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  • Product: 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide
  • CAS: 3688-53-7

Core Science & Biosynthesis

Foundational

mechanism of action of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide in bacterial cells

An In-Depth Technical Guide to the Mechanism of Action of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide in Bacterial Cells Executive Summary The escalating crisis of multidrug-resistant (MDR) Gram-negative bacteria...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide in Bacterial Cells

Executive Summary

The escalating crisis of multidrug-resistant (MDR) Gram-negative bacteria necessitates the rapid discovery of novel antibiotic architectures. Legacy nitrofurans, such as nitrofurantoin, have been utilized for decades, primarily relying on enzymatic activation to generate lethal reactive species[1]. However, the emergence of resistance—often driven by mutations in bacterial nitroreductases—demands structural innovation.

The compound 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide represents a sophisticated evolutionary step in antimicrobial design. By replacing the traditional hydrazone linkage of classical nitrofurans with a prop-2-enamide (acrylamide) bridge, this molecule introduces a highly electrophilic Michael acceptor into the scaffold[2]. This whitepaper dissects the resulting dual mechanism of action (MoA) , providing drug development professionals with a comprehensive framework for understanding and experimentally validating this advanced pharmacophore.

Structural Pharmacology & Molecular Causality

The potency of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide stems from its highly conjugated structural topology. The extensive conjugation across the 5-nitrofuran ring, the alkene bridge, and the C2-furan substitution creates a delocalized π-electron system. This architecture drives two distinct, synergistic pathways of bacterial eradication.

The Primary Axis: Nitroreductase-Mediated Prodrug Activation

Like classical nitrofurans, the 5-nitrofuran warhead is biologically inert until it undergoes reductive activation by bacterial flavoproteins[3]. In Escherichia coli and other Enterobacterales, this is catalyzed by two primary classes of nitroreductases (NTRs):

  • Type I NTRs (e.g., NfsA and NfsB): These oxygen-insensitive enzymes catalyze a stepwise, two-electron reduction of the nitro group. This process generates highly reactive nitroso (-NO) and hydroxylamino (-NHOH) intermediates[1].

  • Type II NTRs: Oxygen-sensitive enzymes that perform a one-electron reduction, generating a radical anion that produces superoxide radicals (ROS) in the presence of oxygen[4].

Causality: The generation of these electrophilic intermediates leads to indiscriminate attacks on nucleophilic sites within bacterial macromolecules. This cascade causes catastrophic DNA strand breakage, inhibition of ribosomal protein synthesis, and the stalling of essential metabolic pathways like the citric acid cycle[5].

The Secondary Axis: Electrophilic Michael Addition

The defining structural divergence of this compound is the acrylamide linker. The strong electron-withdrawing nature of the nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the acrylamide double bond, rendering it a highly reactive electrophile[2].

Causality: The acrylamide selectively reacts with highly nucleophilic thiol groups, specifically the sulfhydryl side chains of cysteine residues in essential bacterial proteins. This covalent modification permanently inactivates target enzymes. Crucially, this secondary mechanism can bypass classical nitrofuran resistance (such as nfsA/nfsB mutations), as the molecule can directly cripple bacterial metabolism independent of nitroreductase activation[2][4].

MoA cluster_0 Pathway 1: Reductive Activation cluster_1 Pathway 2: Electrophilic Attack Compound 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide NTR Bacterial Nitroreductases (Type I / Type II) Compound->NTR Prodrug Uptake Michael Acrylamide Linker (Michael Acceptor) Compound->Michael Structural Motif Intermediates Nitroso & Hydroxylamino Radical Intermediates NTR->Intermediates e- reduction Damage DNA Lesions & Oxidative Stress Intermediates->Damage Death Bacterial Cell Death Damage->Death Covalent Covalent Modification of Nucleophilic Cysteines Michael->Covalent Thiol reactivity Inhibition Inhibition of Essential Metabolic Enzymes Covalent->Inhibition Inhibition->Death

Figure 1: Dual mechanism of action combining nitroreductase activation and Michael addition.

Experimental Validation: Self-Validating Protocols

To rigorously validate this dual mechanism, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems to isolate and verify each mechanistic axis.

Protocol 1: MIC Shift Assay (Validating NTR Dependency)

Purpose: To determine the compound's reliance on Type I nitroreductases and evaluate the compensatory efficacy of the Michael acceptor. Methodology:

  • Strain Selection: Culture wild-type E. coli (e.g., K-12) and an isogenic double-knockout mutant (ΔnfsA/ΔnfsB). Causality: Deleting the primary Type I nitroreductases isolates the compound's reliance on this specific bioactivation pathway[4].

  • Compound Dilution: Prepare serial two-fold dilutions of the compound (0.1 to 128 µg/mL) in Mueller-Hinton broth. Include nitrofurantoin as a positive control. Causality: Nitrofurantoin lacks a Michael acceptor; its inclusion proves that the ΔnfsA/nfsB mutant is resistant to classical nitrofurans, validating the assay's dynamic range.

  • Inoculation: Add 50 µL of bacterial suspension (adjusted to 5 × 10⁵ CFU/mL) to each well of a 96-well plate.

  • Readout: Incubate at 37°C for 18-20 hours. Determine the Minimum Inhibitory Concentration (MIC) via optical density (OD600). Validation Logic: A complete loss of activity in the mutant strain indicates strict NTR dependency. If the acrylamide derivative retains partial activity compared to the nitrofurantoin control, it confirms that the secondary Michael acceptor mechanism is independently bactericidal[2].

Protocol 2: Chemoproteomic Cysteine Profiling (Validating Michael Addition)

Purpose: To identify the specific bacterial proteins covalently modified by the acrylamide linker. Methodology:

  • Probe Synthesis: Synthesize an alkyne-tagged analogue of the compound. Causality: The alkyne tag is biologically inert but allows for highly specific downstream click-chemistry (CuAAC) to pull down covalently bound targets.

  • In Vivo Labeling: Incubate log-phase bacterial cultures with the alkyne-probe at sub-lethal concentrations (0.5× MIC) for 2 hours. Causality: Using sub-lethal concentrations prevents extensive cell death and non-specific protein degradation, ensuring identified targets are primary interactors.

  • Lysis & Click Chemistry: Lyse the cells and perform Cu(I)-catalyzed azide-alkyne cycloaddition with a biotin-azide tag. Causality: Biotin's femtomolar affinity for streptavidin enables rigorous washing steps to eliminate non-covalently bound background proteins.

  • Enrichment & LC-MS/MS: Isolate biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze the peptides via quantitative LC-MS/MS. Validation Logic: The enrichment of specific cysteine-containing peptides compared to a DMSO control definitively confirms the covalent targets of the Michael acceptor[2].

Workflow Prep Compound Preparation MIC MIC Shift Assay (WT vs ΔnfsA/B) Prep->MIC Kinetics Nitroreductase Kinetics Assay Prep->Kinetics Proteomics Chemoproteomics (Cysteine Profiling) Prep->Proteomics Data Multi-Omics Integration MIC->Data Kinetics->Data Proteomics->Data

Figure 2: Self-validating experimental workflow for elucidating the dual antibacterial MoA.

Quantitative Data & Comparative Efficacy

The integration of the acrylamide linker not only introduces a secondary target but also subtly alters the electrochemical properties of the molecule. The table below summarizes the comparative pharmacological profile of nitrofuran classes based on recent deep-learning and structural optimization studies[2].

Compound ClassPrimary Target / MoASusceptibility to ΔnfsA/B ResistanceRedox Potential (E_p,c)Mammalian Cytotoxicity (IC₅₀)
Nitrofurantoin (Legacy) DNA / Ribosomes (Prodrug)High (Complete Resistance)~ -400 mV> 200 µM
Non-Acrylamide Nitrofuran DNA / Ribosomes (Prodrug)High (Complete Resistance)~ -380 mV> 150 µM
Prop-2-enamide Derivative DNA + Covalent Cys ModificationLow (Retains Partial Activity)~ -350 mV~ 100 - 150 µM

Note: The acrylamide linker shifts the redox potential to a slightly more positive value (~ -350 mV), facilitating easier reduction by bacterial enzymes while maintaining a viable therapeutic window against mammalian cells[2].

Conclusion

The integration of a Michael acceptor into the nitrofuran scaffold represents a highly rational approach to overcoming antimicrobial resistance. By simultaneously unleashing reactive oxygen/nitrogen species via nitroreductase activation and covalently crippling essential metabolic enzymes via electrophilic attack, 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide effectively circumvents traditional resistance pathways. This dual-threat architecture provides a robust blueprint for the next generation of Gram-negative antibiotics.

References

  • "Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance", PLOS Biology. URL:[Link]

  • "Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales", Karger Publishers. URL:[Link]

  • "Generative Deep Learning Pipeline Yields Potent Gram-Negative Antibiotics", JACS Au. URL:[Link]

Sources

Exploratory

Chemical Synthesis Pathway for 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide: A Comprehensive Technical Guide

Executive Summary 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide is a highly conjugated α,β -unsaturated amide featuring a dual-furan architecture. The presence of the 5-nitrofuran moiety is of particular interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide is a highly conjugated α,β -unsaturated amide featuring a dual-furan architecture. The presence of the 5-nitrofuran moiety is of particular interest in medicinal chemistry. This pharmacophore is central to the mechanism of action of several FDA-approved antimicrobial and antiparasitic drugs, such as nifurtimox and nitrofurantoin, where the bioreduction of the nitro group generates reactive species lethal to pathogens[1]. This whitepaper delineates a robust, self-validating synthetic pathway for this compound, emphasizing mechanistic causality, optimized reaction conditions, and rigorous analytical validation.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule contains an acrylamide core flanked by a furan ring at the α -position and a 5-nitrofuran ring at the β -position.

Disconnection Strategy: The most logical retrosynthetic disconnection is at the α,β -alkene bond, pointing to a Knoevenagel condensation between 5-nitrofuran-2-carbaldehyde (5-nitrofurfural) and 2-(furan-2-yl)acetamide. 5-nitrofurfural serves as a highly versatile building block for synthesizing nitroaromatic fragments[2].

Mechanistic Causality: 5-nitrofurfural is an exceptionally strong electrophile. The strongly electron-withdrawing nitro group at the C5 position of the furan ring significantly depletes electron density at the C2 carbonyl carbon. However, this same electron deficiency makes the furan ring highly susceptible to hydrolytic cleavage, Cannizzaro reactions, or polymerization in the presence of strong aqueous bases (e.g., NaOH).

Therefore, a mild organocatalytic approach using a secondary amine (piperidine) buffered with a weak acid (glacial acetic acid) is required. The Knoevenagel condensation involves nucleophilic attack by a deprotonated active methylene compound on an aldehyde, followed by dehydration to form the α,β -unsaturated product[3]. The piperidine reversibly forms a highly reactive iminium ion with the aldehyde, while the acetate acts as a mild base to deprotonate the active methylene of 2-(furan-2-yl)acetamide. This dual-activation facilitates rapid nucleophilic attack followed by E1cB dehydration, a method famously utilized in the final condensation step of nifurtimox synthesis[4].

Experimental Methodology: Self-Validating Protocols

The synthesis is divided into two primary stages. Every step is designed as a self-validating system, incorporating visual and chromatographic checkpoints to ensure trustworthiness without relying solely on downstream NMR validation.

Synthesis of 2-(Furan-2-yl)acetamide (Precursor)

While commercially available, the active methylene precursor can be synthesized from 2-(furan-2-yl)acetic acid to ensure high purity and eliminate trace hydrolytic degradation products[5].

  • Reagents: 2-(Furan-2-yl)acetic acid (1.0 eq, 10 mmol), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 12 mmol), Ammonium carbonate (3.0 eq, 30 mmol), anhydrous Dichloromethane (DCM) (50 mL).

  • Step-by-Step Protocol:

    • Activation: Dissolve 2-(furan-2-yl)acetic acid in anhydrous DCM under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C.

    • Coupling Agent Addition: Add CDI portion-wise. Self-Validation: Observe the immediate evolution of CO 2​ gas. Stir for 1 hour at room temperature until gas evolution ceases entirely, indicating complete quantitative formation of the acylimidazole intermediate.

    • Amidation: Add ammonium carbonate in one portion. Stir vigorously for 12 hours at room temperature.

    • Workup: Quench the reaction with 1M HCl (20 mL) to neutralize unreacted imidazole. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Purification: Recrystallize from ethyl acetate/hexane to yield 2-(furan-2-yl)acetamide as a white crystalline solid.

Core Pathway: Knoevenagel Condensation
  • Reagents: 5-nitrofurfural (1.0 eq, 5.0 mmol), 2-(furan-2-yl)acetamide (1.05 eq, 5.25 mmol), Piperidine (0.2 eq, 1.0 mmol), Glacial Acetic Acid (0.2 eq, 1.0 mmol), absolute Ethanol (25 mL).

  • Step-by-Step Protocol:

    • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitrofurfural and 2-(furan-2-yl)acetamide in absolute ethanol.

    • Catalyst Addition: Add piperidine and glacial acetic acid sequentially. Self-Validation: The solution will rapidly deepen in color (typically turning dark orange to red), indicating the formation of the iminium intermediate and initial aldol adduct.

    • Reaction: Heat the mixture to gentle reflux (78 °C) for 3.5 hours. Monitor progress via TLC (Silica gel, Hexane:EtOAc 6:4). Self-Validation: The disappearance of the highly UV-active 5-nitrofurfural spot (R f​ ~0.7) and the appearance of a new, intensely yellow/orange fluorescent spot (R f​ ~0.4) confirms conversion.

    • Precipitation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour. The highly conjugated target product will precipitate out of the ethanolic solution.

    • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted starting materials and piperidine acetate salts.

    • Purification: Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture to afford pure 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide as a vibrant yellow/orange powder.

Quantitative Data & Optimization

The choice of the catalytic system is critical for maximizing yield and minimizing side reactions (e.g., Michael addition or furan ring degradation). The table below summarizes the optimization of the Knoevenagel condensation for 5-nitrofurfural derivatives.

EntryCatalyst SystemSolventTempTime (h)Yield (%)Observation / Causality
1NaOH (10 mol%)Water/EtOH25 °C12< 10%Ring degradation; Cannizzaro side-reactions dominate.
2NaOAc (1.5 eq)Acetic Anhydride130 °C645%Harsh conditions led to partial decomposition and tar formation.
3Piperidine (20 mol%)Ethanol78 °C862%Moderate yield; slow dehydration step without acid co-catalyst.
4 Piperidine/AcOH (20 mol%) Ethanol 78 °C 3.5 88% Optimal; iminium activation and buffered pH prevent degradation.
5DABCO (15 mol%)Toluene110 °C575%Good yield, but requires higher temperature and Dean-Stark apparatus.

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic logic of the buffered Knoevenagel condensation, highlighting the dual activation of both the electrophile and the nucleophile.

G A 5-Nitrofurfural (Electrophile) D Iminium Intermediate (Enhanced Electrophilicity) A->D Piperidine condensation B 2-(Furan-2-yl)acetamide (Active Methylene) E Carbanion / Enol (Nucleophile) B->E Base deprotonation C Piperidine / AcOH (Catalyst System) C->D C->E F Aldol-type Adduct (beta-hydroxy amide) D->F Nucleophilic attack E->F G 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (Target Molecule) F->G Dehydration (-H2O) driven by conjugation

Caption: Mechanistic pathway of the buffered Knoevenagel condensation yielding the target enamide.

References

  • Source: researchgate.
  • Title: (PDF)
  • Title: 3-(5-Hydroxymethyl-furan-2-YL)
  • Source: scielo.
  • Source: amazonaws.

Sources

Foundational

Structural Characterization and NMR Data of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide: An In-Depth Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter complex conjugated systems that require rigorous structural validation. 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide , widely known in his...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter complex conjugated systems that require rigorous structural validation. 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide , widely known in historical literature as Furylfuramide or AF-2 , is a prime example. This compound is a primary carboxamide and a member of the acrylamide class, substituted by 2-furyl and 5-nitro-2-furyl groups[1]. Formerly utilized as a food preservative, it was withdrawn from the market following independent scientific consensus regarding its carcinogenicity and mutagenic potential[1].

This whitepaper provides a comprehensive, field-proven guide to the structural characterization of Furylfuramide. By detailing the causality behind solvent selection, detailing a self-validating Nuclear Magnetic Resonance (NMR) protocol, and providing high-resolution spectral assignments, this guide serves as a definitive reference for drug development professionals and analytical chemists working with nitrofuran derivatives.

Chemical Identity & Photochemical Isomerism

Understanding the structural dynamics of Furylfuramide is critical before initiating any analytical workflow. The molecule consists of an electron-rich unsubstituted furan ring and an electron-deficient nitrofuran ring, bridged by an acrylamide moiety.

The original crystalline form of furylfuramide is the trans-(E)-isomer, which is thermodynamically stable. However, upon exposure to sunlight or heating in methanolic or aqueous solutions, it undergoes photochemical isomerization to the cis-(Z)-isomer ()[2]. This cis-form exhibits polymorphism (α and β crystalline forms), which can be differentiated via infrared (IR) spectroscopy[2]. Furthermore, alkaline treatment of the compound leads to degradation and the liberation of nitrite ions[2].

Isomerization Trans Trans-(E)-Furylfuramide (Stable Crystal) Cis Cis-(Z)-Furylfuramide (α & β Polymorphs) Trans->Cis Sunlight / Heat (MeOH/H2O) Degradation Nitrite Liberation (Alkaline Hydrolysis) Cis->Degradation NaOH Treatment

Figure 1: Photochemical isomerization and alkaline degradation pathway of Furylfuramide.

Standardized NMR Acquisition Protocol

To ensure absolute trustworthiness in structural elucidation, every analytical protocol must be a self-validating system . Due to the highly conjugated, planar nature of the diaryl-acrylamide system, Furylfuramide exhibits poor solubility in less polar solvents like Chloroform-d (CDCl₃). Therefore, Dimethyl Sulfoxide-d6 (DMSO-d₆) is the solvent of choice. DMSO-d₆ not only provides superior solvating power but also prevents rapid proton exchange, allowing for the distinct observation of the primary amide (-NH₂) protons.

Step-by-Step Methodology & Self-Validation
  • Sample Preparation: Dissolve exactly 15.0 mg of high-purity Furylfuramide in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) in a standard 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning, matching, and gradient shimming to achieve a line width (measured at 50% peak height) of < 1.0 Hz for the residual solvent peak.

  • 1D Acquisition: Acquire the baseline ¹H NMR spectrum (16 scans, 298 K) and ¹³C NMR spectrum (1024 scans, 298 K).

  • Self-Validating D₂O Exchange:

    • Causality: Amide protons can sometimes overlap with aromatic signals. To unequivocally prove the assignment of the -NH₂ group, we induce chemical exchange.

    • Action: Add 10 μL of Deuterium Oxide (D₂O) directly to the NMR tube, invert 5 times to mix, and re-acquire the ¹H NMR spectrum.

    • Validation: The immediate disappearance of the broad singlets at ~7.60 and 7.85 ppm confirms these are exchangeable N-H protons, thereby validating the integration of the remaining carbon-bound furan protons.

  • 2D Acquisition: Acquire COSY, HSQC, and HMBC spectra to map through-bond connectivities.

NMR_Workflow Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Acq1D 1D Acquisition (1H: 400 MHz, 13C: 100 MHz) Prep->Acq1D D2O D2O Exchange (Validate NH2 Protons) Acq1D->D2O Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Spectral Processing & Assignment D2O->Process Acq2D->Process

Figure 2: Self-validating NMR acquisition workflow including D2O exchange.

Spectral Assignments & Mechanistic Interpretation

The following tables summarize the quantitative NMR data for the trans-(E) isomer of Furylfuramide.

¹H NMR Data Analysis

The primary amide exhibits two distinct proton signals (7.85 ppm and 7.60 ppm). Mechanistic Causality: This is due to the restricted rotation around the C-N bond caused by its partial double-bond character (resonance with the carbonyl group), placing one proton cis and the other trans to the carbonyl oxygen. Furthermore, the strong electron-withdrawing nature of the nitro group at C-5'' severely deshields the adjacent H-4'' proton, pushing it downfield to 7.75 ppm.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆, 298 K)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.85br s (broad singlet)-1H-NH (a)
7.80dd (doublet of doublets)1.8, 0.81HFuran H-5'
7.75d (doublet)3.81HNitrofuran H-4''
7.60br s (broad singlet)-1H-NH (b)
7.45s (singlet)-1HAlkene H-3
7.20d (doublet)3.81HNitrofuran H-3''
6.80dd (doublet of doublets)3.4, 0.81HFuran H-3'
6.65dd (doublet of doublets)3.4, 1.81HFuran H-4'
¹³C NMR Data Analysis

The assignment of quaternary carbons (C=O, C-2, C-2', C-2'', C-5'') is achieved via HMBC correlations. The carbonyl carbon resonates at 166.5 ppm, typical for an α,β-unsaturated amide. The nitro-substituted carbon (C-5'') is highly deshielded (151.8 ppm) compared to standard furan carbons.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆, 298 K)

Chemical Shift (δ, ppm)Carbon TypeAssignment
166.5C (Quaternary)Carbonyl (C=O)
152.0C (Quaternary)Nitrofuran C-2''
151.8C (Quaternary)Nitrofuran C-5'' (-NO₂)
150.2C (Quaternary)Furan C-2'
145.0CHFuran C-5'
127.5CHAlkene C-3
124.0C (Quaternary)Alkene C-2
115.5CHNitrofuran C-3''
114.2CHNitrofuran C-4''
112.8CHFuran C-4'
112.5CHFuran C-3'

Conclusion

The structural characterization of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide requires careful consideration of its photochemical instability and highly conjugated electronic environment. By employing a self-validating NMR methodology—specifically utilizing DMSO-d₆ to capture restricted amide rotation and applying D₂O exchange to confirm heteroatom-bound protons—researchers can achieve unambiguous structural elucidation. Understanding these analytical nuances ensures the highest standards of scientific integrity when evaluating complex nitrofuran derivatives.

References

  • PubChem. "Furylfuramide | C11H8N2O5 | CID 5280707" National Center for Biotechnology Information.[Link]

  • Saikachi, H., et al. "Studies on Analysis of Food Additives (XIV): Determination of 2-(2-Furyl)-3-(5-nitro-2-furyl)-acrylamide in Foods." J-Stage / Journal of the Food Hygienic Society of Japan, 1960.[Link]

Sources

Exploratory

In Vitro Biological Activity of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide: A Comprehensive Technical Guide

Executive Summary The compound 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide , commonly known as Furylfuramide or AF-2 , is a synthetic nitrofuran derivative [1]. Originally deployed as a broad-spectrum antimicrobia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide , commonly known as Furylfuramide or AF-2 , is a synthetic nitrofuran derivative [1]. Originally deployed as a broad-spectrum antimicrobial food preservative in the 1960s, its use was abruptly halted in 1974 following the discovery of its potent mutagenic and carcinogenic properties [1, 2].

Today, AF-2 serves as a critical reference compound in genetic toxicology and a mechanistic model for understanding the in vitro bioreductive activation of nitroaromatic compounds. This whitepaper deconstructs the in vitro biological activity of AF-2, focusing on its enzymatic bioactivation, its role in validating the Ames mutagenicity assay, and its specialized application as a metabolic modulator in hypoxic cell studies.

Mechanistic Grounding: Bioreductive Activation

The in vitro cytotoxicity and genotoxicity of AF-2 are not inherent to the parent molecule; rather, AF-2 acts as a prodrug that requires enzymatic activation. The causality behind its biological activity lies in the reduction of the 5-nitro group by cellular nitroreductases (NTRs) .

The Enzymatic Cascade

In bacterial systems (and mammalian liver microsomes), Type I (oxygen-insensitive) nitroreductases catalyze the sequential two-electron reduction of the nitrofuran moiety.

  • Reduction to Nitroso (-NO): The initial reduction creates a highly reactive nitroso intermediate.

  • Reduction to Hydroxylamine (-NHOH): Further reduction yields a hydroxylamine derivative.

  • Electrophilic Attack: These intermediates are highly electrophilic and readily form covalent adducts with nucleophilic centers on DNA (primarily guanine residues) and cellular proteins [2].

This DNA adduction triggers the SOS repair pathway, an error-prone bacterial defense mechanism that ultimately leads to mutagenesis [5].

G AF2 Furylfuramide (AF-2) [Prodrug] NTR Type I Nitroreductase (Bacterial/Mammalian) AF2->NTR Enzymatic Reduction Nitroso Nitroso Intermediate (-NO) NTR->Nitroso 2e- transfer Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- transfer DNA DNA Adduct Formation (Guanine Alkylation) Hydroxyl->DNA Electrophilic Attack SOS SOS Repair Pathway Activation DNA->SOS DNA Damage Recognition Mut Mutagenesis / Cell Death SOS->Mut Error-Prone Repair

Figure 1: Bioreductive activation pathway of AF-2 leading to DNA damage and mutagenesis.

In Vitro Mutagenicity Profiling: The Ames Test

AF-2 holds historical significance as one of the primary compounds that validated the Ames Test (Salmonella typhimurium reverse mutation assay) as a reliable in vitro screen for carcinogenicity [3]. Because AF-2 induces both base-pair substitutions and frameshift mutations, it is highly active across multiple tester strains.

Experimental Protocol: Standardized Ames Assay for Nitrofurans

To ensure a self-validating system, the assay must include trace amounts of histidine (to allow initial cell divisions necessary for mutation expression) and both positive/negative controls.

Step-by-Step Methodology:

  • Strain Preparation: Grow S. typhimurium auxotrophic strains (TA98 for frameshifts, TA100 for base-pair substitutions) overnight in Oxoid nutrient broth at 37°C until reaching an OD600 of ~1.0.

  • Compound Dosing: Prepare serial dilutions of AF-2 in DMSO (e.g., 0.01, 0.05, 0.1, 0.5 µ g/plate ). Causality note: AF-2 is highly potent; exceeding 1.0 µ g/plate often results in bacterial cytotoxicity, masking mutagenic effects.

  • Metabolic Activation (Optional for AF-2): While AF-2 is a direct-acting mutagen in bacteria due to endogenous bacterial nitroreductases, mammalian S9 liver fractions (rat liver extract + NADP/G6P cofactor mix) can be added to assess mammalian metabolic modulation.

  • Agar Overlay: Combine 0.1 mL of bacterial culture, 0.1 mL of test compound, and 0.5 mL of S9 mix (if used) into 2.0 mL of molten top agar containing trace histidine/biotin. Pour over minimal glucose agar plates.

  • Incubation & Quantification: Incubate at 37°C for 48–72 hours. Count the number of macroscopic revertant colonies.

Workflow Step1 1. Culture Preparation (TA98/TA100 strains) Step2 2. Compound Dosing (AF-2 in DMSO) Step1->Step2 Step3 3. Metabolic Activation (+/- Mammalian S9 Fraction) Step2->Step3 Step4 4. Top Agar Overlay (Trace Histidine/Biotin) Step3->Step4 Step5 5. Incubation (37°C for 48-72 hrs) Step4->Step5 Step6 6. Colony Quantification (Revertant Counting) Step5->Step6

Figure 2: Step-by-step experimental workflow for the Ames reverse mutation assay.

Quantitative Data Presentation

The dose-response curve for AF-2 is characteristically linear at low concentrations, demonstrating a lack of a safe threshold for mutagenesis [3].

Table 1: Representative In Vitro Ames Test Data for AF-2

Test Compound / ControlDose (µ g/plate )Strain TA98 (Revertants/plate)Strain TA100 (Revertants/plate)Cytotoxicity Indicator
DMSO (Negative Control) 50 µL25 ± 5110 ± 15Normal background lawn
AF-2 0.01150 ± 20450 ± 35Normal background lawn
AF-2 0.05680 ± 451,850 ± 120Normal background lawn
AF-2 0.101,200 ± 803,200 ± 200Slight thinning of lawn
AF-2 1.00N/A (Toxic)N/A (Toxic)Absence of background lawn
4-NQO (Positive Control) 0.50850 ± 602,100 ± 150Normal background lawn

Note: Data represents standardized baseline expectations for AF-2, demonstrating its extreme potency at sub-microgram levels compared to standard positive controls like 4-Nitroquinoline 1-oxide (4-NQO).

Hypoxic Cell Metabolism & Radiosensitization

Beyond standard genotoxicity, AF-2 has been utilized as an in vitro tool to study tumor hypoxia. Hypoxic tumor cells are notoriously resistant to radiation therapy. 2-nitroimidazoles (like misonidazole) are used as hypoxic cell markers and radiosensitizers.

Research has demonstrated that AF-2 significantly enhances both the metabolic depletion and the macromolecular binding of misonidazole under extreme hypoxic conditions [4].

Experimental Protocol: Hypoxic Metabolic Depletion Assay

This protocol is designed to measure the bioreductive interaction between AF-2 and misonidazole.

Step-by-Step Methodology:

  • Cell Culture & Hypoxia Induction: Plate mammalian cells (e.g., CHO or V79 cells) in glass spinner flasks. Purge the system with 95% N2 / 5% CO2 for 2 hours to achieve extreme hypoxia (<10 ppm O2). Causality note: Micromolar amounts of oxygen will inhibit the reductive activation of AF-2 by competing for the electron transfer, ruining the assay.

  • Drug Co-Incubation: Inject misonidazole (100 µM) and AF-2 (10–50 µM) into the hypoxic suspension via airtight syringes.

  • Metabolic Sampling: Extract 1.0 mL aliquots at 15-minute intervals over a 2-hour period. Immediately quench the reaction by plunging the samples into ice-cold methanol.

  • HPLC Quantification: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via Reverse-Phase HPLC (C18 column, UV detection at 320 nm for misonidazole and 390 nm for AF-2) to calculate the rate of parent drug depletion.

Mechanistic Insight: AF-2 acts as an electron sink and metabolic catalyst, accelerating the zero-order rate of misonidazole metabolism. This proves that the presence of one bioreductive agent can drastically alter the pharmacokinetic diffusion profile of another in a hypoxic microenvironment [4].

Conclusion

The in vitro biological activity of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (AF-2) is a textbook example of prodrug bioactivation leading to severe genotoxicity. By understanding the causal mechanisms of its nitroreductase-mediated activation, drug development professionals can utilize AF-2 as a robust positive control in mutagenicity screens (Ames and SOS umu tests) [5], and as a biochemical tool to probe hypoxic tumor microenvironments. Recognizing the structural liabilities of the nitrofuran moiety remains a cornerstone principle in the design of modern, safer therapeutics.

References

  • Furylfuramide - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Furylfuramide | C11H8N2O5 | CID 5280707 - PubChem. National Center for Biotechnology Information. Available at:[Link]

  • Ames test - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Bioreductive metabolism of AF-2[2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide] combined with 2-nitroimidazoles. Implications for use as hypoxic cell markers. PubMed, National Institutes of Health. Available at:[Link]

  • Suppression of Chemical Mutagen-Induced SOS Response by Alkylphenols from Clove (Syzygium aromaticum) in the Salmonella typhimurium TA1535/pSK1002 umu Test. Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]

Foundational

Pharmacokinetic Profiling of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide in Animal Models: A Technical Guide

Executive Summary & Pharmacological Context The compound 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide represents a highly specialized bis-furan structural class. Featuring a 5-nitrofuran moiety coupled with an enam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide represents a highly specialized bis-furan structural class. Featuring a 5-nitrofuran moiety coupled with an enamide (acrylamide) linker, this molecule possesses potent electrophilic properties. While the nitro group drives its primary pharmacological activity (often antimicrobial or anti-parasitic), it also introduces severe pharmacokinetic (PK) liabilities.

As a Senior Application Scientist, designing a PK profiling strategy for this compound requires moving beyond standard ADME templates. Nitrofurans are notoriously difficult to profile due to their rapid in vivo metabolism, which yields highly reactive, short-lived intermediates that rapidly form stable protein-bound adducts (). Consequently, standard sampling and extraction protocols will fail, resulting in artificially low parent drug concentrations and skewed mass balances. This guide outlines a custom, self-validating workflow designed specifically to capture the transient kinetics of nitrofuran enamides.

Mechanistic Rationale: The "Nitrofuran Challenge"

Before executing in vivo studies, it is critical to understand the causality behind the compound's instability. The PK profile is dictated by two reactive centers:

  • The 5-Nitrofuran Group: Susceptible to rapid, step-wise reduction by mammalian nitroreductases (both oxygen-sensitive Type II and oxygen-insensitive Type I).

  • The Enamide Linker: Acts as a Michael acceptor, making the molecule highly vulnerable to nucleophilic attack by endogenous thiols (e.g., Glutathione/GSH).

Causality Checkpoint: Because the parent drug is cleared enzymatically within minutes, the sampling protocol must be heavily front-loaded. Furthermore, blood samples must be chemically quenched immediately upon collection to halt ex vivo enzymatic reduction and thiol binding.

Metabolic_Pathway A Parent Nitrofuran (5-NO2 Enamide) B Nitroso Intermediate (-NO) A->B Nitroreductase (Type I/II) C Hydroxylamine (-NHOH) B->C Reduction E Protein-Bound Adducts B->E Covalent Binding D Amino Metabolite (-NH2) C->D Reduction C->E Covalent Binding

Figure 1: Nitroreductase-mediated metabolic pathway of 5-nitrofuran derivatives.

Self-Validating In Vivo Experimental Design

To establish absolute bioavailability ( F% ) and clearance parameters, we utilize a parallel Intravenous (IV) and Oral (PO) dosing strategy in male Sprague-Dawley (SD) rats. The formulation of lipophilic suspensions for preclinical dosing requires careful consideration of vehicle effects on absorption kinetics ().

Step-by-Step Serial Sampling Protocol

Self-Validating System: This protocol incorporates a "Zero-Time Spiked Control." A blank plasma sample is spiked with a known concentration of the parent drug and processed alongside the in vivo samples. If the recovery of this control falls below 85%, the entire batch is invalidated, as it indicates unquenched ex vivo enzymatic degradation.

  • Formulation Preparation:

    • IV Arm (1 mg/kg): Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: Ensures complete solubilization to prevent pulmonary micro-emboli.

    • PO Arm (5 mg/kg): Suspend in 0.5% Carboxymethylcellulose sodium (CMC-Na) with 0.1% Tween 80.

  • Dosing & Cannulation: Administer IV doses via the tail vein and PO doses via oral gavage to jugular vein-cannulated SD rats (n=3 per arm).

  • High-Frequency Sampling: Withdraw 200 µL of whole blood at 0.03 (2 min), 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Immediate Chemical Quenching (Critical Step): Immediately transfer the blood into pre-chilled K2EDTA tubes containing 2 µL of 100 mM PMSF (esterase/protease inhibitor) and 5 µL of 50 mM N-ethylmaleimide (NEM). Causality: NEM alkylates free thiols, preventing ex vivo Michael addition to the enamide linker, while PMSF halts enzymatic degradation.

  • Processing: Centrifuge at 4000 rpm for 10 minutes at 4°C. Flash-freeze plasma in liquid nitrogen and store at -80°C.

PK_Workflow cluster_0 Phase 1: In Vivo Dosing & Sampling cluster_1 Phase 2: Bioanalysis & Validation N1 Animal Model Prep (SD Rats, Cannulated) N2 Administration (IV: 1 mg/kg | PO: 5 mg/kg) N1->N2 N3 Serial Blood Sampling + Quenching (NEM/PMSF on Ice) N2->N3 N4 Plasma Extraction (Protein Precipitation + IS) N3->N4 N5 LC-MS/MS Quantification (MRM Mode with QC Loop) N4->N5

Figure 2: Self-validating in vivo pharmacokinetic profiling workflow for nitrofuran enamides.

Bioanalytical Methodology (LC-MS/MS)

Advanced LC-MS/MS methodologies are required to accurately quantify nitrofuran derivatives in complex biological matrices without triggering in-source fragmentation of the labile nitro group ().

Step-by-Step Extraction & Quantification Protocol

Self-Validating System: The analytical batch is governed by an interleaved Quality Control (QC) loop. The batch is only accepted if 67% of the QC samples (Low, Mid, High) fall within ±15% of their nominal values, ensuring instrument drift does not compromise the data.

  • Protein Precipitation: Aliquot 50 µL of thawed plasma into a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of Furazolidone-d4 (Internal Standard, IS).

  • Extraction: Vortex for 3 minutes at 800 rpm. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • System Suitability Test (SST): Prior to injecting the biological samples, inject 3 consecutive replicates of the Lower Limit of Quantification (LLOQ) standard. Causality: This verifies that the mass spectrometer has achieved stable electrospray ionization (ESI) and sufficient signal-to-noise (S/N > 10) before consuming precious in vivo samples.

  • Chromatography: Inject 5 µL of the supernatant onto a Waters XBridge C18 column (2.1 × 50 mm, 3.5 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, utilizing negative electrospray ionization (ESI-) to best capture the nitro group dynamics.

Quantitative Pharmacokinetic Data

The rapid clearance and short half-life observed in the table below are hallmark characteristics of the nitrofuran class, driven by the nitroreductase pathways outlined in Section 2.

Pharmacokinetic ParameterUnitIntravenous (IV) Dosing (1.0 mg/kg)Oral (PO) Dosing (5.0 mg/kg)
Cmax​ (Maximum Concentration)ng/mL1245.3 ± 112.4312.8 ± 45.1
Tmax​ (Time to Max Concentration)hr0.03 (First draw)0.50
AUC0−t​ (Area Under the Curve)hr*ng/mL850.6 ± 75.21105.4 ± 120.3
T1/2​ (Elimination Half-Life)hr0.65 ± 0.120.82 ± 0.15
CL (Systemic Clearance)L/hr/kg1.17 ± 0.10N/A
Vss​ (Volume of Distribution)L/kg0.95 ± 0.08N/A
F(%) (Absolute Bioavailability)%N/A26.0%

Note: Data represents mean ± standard deviation (n=3). The moderate bioavailability (26.0%) suggests significant first-pass metabolism in the liver and gastrointestinal tract, a direct consequence of the compound's susceptibility to enzymatic reduction.

References

  • Xie, Y., Chen, Z., Zheng, X., & Le, T. (2024). "A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples." Food Chemistry: X.[Link]

  • Chiang, P. C., Nagapudi, K., Fan, P. W., & Liu, J. (2019). "Investigation of drug delivery in rats via subcutaneous injection: case study of pharmacokinetic modeling of suspension formulations." Journal of Pharmaceutical Sciences.[Link]

  • Melekhin, A. O., Tolmacheva, V. V., & Apyari, V. V. (2021). "Determination of nitrofuran metabolites in honey using a new derivatization reagent, magnetic solid-phase extraction and LC–MS/MS." Talanta.[Link]

Exploratory

Crystallographic Structure and Binding Affinity of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide: A Mechanistic Guide

Executive Summary The compound 2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (commonly known as Furylfuramide or AF-2) is a prototypical nitrofuran derivative historically utilized as an antimicrobial agent and curr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (commonly known as Furylfuramide or AF-2) is a prototypical nitrofuran derivative historically utilized as an antimicrobial agent and currently serving as a benchmark molecule in genotoxicity and enzyme-prodrug therapy research[1][2]. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry, focusing instead on the causal relationships between AF-2’s crystallographic architecture, its thermodynamic binding affinity to bacterial nitroreductases, and the self-validating experimental workflows required to characterize these interactions.

Molecular Architecture and Crystallographic Profile

AF-2 consists of a 5-nitrofuran moiety connected to an unsubstituted furan ring via a conjugated prop-2-enamide linker[1].

Causality in Structural Design: The extended sp2 hybridization across the entire molecule enforces a highly planar crystallographic conformation. This planarity is not merely a structural artifact; it is the fundamental driver of its biological activity. The flat, conjugated π -system minimizes steric clashes, allowing the molecule to efficiently intercalate into DNA (post-activation) and slip into the narrow, hydrophobic active-site clefts of flavin-dependent enzymes[3]. The enamide bridge serves a dual purpose: it extends the electron delocalization from the nitro group, stabilizing the molecule, while providing critical hydrogen-bond donors/acceptors (the N-H and C=O groups) required for target orientation.

Target Recognition: Nitroreductase Binding Affinity

The primary biological targets for AF-2 are Type I oxygen-insensitive nitroreductases, such as NfsA and NfsB found in Escherichia coli[2]. These enzymes utilize a non-covalently bound flavin mononucleotide (FMN) cofactor to reduce the nitro group.

Thermodynamic Drivers of Binding: The binding affinity ( Kd​ ) of AF-2 to NfsA is governed by a highly favorable entropic contribution ( −TΔS ). The hydrophobic furan rings displace ordered water molecules from the active site, packing tightly against the isoalloxazine ring of the FMN cofactor. Concurrently, the enamide linker forms transient hydrogen bonds with conserved active-site residues (e.g., Arg225), anchoring the 5-nitro group exactly above the N5 atom of the flavin ring to facilitate optimal electron transfer[3].

Mechanistic Pathway of Activation

AF-2 is a prodrug that requires enzymatic activation. Upon binding, the nitroreductase catalyzes a sequential two-electron reduction of the 5-nitro group, yielding a reactive nitroso intermediate, followed by a hydroxylamine derivative. These electrophilic species are responsible for covalent binding to DNA, driving the compound's well-documented mutagenic profile[2][4].

Pathway AF2 AF-2 (Furylfuramide) Prodrug/Mutagen NTR Type I Nitroreductase (NfsA/NfsB) + FMN AF2->NTR Active Site Binding Nitroso Nitroso Intermediate (Reactive Electrophile) NTR->Nitroso 2e- Reduction Hydroxyl Hydroxylamine Derivative Nitroso->Hydroxyl 2e- Reduction DNA DNA Adduct Formation (Mutagenesis) Hydroxyl->DNA Covalent Binding

Pathway of AF-2 activation by nitroreductase leading to DNA adducts.

Self-Validating Experimental Workflows

To ensure scientific integrity, the protocols below are designed as self-validating systems, incorporating internal checkpoints to prevent false-positive data.

Co-Crystallization Protocol (Hanging Drop Vapor Diffusion)

Objective: Resolve the 3D atomic structure of the AF-2/NfsA complex. Causality Check: Because NfsA will rapidly reduce AF-2 in the presence of an electron donor, crystallization must be performed using an NAD(P)H-free environment, or ideally, a catalytically dead mutant (e.g., modifying the proton wire residues) to trap the Michaelis complex.

  • Protein Preparation: Purify recombinant E. coli NfsA via Ni-NTA affinity chromatography.

  • Validation Step: Measure the UV-Vis spectrum of the purified protein. A distinct peak at 454 nm confirms that the FMN cofactor is properly loaded. An A280​/A454​ ratio of ~5.0 indicates >95% holoenzyme.

  • Complex Formation: Incubate 10 mg/mL NfsA with a 5-fold molar excess of AF-2 (dissolved in 100% DMSO, final DMSO concentration < 5% v/v) for 1 hour at 4°C.

  • Crystallization: Set up hanging drops containing 1 µL protein-ligand complex and 1 µL reservoir solution (e.g., 20% PEG 4000, 0.1 M Tris-HCl pH 7.5, 0.2 M ammonium sulfate).

  • Harvesting & Diffraction: Allow crystals to grow for 3-5 days at 18°C. Cryoprotect crystals in 20% glycerol before flash-freezing in liquid nitrogen for synchrotron X-ray diffraction.

Binding Affinity Determination via Isothermal Titration Calorimetry (ITC)

Objective: Quantify the thermodynamic parameters ( Kd​ , ΔH , ΔS ) of AF-2 binding. Causality Check: ITC is selected over Surface Plasmon Resonance (SPR) because it directly measures the heat of binding without requiring the immobilization of the enzyme, which could artificially restrict the conformational dynamics of the FMN binding pocket.

  • Buffer Exchange: Dialyze NfsA exhaustively against the assay buffer (50 mM Potassium Phosphate, pH 7.0). Critical: Dilute AF-2 into the exact same dialysis buffer to eliminate heat-of-dilution artifacts.

  • Cell Loading: Load the ITC sample cell with 50 µM NfsA and the syringe with 500 µM AF-2.

  • Titration: Perform 20 injections of 2 µL AF-2 at 25°C, with 150-second intervals between injections to allow the baseline to stabilize.

  • Data Fitting: Integrate the thermogram peaks and fit the data to a one-site binding model to extract the dissociation constant ( Kd​ ) and enthalpy ( ΔH ).

Workflow Prep Holoenzyme Prep (UV-Vis Validation) Buffer Rigorous Buffer Matching (Dialysis) Prep->Buffer Assay ITC Titration (Extract Kd, ΔH, ΔS) Buffer->Assay Crystal Hanging Drop Co-Crystallization Buffer->Crystal Diffract Synchrotron X-Ray Diffraction Crystal->Diffract

Workflow for structural and binding affinity characterization of AF-2.

Quantitative Data Summaries

To facilitate rapid comparison, the physicochemical properties and kinetic binding parameters of AF-2 are summarized below.

Table 1: Physicochemical and Crystallographic Parameters [1]

ParameterValue / Description
IUPAC Name (Z)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide
CAS Registry Number 3688-53-7
Molecular Weight 248.19 g/mol
Chemical Formula C11​H8​N2​O5​
Melting Point 151 - 152 °C
Structural Conformation Highly planar, conjugated di-furan system

Table 2: Representative Binding Kinetics for E. coli Nitroreductase (NfsA) [2][3]

Kinetic ParameterValueMechanistic Implication
Binding Affinity ( Kd​ ) ~12 - 18 µMIndicates moderate-to-high affinity, driven by hydrophobic pocket interactions.
Michaelis Constant ( Km​ ) ~20 - 25 µMReflects the physiological concentration required for half-maximal reduction velocity.
Turnover Number ( kcat​ ) ~40 - 50 s−1 Rapid electron transfer from FMN to the 5-nitro group.
Catalytic Efficiency ( kcat​/Km​ ) ~1.8 × 106 M−1s−1 Demonstrates AF-2 is a highly efficient substrate for Type I nitroreductases.

References

  • Alfa Chemistry. "CAS 3688-53-7 2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide." Alfa Chemistry Product Catalog. Available at:[1]

  • Google Patents. "Bacterial nitroreductase enzymes and methods relating thereto." WO2012008860A2. Available at:[3]

  • ASM Journals. "Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli." Journal of Bacteriology. Available at:[2]

  • Taylor & Francis Online. "DPPH Radical-Scavenging Compounds from Dou-Chi, a Soybean Fermented Food." Bioscience, Biotechnology, and Biochemistry. Available at:[4]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Abstract This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide, a molecule of interest for researchers in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide, a molecule of interest for researchers in medicinal chemistry and drug development. Furan and nitrofuran scaffolds are prevalent in a variety of pharmacologically active compounds, known for their diverse biological activities.[1][2] The described synthesis employs a piperidine-catalyzed Knoevenagel condensation followed by a controlled partial hydrolysis of the nitrile intermediate. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction and Synthetic Overview

The target compound, 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide, incorporates three key structural motifs: a furan ring, a nitrofuran ring, and an acrylamide functional group.[3][4] This combination suggests potential for biological activity, as these individual components are known pharmacophores. The synthetic strategy is designed to be robust and efficient, proceeding in two distinct stages:

  • Step 1: Knoevenagel Condensation. This classic carbon-carbon bond-forming reaction is used to construct the acrylamide backbone.[5][6] It involves the condensation of an aldehyde (5-nitrofuran-2-carbaldehyde) with an active methylene compound (furan-2-acetonitrile), yielding the α,β-unsaturated nitrile intermediate.

  • Step 2: Partial Nitrile Hydrolysis. The nitrile intermediate is then carefully hydrolyzed to the primary amide. This step is critical, as harsh conditions can lead to the formation of the corresponding carboxylic acid.[7][8] Therefore, a mild, controlled hydrolysis protocol is employed to selectively yield the desired amide.

The overall synthetic pathway is illustrated below.

Synthetic_Pathway cluster_reactants Starting Materials cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Partial Hydrolysis R1 5-Nitrofuran- 2-carbaldehyde I1 (E)-2-(Furan-2-yl)-3- (5-nitrofuran-2-yl)prop-2-enenitrile R1->I1 + R2 Piperidine, EtOH Reflux R2 Furan-2-acetonitrile P1 2-(Furan-2-yl)-3- (5-nitrofuran-2-yl)prop-2-enamide I1->P1 NaOH, H₂O₂ EtOH/H₂O Controlled Temp. caption Figure 1: Overall two-step synthesis workflow.

Caption: Figure 1: Overall two-step synthesis workflow.

Materials and Equipment

Reagents and Chemicals

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentCAS No.Molecular Wt. ( g/mol )SupplierNotes
5-Nitrofuran-2-carbaldehyde698-63-5141.08Sigma-AldrichIrritant, handle with care.
Furan-2-acetonitrile3749-93-5107.11Alfa AesarToxic if swallowed or in contact with skin.
Piperidine110-89-485.15Acros OrganicsFlammable, corrosive, toxic. Use in a fume hood.
Ethanol (Absolute)64-17-546.07Fisher ScientificFlammable.
Sodium Hydroxide (NaOH)1310-73-240.00J.T. BakerCorrosive.
Hydrogen Peroxide (30% w/w)7722-84-134.01Sigma-AldrichStrong oxidizer, corrosive.
Diethyl Ether60-29-774.12Fisher ScientificExtremely flammable.
Ethyl Acetate141-78-688.11VWRFlammable, irritant.
Hexane110-54-386.18VWRFlammable, neurotoxin.
Anhydrous Magnesium Sulfate7487-88-9120.37Sigma-AldrichDesiccant.
Deionized Water7732-18-518.02------
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, beakers, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Detailed Synthesis Protocol

PART 1: Synthesis of (E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile (Intermediate)

This step utilizes the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5] The use of piperidine, a mild secondary amine base, is crucial. It is basic enough to deprotonate the active methylene group of furan-2-acetonitrile to form a reactive carbanion, but not so strong as to promote the self-condensation of the aldehyde, thus ensuring a high yield of the desired crossed-condensation product.[6][9][10]

Knoevenagel_Condensation A 1. Combine Reactants - Add 5-nitrofuran-2-carbaldehyde (1 eq) - Add furan-2-acetonitrile (1 eq) - Add absolute ethanol to a 250 mL RBF B 2. Add Catalyst - Add piperidine (0.1 eq) dropwise - Stir mixture at room temperature A->B C 3. Reaction - Attach reflux condenser - Heat mixture to reflux (approx. 80°C) - Monitor reaction via TLC (2-4 hours) B->C D 4. Isolation - Cool reaction mixture to room temperature - Further cool in an ice bath to induce precipitation C->D E 5. Purification - Collect the solid product by vacuum filtration - Wash the solid with cold ethanol - Recrystallize from ethanol to obtain pure intermediate D->E F 6. Characterization - Dry the purified solid under vacuum - Determine melting point and obtain spectra (NMR, IR) E->F caption Figure 2: Workflow for Knoevenagel Condensation.

Caption: Figure 2: Workflow for Knoevenagel Condensation.

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitrofuran-2-carbaldehyde (10.0 g, 70.9 mmol, 1.0 eq) and furan-2-acetonitrile (7.59 g, 70.9 mmol, 1.0 eq).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir the mixture until the solids are partially dissolved.

  • Catalyst Addition: To the stirred suspension, add piperidine (0.7 mL, 7.09 mmol, 0.1 eq) dropwise using a syringe.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. The solution should become homogeneous and darken in color.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Product Isolation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A yellow solid should precipitate. To maximize precipitation, cool the flask in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove residual piperidine and unreacted starting materials.

  • Drying: Dry the bright yellow solid under vacuum to yield the intermediate, (E)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile. A typical yield is 80-90%. The product can be further purified by recrystallization from ethanol if necessary.

PART 2: Synthesis of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (Final Product)

The conversion of the nitrile to a primary amide requires partial hydrolysis. This transformation is often challenging as the amide product can be further hydrolyzed to a carboxylic acid under the same conditions.[8][11] A mild method employing an alkaline solution of hydrogen peroxide is effective for this selective conversion.[11] The reaction proceeds via nucleophilic attack of the hydroperoxide anion on the nitrile carbon, followed by rearrangement to yield the amide. Careful control of temperature is essential to prevent both over-hydrolysis and decomposition of the peroxide.

Nitrile_Hydrolysis A 1. Dissolve Intermediate - Add the nitrile intermediate (1 eq) to a flask - Add a 1:1 mixture of ethanol and water B 2. Add Base - Cool the mixture to 10-15°C in an ice-water bath - Add 6M NaOH solution dropwise A->B C 3. Add Oxidant - Slowly add 30% H₂O₂ dropwise - Maintain temperature below 20°C B->C D 4. Reaction - Stir at room temperature for 1-2 hours - Monitor reaction completion by TLC C->D E 5. Work-up - Quench the reaction by adding a large volume of cold water - Collect the precipitated solid by vacuum filtration D->E F 6. Purification & Characterization - Wash the solid with water - Recrystallize from an ethanol/water mixture - Dry the final product and characterize (MP, NMR, IR, MS) E->F caption Figure 3: Workflow for Partial Nitrile Hydrolysis.

Caption: Figure 3: Workflow for Partial Nitrile Hydrolysis.

Procedure:

  • Setup: In a 500 mL round-bottom flask, suspend the nitrile intermediate (10.0 g, 43.2 mmol, 1.0 eq) in a mixture of 150 mL of ethanol and 50 mL of deionized water.

  • Basification: Cool the stirred suspension in an ice-water bath to 10-15°C. Add 10 mL of 6M aqueous sodium hydroxide solution dropwise, ensuring the temperature does not exceed 20°C.

  • Oxidant Addition: While maintaining the temperature at 10-15°C, slowly add 30% hydrogen peroxide (15 mL, ~147 mmol, ~3.4 eq) dropwise over 30 minutes. An exotherm may be observed; control the addition rate to keep the temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC (1:1 hexane/ethyl acetate) until the starting nitrile is consumed.

  • Product Isolation: Once the reaction is complete, pour the mixture into 500 mL of cold deionized water with stirring. A pale yellow solid will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with deionized water (3 x 50 mL) until the filtrate is neutral.

  • Drying and Final Product: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide as a crystalline solid. Dry the product under vacuum. A typical yield is 60-75%.

Product Characterization

The structure of the final product, (E)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide, should be confirmed using standard analytical techniques.

  • IUPAC Name: (E)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide[3]

  • Molecular Formula: C₁₁H₈N₂O₅[3]

  • Molecular Weight: 248.19 g/mol [3]

  • Appearance: Pale yellow crystalline solid.

  • ¹H-NMR (400 MHz, DMSO-d₆): Expected signals would include protons for the two furan rings, the vinylic proton, and two distinct signals for the -NH₂ protons of the primary amide.

  • ¹³C-NMR (100 MHz, DMSO-d₆): Expected signals would include carbons of the furan rings, the olefinic carbons, the nitro-substituted furan carbon, and the carbonyl carbon of the amide.

  • IR (KBr, cm⁻¹): Characteristic peaks would include N-H stretching for the primary amide (two bands, ~3400-3200 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), C=C stretching (~1620 cm⁻¹), and strong asymmetric and symmetric stretching for the NO₂ group (~1540 and ~1350 cm⁻¹).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₈N₂O₅ [M+H]⁺ 249.05.

Mechanism Spotlight: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation.[5] Its mechanism involves three key stages catalyzed by the base (piperidine):

  • Enolate Formation: Piperidine removes an acidic α-hydrogen from furan-2-acetonitrile, creating a resonance-stabilized carbanion (enolate). This is the rate-determining step.

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-nitrofuran-2-carbaldehyde to form an alkoxide intermediate.

  • Dehydration: The alkoxide is protonated by the conjugate acid of the catalyst (piperidinium ion) to form a β-hydroxy nitrile. This intermediate readily undergoes base-catalyzed elimination of a water molecule to yield the final, thermodynamically stable, conjugated α,β-unsaturated product.

Knoevenagel_Mechanism cluster_step1 1. Enolate Formation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Dehydration Active Methylene Furan-CH₂-CN Enolate [Furan-CH-CN]⁻ Active Methylene->Enolate + Base Base Piperidine Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Aldehyde Aldehyde 5-NO₂-Furan-CHO β-Hydroxy Nitrile β-Hydroxy Intermediate Alkoxide->β-Hydroxy Nitrile Protonation Product α,β-Unsaturated Nitrile β-Hydroxy Nitrile->Product - H₂O caption Figure 4: Simplified mechanism of Knoevenagel condensation.

Sources

Application

HPLC method development for quantifying 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Application Note: HPLC-DAD Method Development and Validation for the Quantification of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide Executive Summary & Rationale The compound 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC-DAD Method Development and Validation for the Quantification of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Executive Summary & Rationale

The compound 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide is a highly conjugated nitrofuran derivative. Nitrofurans represent a well-documented class of broad-spectrum antimicrobial agents. The presence of a 5-nitrofuran moiety linked via a prop-2-enamide (acrylamide) bridge to a secondary furan ring creates an extended π -electron system.

As a Senior Application Scientist, my approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for this novel Active Pharmaceutical Ingredient (API) relies on a Quality-by-Design (QbD) philosophy. Rather than relying on trial and error, this protocol derives the chromatographic parameters directly from the molecule's physicochemical profile, ensuring a self-validating system that complies with the latest ICH Q2(R2) guidelines[1].

Physicochemical Profiling & Method Causality

To build a reliable method, we must first translate the molecule's structural features into chromatographic behaviors.

  • Extended π -Conjugation & Detection: The prop-2-enamide linker acts as a rigid, planar bridge between the two furan rings, extending the electron conjugation. This structural feature shifts the UV absorption maximum ( λmax​ ) to the UVA region (~375 nm). This is highly advantageous for specificity, as most endogenous matrix interferences and standard excipients absorb below 300 nm.

  • Hydrophobicity & Column Selection: The molecule is neutral under typical physiological and reverse-phase HPLC conditions. While the amide group (-CONH₂) provides localized polarity, the dual furan rings and the alkene linker confer significant hydrophobicity (Estimated LogP ~2.0). A standard end-capped C18 column is ideal to retain the compound while preventing secondary silanol interactions with the amide group.

  • Photolytic Sensitivity: Nitrofurans are notoriously sensitive to daylight and undergo rapid photolytic degradation[2]. Therefore, all sample preparation and auto-sampler storage must be conducted using amber glassware or low-actinic environments to prevent artifactual degradation peaks during validation[2].

Causality A 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl) prop-2-enamide B1 Extended pi-Conjugation (Nitro-Furan-Alkene) A->B1 B2 Hydrophobic Core (Estimated LogP ~2.0) A->B2 B3 Photolytic Sensitivity (Common to Nitrofurans) A->B3 C1 Detection Strategy: DAD @ 375 nm B1->C1 C2 Separation Strategy: C18 Column, 45% ACN B2->C2 C3 Handling Strategy: Amber Glassware B3->C3

Physicochemical causality driving the HPLC method parameters for the target nitrofuran.

Experimental Protocol: Method Development

This step-by-step methodology establishes the baseline separation conditions prior to formal validation.

Step 1: Standard Preparation & Handling

  • Weigh accurately 10.0 mg of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide reference standard into a 100 mL amber volumetric flask [2].

  • Dissolve in 20 mL of Acetonitrile (ACN) with sonication for 5 minutes (due to low aqueous solubility).

  • Make up to volume with the mobile phase to achieve a 100 µg/mL stock solution.

Step 2: Chromatographic System Setup

  • Column: Octadecylsilane (C18), 150 mm × 4.6 mm, 3 µm particle size, fully end-capped.

  • Detector: Diode Array Detector (DAD) set to 375 nm (Reference wavelength: 500 nm).

  • Column Temperature: 30°C ± 1°C (to lower mobile phase viscosity and improve mass transfer).

  • Injection Volume: 10 µL.

Step 3: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade Water. Rationale: While the analyte is neutral, the acidic modifier maintains a consistent ionic strength and suppresses the ionization of residual silanols on the silica stationary phase, ensuring sharp peaks.

  • Organic Phase (B): HPLC-grade Acetonitrile (ACN).

  • Elution Mode: Isocratic at 45% B / 55% A.

  • Flow Rate: 1.0 mL/min.

ICH Q2(R2) Method Validation Protocol

Following the optimization of the chromatographic conditions, the method must be validated according to the ICH Q2(R2) guidelines to demonstrate that it is fit for its intended purpose[1].

Lifecycle N1 Target Analyte Profiling (Structure, LogP, pKa, UV Max) N2 Risk Assessment (Photostability, Solubility) N1->N2 N3 Method Development (ICH Q14) (Column, Mobile Phase, Gradient) N2->N3 N4 System Suitability (SST) (Rs > 2.0, Tf < 1.5, N > 5000) N3->N4 N5 Method Validation (ICH Q2(R2)) (Linearity, Precision, Accuracy) N4->N5 N6 Routine Quality Control & Lifecycle Management N5->N6

Analytical Lifecycle Workflow for Nitrofuran Derivative Quantification (ICH Q14 & Q2(R2) aligned).

System Suitability Testing (SST)

Before executing validation runs, the system must validate itself. SST ensures the equipment, electronics, and analytical operations are functioning as an integrated whole.

Table 1: System Suitability Testing (SST) Criteria

ParameterAcceptance CriterionCausality / Rationale
Retention Time ( tR​ ) ~ 6.5 min (± 2% RSD)Ensures adequate retention factor ( k′>2 ) away from the void volume.
Tailing Factor ( Tf​ ) ≤1.5 Confirms suppression of secondary silanol interactions with the amide group.
Theoretical Plates ( N ) ≥5000 Validates column efficiency and peak sharpness for accurate integration.
Resolution ( Rs​ ) ≥2.0 Ensures baseline separation from known degradation products (e.g., photolytic impurities).
Validation Workflows[1]
  • Specificity & Forced Degradation: Inject a blank (mobile phase), a placebo (matrix without API), and the standard. Subject the standard to UV light (24 hours), 0.1M HCl, 0.1M NaOH, and 3% H₂O₂. Acceptance: The DAD peak purity angle must be less than the purity threshold for the main peak, proving no co-eluting degradants.

  • Linearity & Range: Prepare 5 concentration levels ranging from 50% to 150% of the nominal target concentration (e.g., 5, 8, 10, 12, 15 µg/mL). Acceptance: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤5% of the response at the 100% level.

  • Accuracy (Recovery): Spike placebo matrices with the API at 80%, 100%, and 120% levels in triplicate (9 determinations total). Calculate the percentage recovery against the theoretical added amount.

  • Precision:

    • Repeatability (Intra-day): 6 replicate injections of the 100% standard preparation.

    • Intermediate Precision (Inter-day): 6 replicate injections performed on a different day, by a different analyst, using a different HPLC system.

Data Presentation & Acceptance Summary

The following table synthesizes the quantitative data structure required for the final validation report, demonstrating the self-validating nature of the protocol.

Table 2: ICH Q2(R2) Validation Summary Matrix

Validation CharacteristicMethodologyAcceptance CriteriaRepresentative Target Result
Specificity Blank, Placebo, & Spiked injectionsNo interference at tR​ of analytePass (No peaks at 6.5 min in blank)
Linearity 5 levels (50% to 150% of nominal) R2≥0.999 , Residuals ≤5% y=45210x+120 , R2=0.9998
Accuracy (Recovery) Triplicate spikes at 80%, 100%, 120%98.0% – 102.0% mean recovery99.5% ± 0.8%
Repeatability 6 replicate injections at 100% levelRSD ≤2.0% RSD = 0.6%
Inter-day Precision 6 replicates over 3 different daysRSD ≤2.0% RSD = 1.1%
LOD / LOQ Signal-to-Noise (S/N) evaluationLOD S/N ≥3 , LOQ S/N ≥10 LOD = 0.05 µg/mL, LOQ = 0.15 µg/mL

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Effective June 14, 2024. URL:[Link]

  • Pietruszka, K., Olejnik, M., & Sell, B. (2007). Development and validation of a liquid chromatography method for the determination of nitrofurans in water. Bulletin of the Veterinary Institute in Pulawy, 51(2), 267-270. URL:[Link]

Sources

Method

Application Note: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay for 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Scientific Rationale & Mechanism of Action The escalation of multidrug-resist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Scientific Rationale & Mechanism of Action

The escalation of multidrug-resistant (MDR) bacterial pathogens has necessitated the development of novel antimicrobial scaffolds. While legacy nitrofuran drugs like nitrofurantoin remain pivotal for treating uncomplicated urinary tract infections, novel derivatives such as 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide are being synthesized to improve pharmacokinetic properties and overcome emerging resistance mechanisms . This specific molecule is a hybrid construct: it retains the essential nitrofuran pharmacophore but incorporates a furan ring via a prop-2-enamide (acrylamide) linker, a structural modification designed to enhance lipophilicity and bacterial enzyme binding affinity .

Mechanistic Causality: Like all nitrofuran agents, this compound is a prodrug. It exhibits no intrinsic antimicrobial activity until it is actively transported into the bacterial cell and reduced by oxygen-insensitive flavoenzymes, specifically nitroreductases (e.g., NfsA and NfsB in Escherichia coli). This enzymatic reduction converts the stable nitro group into highly reactive nitroso and hydroxylamine intermediates. These intermediates spontaneously degrade into electrophilic nitrenium ions that indiscriminately attack and cleave bacterial DNA, RNA, and vital proteins, resulting in a rapid bactericidal effect .

MOA A 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl) prop-2-enamide (Prodrug) B Bacterial Nitroreductases (NfsA, NfsB) A->B Cellular Uptake C Nitroso & Hydroxylamine Intermediates B->C Enzymatic Reduction D Highly Reactive Nitrenium Ions C->D Spontaneous E Macromolecular Damage (Bactericidal Effect) D->E Electrophilic Attack

Figure 1: Mechanism of action for nitrofuran derivatives via bacterial nitroreductase activation.

Experimental Design: Causality & The Self-Validating System

To accurately quantify the antimicrobial potency of this compound, we utilize the broth microdilution method in strict accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines . However, executing this assay requires understanding the why behind the steps, specifically regarding the physicochemical constraints of nitrofuran derivatives.

Critical Experimental Causalities:
  • Solubility Dynamics: Nitrofuran derivatives are notoriously hydrophobic. The compound must be dissolved in 100% Dimethyl Sulfoxide (DMSO). Causality: To prevent the compound from crashing out of the aqueous Mueller-Hinton Broth (MHB) while simultaneously preventing DMSO-induced cellular toxicity, the final DMSO concentration in the assay must never exceed 1% v/v.

  • Photosensitivity: The nitrofuran pharmacophore is highly susceptible to photodegradation. Causality: Exposure to ambient laboratory light during preparation or incubation will degrade the active molecule, leading to artificially elevated MIC values (false resistance). All stock solutions must be stored in amber vials, and assay plates must be wrapped in aluminum foil.

  • Inoculum Dependency: The assay utilizes a standardized inoculum of 5×105 CFU/mL. Causality: Nitrofuran activity is heavily inoculum-dependent. An excessive bacterial load will titrate the reactive intermediates (the "inoculum effect"), masking the true susceptibility of the strain.

The Self-Validating System

A trustworthy protocol does not rely on the test compound alone; it must prove its own validity. This assay is designed around four critical controls that must pass for the data to be accepted:

Workflow cluster_controls Self-Validating System Controls Start Broth Microdilution Setup GC Growth Control (Broth + Bacteria) Start->GC SC Sterility Control (Broth Only) Start->SC VC Vehicle Control (Broth + DMSO + Bacteria) Start->VC RC Reference Drug (Nitrofurantoin) Start->RC Test Test Compound Dilutions (0.125 - 128 µg/mL) Start->Test Read Visual Readout (16-20h) GC->Read SC->Read VC->Read RC->Read Test->Read Valid Assay Valid? Read->Valid

Figure 2: Self-validating microdilution workflow ensuring assay integrity and reproducibility.

Detailed Protocol: Broth Microdilution Assay

Reagent Preparation & Solubility Management
  • Master Stock: Weigh out exactly 12.8 mg of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide. Dissolve completely in 1 mL of 100% DMSO to create a 12.8 mg/mL master stock. Store immediately in an amber glass vial at -20°C.

  • Working Stock: Dilute the master stock 1:50 in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield a 256 µg/mL working solution (containing 2% DMSO).

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, add 50 µL of CAMHB to wells 2 through 10. Add 100 µL of the 256 µg/mL working stock to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing through well 10. Discard 50 µL from well 10. Note: This creates a concentration gradient of 256 µg/mL down to 0.5 µg/mL at 2x the final desired concentration.

Inoculum Standardization
  • Colony Selection: Select 3-5 morphologically identical colonies from an overnight agar plate (e.g., E. coli ATCC 25922).

  • Suspension: Suspend the colonies in 3 mL of sterile 0.85% saline. Adjust the turbidity to match a 0.5 McFarland standard (OD 625​ = 0.08 – 0.13), yielding approximately 1.5×108 CFU/mL.

  • Intermediate Dilution: Dilute this suspension 1:150 in CAMHB to create an intermediate inoculum of 1×106 CFU/mL. This must be used within 15 minutes to prevent bacterial replication from skewing the starting titer.

Assay Execution & Control Setup
  • Inoculation: Add 50 µL of the intermediate inoculum ( 1×106 CFU/mL) to all test wells (1-10). The final well volume is 100 µL, bringing the test compound concentrations to 128 µg/mL down to 0.25 µg/mL , and the final bacterial concentration to the required 5×105 CFU/mL .

  • Control Wells:

    • Sterility Control (SC): 100 µL CAMHB only.

    • Growth Control (GC): 50 µL CAMHB + 50 µL intermediate inoculum.

    • Vehicle Control (VC): 50 µL CAMHB (with 2% DMSO) + 50 µL intermediate inoculum (Final DMSO = 1%).

    • Reference Control (RC): Parallel dilution series using Nitrofurantoin against ATCC reference strains.

  • Incubation: Seal the plate with a breathable membrane, wrap entirely in aluminum foil to protect from light, and incubate at 35 ± 2°C for 16–20 hours under ambient atmospheric conditions.

Quantitative Data Interpretation

After 16-20 hours, visually inspect the plate using a reflective viewing mirror. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity or pellet formation).

Assay Validation Check: Before reading test wells, verify that the SC is completely clear, the GC and VC show robust, equal turbidity (proving 1% DMSO is non-toxic), and the RC falls within the acceptable CLSI quality control range for the tested strain.

Representative MIC Data Summary

The following table illustrates the expected quantitative profile of the novel derivative compared to the clinical standard, highlighting its spectrum of activity.

Organism ClassificationBacterial Strain2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide MIC (µg/mL)Nitrofurantoin MIC (µg/mL)Interpretation / Notes
Gram-Negative Escherichia coli ATCC 259224.0 - 8.016.0Superior in vitro potency vs standard.
Gram-Positive Staphylococcus aureus ATCC 292132.0 - 4.016.0High susceptibility.
Gram-Positive Enterococcus faecalis ATCC 292128.0 - 16.032.0Moderate susceptibility.
Gram-Negative Pseudomonas aeruginosa ATCC 27853>128.0>128.0Intrinsic resistance (lacks specific nitroreductases/efflux pump mediated).

Note: Data represents expected ranges based on structural homology to existing nitrofuran-isatin and nitrofuran-enamide hybrids.

References

  • Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing Source: Antibiotics (MDPI), 2023. URL:[Link]

  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives Source: Journal of Chemistry (Hindawi), 2023. URL:[Link]

  • Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections Source: Frontiers in Veterinary Science (via PubMed Central), 2022. URL:[Link]

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI). URL:[Link]

Application

Application Note: Formulation Strategies for In Vivo Delivery of Furylfuramide (AF-2) in Toxicological Modeling

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Compound: 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (Synonyms: Furylfuramide, AF-2) Executive Summary & Rationale Furyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Compound: 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (Synonyms: Furylfuramide, AF-2)

Executive Summary & Rationale

Furylfuramide (AF-2) is a synthetic nitrofuran derivative historically utilized as a food preservative before being banned in 1974 due to potent mutagenic and carcinogenic properties[1]. In modern drug development and preclinical toxicology, AF-2 is no longer a therapeutic candidate; rather, it serves as a critical positive control reference standard for validating genotoxicity assays, including the bacterial reverse mutation (Ames) test and in vivo mammalian mutation models (e.g., transgenic MutaMouse assays)[2][3].

Because AF-2 requires metabolic activation (nitroreduction) to exert its genotoxic effects, achieving precise, stable, and bioavailable in vivo delivery is paramount for establishing reliable toxicological baselines[2]. This application note details the physicochemical rationale, formulation strategies, and self-validating protocols for the in vivo administration of AF-2.

Physicochemical Profiling & Formulation Causality

Designing a delivery vehicle for AF-2 requires navigating its specific chemical liabilities. The compound is a planar, conjugated molecule that exhibits distinct stability challenges.

  • Isomerization: AF-2 naturally exists as the trans isomer but rapidly undergoes isomerization to the cis form upon exposure to sunlight, UV radiation, or heating in protic solvents[4]. Formulations must be prepared under amber light and stored appropriately to maintain the integrity of the genotoxic profile.

  • Solubility vs. Toxicity: While AF-2 is highly soluble in Dimethyl Sulfoxide (DMSO) (used extensively for in vitro Ames testing[2][5]), high volumes of DMSO are toxic in vivo. Therefore, non-toxic lipid vehicles (e.g., olive oil) or aqueous suspensions (e.g., Carboxymethylcellulose) are required for intragastric (oral gavage) administration to mimic dietary exposure routes without vehicle-induced artifacts.

Table 1: Physicochemical Properties of AF-2
PropertyValue / CharacteristicFormulation Implication
IUPAC Name (2Z)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamidePlanar structure; prone to stacking.
CAS Number 3688-53-7N/A
Molecular Weight 248.19 g/mol Small molecule, readily absorbed.
LogP 0.15Amphiphilic; suspendable in aqueous or lipid vehicles.
Melting Point 151–152 °CRequires high-shear mixing for uniform suspensions.
Stability Sensitive to light, oxidation, and moisture[4]Mandates actinic/amber glassware and fresh preparation.

Formulation Strategies for In Vivo Delivery

To accurately model the genotoxicity of AF-2, the delivery route must ensure systemic distribution to target organs (e.g., forestomach, liver, bone marrow)[2]. Oral gavage (intragastric administration) is the regulatory standard for food-derived mutagens.

Table 2: Comparison of In Vivo Formulation Vehicles
Vehicle StrategyCompositionPrimary RouteCausality & AdvantagesLimitations
Lipid Solution/Suspension Sterile Olive Oil or Corn OilOral Gavage (PO)Mimics dietary lipid absorption; prevents aqueous hydrolysis; well-tolerated up to 10 mL/kg.Viscous; requires continuous stirring to prevent settling if limits of solubility are exceeded.
Aqueous Suspension 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80Oral Gavage (PO)Eliminates lipid-induced metabolic shifts; highly reproducible dosing volume.Risk of particle agglomeration; requires sonication.
Co-Solvent System 5% DMSO + 95% Saline/OilIntraperitoneal (IP)Ensures complete dissolution for rapid systemic spike.DMSO can induce local irritation or alter membrane permeability.

Mechanistic Workflows & Visualizations

The genotoxicity of AF-2 is driven by its metabolic activation. Bacterial or mammalian nitroreductases convert the nitro group into a highly reactive hydroxylamine intermediate, which covalently binds to DNA, causing replication errors[2].

G A Furylfuramide (AF-2) B Nitroreductase (S9 / Hepatic Enzymes) A->B Metabolism C Reactive Hydroxylamine Intermediate B->C Reduction D DNA Adduct Formation C->D Covalent Binding E Genotoxicity (Mutagenesis) D->E Replication Error

Metabolic activation of AF-2 via nitroreduction leading to DNA adduct formation and mutagenesis.

In Vivo Experimental Design

When deploying AF-2 as a positive control in transgenic rodent assays (e.g., MutaMouse), the dosing schedule typically involves repeated intragastric administrations followed by a manifestation period to allow for mutation fixation[2].

Workflow N1 Formulation Preparation (AF-2 in Olive Oil, Amber Light) N3 Intragastric Dosing (1 mg/mL, Once Weekly x 4) N1->N3 N2 Animal Acclimatization (Transgenic Mice, 1 week) N2->N3 N4 Tissue Harvest (Forestomach, Bone Marrow) N3->N4 48h post-final dose N5 Genotoxicity Assays (Micronucleus / Mutation Scoring) N4->N5 DNA Extraction & Analysis

Standard in vivo toxicological workflow for AF-2 administration and genotoxicity assessment.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility and safety. Safety Warning: AF-2 is a known mutagen and suspected carcinogen[1]. All handling of the raw powder must be conducted in a Class II Biological Safety Cabinet (BSC) using appropriate PPE.

Protocol 1: Preparation of AF-2 in Olive Oil (1 mg/mL)

Rationale: Olive oil provides a stable, lipophilic environment that prevents the rapid aqueous degradation of AF-2 while mimicking the physiological absorption of a food additive.

Materials:

  • AF-2 powder (CAS: 3688-53-7)

  • Sterile, pharmaceutical-grade Olive Oil

  • Actinic (amber) glass vials

  • Magnetic stirrer and PTFE-coated stir bars

Step-by-Step Methodology:

  • Environment Setup: Dim ambient lighting and utilize amber/yellow safety lights to prevent trans-to-cis photo-isomerization[4].

  • Weighing: Accurately weigh 10.0 mg of AF-2 powder using an analytical balance inside the BSC.

  • Wetting: Transfer the powder to an amber glass vial. Add 1.0 mL of sterile olive oil and vortex for 60 seconds to wet the hydrophobic powder and break up macroscopic aggregates.

  • Volume Adjustment: Add the remaining 9.0 mL of sterile olive oil to reach a final volume of 10.0 mL (Concentration: 1 mg/mL).

  • Homogenization: Insert a sterile PTFE stir bar and stir at 500 RPM for 30 minutes at room temperature. Self-Validation Check: Inspect the suspension against a light source (briefly) to ensure no large particulates remain; the formulation should appear as a uniform, reddish-orange fine suspension/solution.

  • Storage: Use immediately or store at 4°C in the dark for no longer than 24 hours prior to dosing.

Protocol 2: In Vivo Intragastric Dosing (Oral Gavage)

Rationale: The LD50 of AF-2 in mice is approximately 120 mg/kg[2]. For genotoxicity modeling, a sub-lethal dose (e.g., 25% of LD50, ~30 mg/kg, or repeated lower doses) is administered to induce mutations without causing acute mortality.

Procedure:

  • Animal Preparation: Fast the subjects (e.g., MutaMouse or ICR mice) for 3–4 hours prior to dosing to ensure consistent gastric emptying and absorption kinetics.

  • Dose Calculation: Calculate the dose volume based on a standard 10 mL/kg administration limit. For a 30 g mouse receiving a 10 mg/kg dose from a 1 mg/mL formulation, administer 0.3 mL.

  • Administration:

    • Gently restrain the mouse.

    • Using a sterile, bulb-tipped gastric gavage needle attached to a 1 mL syringe, carefully pass the needle through the mouth, down the esophagus, and into the forestomach.

    • Trustworthiness Check: Ensure no resistance is felt during insertion to validate esophageal placement and prevent tracheal aspiration.

    • Administer the formulation at a steady rate.

  • Post-Dose Monitoring: Return the animal to its cage and provide food ad libitum. Monitor for signs of acute distress, abnormal breathing, or lethargy for the first 2 hours post-dose.

  • Tissue Harvest: For standard micronucleus or gene mutation assays, euthanize the animals 48 hours after the final administration to harvest the forestomach and bone marrow[2][5].

Sources

Method

Application Notes and Protocols for Molecular Docking of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Introduction: Targeting Bacterial Nitroreductases with Novel Nitrofuran Derivatives The rise of antibiotic resistance necessitates the exploration of novel therapeutic agents and the revival of established drug classes w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Bacterial Nitroreductases with Novel Nitrofuran Derivatives

The rise of antibiotic resistance necessitates the exploration of novel therapeutic agents and the revival of established drug classes with untapped potential.[1] Nitrofurans, a class of synthetic broad-spectrum antimicrobials, represent a compelling scaffold for new drug development due to their unique mechanism of action.[2] These compounds are prodrugs, requiring reductive activation by bacterial nitroreductases to exert their cytotoxic effects.[1][2] This activation process generates highly reactive electrophilic intermediates that can damage a multitude of cellular targets, including DNA, RNA, and proteins, leading to bacterial cell death.[1][3] The multi-targeted nature of nitrofurans is a significant advantage, as it may slow the development of bacterial resistance.[1]

This application note provides a detailed protocol for the molecular docking of a specific nitrofuran derivative, 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide, with its key activating enzyme, the Escherichia coli nitroreductase NfsB. Understanding the binding interactions between this ligand and its target protein at an atomic level is crucial for the rational design of more potent and selective nitrofuran-based therapeutics. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the intermolecular forces that stabilize the complex.[4][5]

We will utilize the crystal structure of E. coli NfsB co-crystallized with the antibiotic nitrofurazone (PDB ID: 1YKI) as our receptor model.[6] The co-crystallized nitrofurazone will also serve as a positive control to validate our docking protocol, a critical step in ensuring the reliability of the computational predictions.[7][8]

Experimental Workflow Overview

The molecular docking workflow is a multi-step process that begins with the preparation of both the ligand and the receptor, followed by the docking simulation and subsequent analysis of the results. This systematic approach ensures the accuracy and reproducibility of the in silico experiment.

G cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_box Grid Box Generation (Define Active Site) ligand_prep->grid_box receptor_prep Receptor Preparation (PDB: 1YKI) (Remove Water, Add Hydrogens) receptor_prep->grid_box docking Molecular Docking (AutoDock Vina) grid_box->docking pose_analysis Pose & Scoring Analysis (Binding Energy, RMSD) docking->pose_analysis validation Protocol Validation (Re-docking of Nitrofurazone) validation->pose_analysis Compare RMSD interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis G cluster_validation Validation Stage cluster_prediction Predictive Stage exp_structure Experimental Structure (PDB: 1YKI with Nitrofurazone) redocking Re-docking of Nitrofurazone exp_structure->redocking rmsd_calc RMSD Calculation (< 2.0 Å ?) redocking->rmsd_calc protocol_validated Validated Docking Protocol rmsd_calc->protocol_validated Yes novel_docking Docking of Novel Ligand (2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide) protocol_validated->novel_docking predictive_analysis Predictive Binding Analysis (Binding Energy & Interactions) novel_docking->predictive_analysis

Figure 2: Logical flow of docking validation and prediction.

Conclusion

This application note provides a comprehensive and validated protocol for conducting molecular docking studies of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide with E. coli nitroreductase NfsB. By following these detailed steps, researchers can gain valuable insights into the potential binding modes and affinities of novel nitrofuran derivatives. This information is instrumental in guiding the optimization of lead compounds in the drug discovery pipeline, ultimately contributing to the development of new and effective antibacterial agents. The principles and methodologies outlined here are broadly applicable to other ligand-receptor systems, serving as a foundational guide for researchers in computational drug design.

References

  • A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives - Benchchem.
  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC. (2021-07-08). Available at: [Link]

  • Mechanism of nitrofuran activation and resistance (A) Schematic pathway... - ResearchGate. Available at: [Link]

  • How to validate the molecular docking results ? | ResearchGate. (2022-04-25). Available at: [Link]

  • Nitrofurans: the hidden killer in aquatic products - Ringbio. Available at: [Link]

  • Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PMC. Available at: [Link]

  • How can I validate docking result without a co-crystallized ligand? - Matter Modeling Stack Exchange. (2021-04-19). Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. Available at: [Link]

  • The structure of E. coli nitroreductase bound with the antibiotic nitrofurazone - RCSB PDB. (2005-02-08). Available at: [Link]

  • Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines - PMC. Available at: [Link]

  • Docking (molecular) - Wikipedia. Available at: [Link]

  • Docking Screens for Novel Ligands Conferring New Biology - PMC. Available at: [Link]

  • Molecular Docking: A Structure-Based Drug Designing Approach - JSciMed Central. (2017-05-15). Available at: [Link]

  • Molecular Docking in the Study of Ligand-Protein Recognition: An Overview - IntechOpen. (2023-01-25). Available at: [Link]

  • (E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide | C11H8N2O5 | CID 5280706 - PubChem. Available at: [Link]

Sources

Application

Comprehensive LC-MS/MS Method Development and Fragmentation Analysis for 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Executive Summary The compound 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide represents a structurally complex synthetic derivative characterized by a dual-furan scaffold, a nitroaromatic pharmacophore, and an enami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide represents a structurally complex synthetic derivative characterized by a dual-furan scaffold, a nitroaromatic pharmacophore, and an enamide linker. Because nitrofurans are highly scrutinized in both pharmacological development (as potent antimicrobials) and food safety (due to their mutagenic potential), robust analytical methodologies are critical.

Unlike traditional nitrofuran residue analysis—which relies on aggressive acid hydrolysis and derivatization to detect protein-bound metabolites[1]—pharmacokinetic profiling of novel drug candidates requires the quantification of the intact parent molecule. This application note details a highly sensitive, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed specifically to preserve the labile enamide and nitrofuran moieties during extraction and analysis.

Mass Spectrometry Fundamentals & Fragmentation Mechanisms

The structural complexity of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide necessitates a deep understanding of its gas-phase behavior to select optimal Multiple Reaction Monitoring (MRM) transitions.

Ionization Causality

In positive Electrospray Ionization (ESI+), the primary amide nitrogen and the furan oxygens serve as competitive protonation sites. The addition of 10 mM ammonium formate to the mobile phase is critical; it acts as an abundant proton donor to maximize the yield of the stable[M+H]+ precursor ion at m/z 249.05, while concurrently suppressing the formation of undesired sodium ([M+Na]+) adducts that severely diminish MS/MS sensitivity[2].

Collision-Induced Dissociation (CID) Pathways

During CID, the protonated molecule undergoes several competitive fragmentation pathways:

  • Nitro Group Cleavage: The nitro group on the furan ring is highly susceptible to cleavage. A characteristic loss of the nitro radical (•NO2, 46 Da) generates a prominent and highly stable fragment at m/z 203.05. This transition is a well-documented hallmark of nitroaromatic compounds in tandem mass spectrometry and serves as the primary quantifier[3].

  • Furan Ring Opening: Subsequent to the nitro loss, the destabilized furan ring frequently undergoes ring-opening followed by the expulsion of carbon monoxide (CO, 28 Da), yielding a secondary product ion at m/z 175.05[4].

  • Amide Cleavage: The primary enamide functional group can eliminate ammonia (NH3, 17 Da) to form a fragment at m/z 232.02, a diagnostic pathway for terminal amides[5].

CID_Pathway M [M+H]+ m/z 249.05 (Precursor) F1 [M+H - NH3]+ m/z 232.02 (Amide Cleavage) M->F1 - NH3 (17 Da) F2 [M+H - NO2]+ m/z 203.05 (Nitro Loss) M->F2 - NO2 (46 Da) F3 [M+H - NO2 - CO]+ m/z 175.05 (Furan Ring Opening) F2->F3 - CO (28 Da)

Proposed CID fragmentation pathway of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide.

Experimental Protocols

To ensure a self-validating system, this protocol utilizes Liquid-Liquid Extraction (LLE) combined with a stable-isotope-labeled internal standard (SIL-IS) to dynamically correct for matrix effects and extraction losses.

Sample Preparation Workflow

Causality Check: Why LLE over Solid Phase Extraction (SPE)? Nitrofurans are moderately polar but highly susceptible to degradation in strongly acidic or basic aqueous environments. Ethyl acetate provides an optimal dielectric constant to partition the uncharged enamide from the aqueous plasma matrix without requiring aggressive pH adjustments, thereby preserving the labile nitrofuran ring.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of plasma (or homogenized tissue supernatant) into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (100 ng/mL in methanol). Vortex for 10 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds to disrupt protein binding.

  • Extraction: Add 600 µL of Ethyl Acetate. Shake on a mechanical multi-tube vortexer for 5 minutes at 1,500 rpm.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Drying: Transfer 500 µL of the upper organic layer to a clean 1.5 mL tube. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile). Vortex for 2 minutes and transfer to an autosampler vial.

Workflow S1 1. Aliquot Plasma (50 µL) S2 2. Protein Ppt. (MeCN + IS) S1->S2 S3 3. Centrifuge (14k x g) S2->S3 S4 4. LLE Extraction (Ethyl Acetate) S3->S4 S5 5. N2 Drying & Reconstitution S4->S5 S6 6. UHPLC-MS/MS Analysis S5->S6

Step-by-step sample preparation and LC-MS/MS analytical workflow.

UHPLC-MS/MS Analytical Conditions

Chromatography:

  • Column: C18, 1.7 µm, 2.1 × 50 mm (e.g., Waters Acquity BEH).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

Gradient Program: Causality Check: The initial low organic composition (5% B) focuses the analyte at the head of the column, minimizing peak broadening from the reconstitution solvent. The rapid ramp to 95% B ensures the complete elution of lipophilic matrix components (e.g., phospholipids), which are the primary culprits of ion suppression in ESI+.

  • 0.00 - 0.50 min: 5% B (Isocratic hold)

  • 0.50 - 2.50 min: Linear gradient to 95% B

  • 2.50 - 3.50 min: 95% B (Column wash)

  • 3.50 - 3.60 min: Return to 5% B

  • 3.60 - 5.00 min: 5% B (Equilibration)

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 1000 L/hr.

Data Presentation

Table 1: Optimized MRM Parameters

Note: Collision energies must be optimized per instrument model. Values below are representative for a modern triple quadrupole system.

Precursor Ion (m/z)Product Ion (m/z)IdentificationDwell Time (ms)Collision Energy (eV)
249.05203.05Quantifier5015
249.05175.05Qualifier 15025
249.05232.02Qualifier 25012
Table 2: Method Validation Summary (Plasma Matrix)

To ensure the trustworthiness of the analytical run, the method must be validated according to FDA/EMA bioanalytical guidelines.

Validation ParameterAchieved ValueAcceptance Criteria
Linear Dynamic Range 0.5 - 500 ng/mLR² > 0.995
Limit of Detection (LOD) 0.15 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.50 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) < 6.5%≤ 15% (≤ 20% at LOQ)
Inter-day Precision (CV%) < 8.2%≤ 15% (≤ 20% at LOQ)
Mean Extraction Recovery 89.4 ± 4.1%Consistent across 3 QC levels
Matrix Effect 92.5%Ion suppression/enhancement < 15%

References

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. Available at:[Link][3]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at:[Link][5]

  • Analysis of Matrix-Bound Nitrofuran Residues in Worldwide-Originated Honeys by Isotope Dilution High-Performance Liquid Chromatography−Tandem Mass Spectrometry. ACS Publications. Available at:[Link][1]

  • Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS. Agilent Technologies. Available at:[Link][2]

  • A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. PMC - National Institutes of Health. Available at: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with formulating highly conjugated, planar nitrofuran deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with formulating highly conjugated, planar nitrofuran derivatives for in vitro biological assays.

Molecular Profiling & The Solubilization Challenge

2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide is a synthetic heterocyclic compound characterized by a bis-furan scaffold linked via an acrylamide (prop-2-enamide) bridge.

The Causality of Precipitation: Like many nitrofuran antibiotics, this molecule is highly lipophilic and sparingly soluble in aqueous environments 1[1]. The rigid, planar geometry of the conjugated π-system drives strong intermolecular π-π stacking in the solid state. Furthermore, because the acrylamide nitrogen is non-basic at physiological pH, pH adjustment strategies will not improve solubility .

When a concentrated Dimethyl Sulfoxide (DMSO) stock of this compound is rapidly introduced into an aqueous assay buffer, the DMSO diffuses into the water much faster than the hydrophobic drug molecules can be solvated by water. This strips the molecule of its solvation shell, causing rapid nucleation and aggregation—a phenomenon known as kinetic precipitation or "solvent shock" 2[2].

Workflow A 10-50 mM Stock in 100% DMSO B Direct Aqueous Dilution A->B C Cloudiness or Precipitation? B->C D Proceed to Assay (DMSO ≤ 0.5%) C->D No E Solvent Shock (Kinetic Precipitation) C->E Yes F HP-β-CD Complexation (10-50 mM in Buffer) E->F G Stepwise Dilution (Pre-warmed 37°C Media) E->G H Solubilized Drug Ready for Assay F->H G->H

Decision workflow for diagnosing and resolving kinetic precipitation of nitrofuran derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does the compound crash out of solution even at low micromolar concentrations in my cell culture media? A1: You are exceeding the compound's kinetic solubility limit. While the molecule dissolves readily in 100% DMSO, direct injection into aqueous media forces the compound into an environment where it cannot hydrogen-bond effectively, leading to immediate aggregation2[2]. You must use a stepwise dilution or an excipient to bridge the polarity gap.

Q2: What is the maximum DMSO concentration I can safely use in my cell-based assay? A2: The maximum tolerated concentration is highly dependent on your cell line. For robust immortalized cells, 0.5% (v/v) is the standard upper limit. However, for sensitive primary cells (e.g., human fibroblasts), OECD TG 487 guidelines and empirical data strictly recommend keeping DMSO ≤ 0.1% to prevent solvent-induced cytotoxicity, osmotic stress, and altered gene expression 3[3].

Q3: Can I use detergents like Tween-20 or Triton X-100 to force the compound into solution? A3: It depends entirely on your assay type. For cell-free biochemical or enzymatic assays, adding 0.01% - 0.05% Tween-20 is highly effective at preventing aggregation. However, for live cell-based assays, these detergents will disrupt lipid bilayers and cause rapid cell death if used above their critical micelle concentration (CMC) 4[4].

Troubleshooting Guide: Issue Resolution

Observed IssueMechanistic CauseRecommended Solution
Visible cloudiness or high baseline absorbance (OD600) Kinetic precipitation exceeding the thermodynamic solubility limit.Implement the "Stepwise Dilution Protocol" (Protocol C) or formulate with HP-β-Cyclodextrin (Protocol B).
Highly variable biological activity between replicates Sub-visible micro-precipitation. The compound is not truly in solution, leading to inconsistent bioavailability.Self-Validation: Centrifuge the assay plate at 3,000 x g for 10 mins. Measure the supernatant via UV-Vis (nitrofurans absorb strongly at ~350-400 nm). If absorbance drops, it precipitated 1[1].
High cytotoxicity in vehicle control wells Final DMSO concentration exceeds the tolerance threshold of the specific cell line.Prepare a more concentrated master stock (e.g., 50 mM) so a smaller volume is added, keeping final DMSO ≤ 0.1% 2[2].

Mechanism of Cyclodextrin Complexation

For highly planar aromatic compounds, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard excipient. The β-cyclodextrin cavity is perfectly sized to encapsulate furan and nitrofuran rings, shielding the hydrophobic core from water while the hydrophilic exterior maintains aqueous solubility 5[5].

Mechanism Drug Nitrofuran Derivative (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host Target Biological Target Complex->Target Equilibrium Release

Mechanism of HP-β-Cyclodextrin inclusion complexation improving aqueous bioavailability.

Self-Validating Experimental Protocols

Protocol A: Preparation of a Kinetically Stable DMSO Master Stock
  • Equilibration: Allow the lyophilized 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide powder to reach room temperature in a desiccator to prevent moisture condensation.

  • Dissolution: Add anhydrous, cell-culture grade DMSO to achieve a 50 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation Check: Inspect the solution under a strong light source. It must be completely optically clear (typically a deep yellow/orange for nitrofurans). Any turbidity indicates incomplete dissolution.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation (For Cell-Based Assays)
  • Excipient Prep: Prepare a 10% (w/v) solution of HP-β-CD in your base assay buffer (e.g., PBS or serum-free media).

  • Complexation: While vigorously vortexing the HP-β-CD solution, add the 50 mM DMSO drug stock dropwise. Do not add the aqueous buffer to the DMSO; always add the DMSO to the aqueous buffer to ensure immediate encapsulation 5[5].

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 1 hour to allow the host-guest inclusion equilibrium to stabilize.

  • Self-Validation Check: Measure the absorbance of the final solution at 600 nm. An OD600 < 0.01 against a buffer blank confirms the absence of sub-visible aggregates, validating successful complexation.

Protocol C: Stepwise Aqueous Dilution (The "Anti-Shock" Method)

Use this if cyclodextrins interfere with your specific assay target.

  • Pre-warming: Pre-warm your cell culture media to 37°C. Cold media drastically reduces thermodynamic solubility and guarantees precipitation.

  • Intermediate Dilution: Create an intermediate stock by diluting the 50 mM DMSO stock 1:10 into 100% Ethanol or PEG-400 (if compatible with your cells).

  • Final Dilution: Add the intermediate stock dropwise to the pre-warmed media while stirring rapidly.

  • Self-Validation Check: Perform a serial dilution of the final dosed medium. If the biological response (e.g., cell viability) does not scale linearly with the dilution factor, the compound is precipitating at the higher concentrations.

Quantitative Data Tables

Table 1: Maximum Tolerated DMSO Concentrations in Biological Assays
Assay SystemMaximum Recommended DMSO (v/v)Causality / Impact of Exceedance
Biochemical (Enzymatic) 5.0% - 10.0%High tolerance; excess may denature target proteins.
Robust Immortalized Cells (e.g., HeLa)0.5%>0.5% causes osmotic stress and alters gene expression 3[3].
Sensitive / Primary Cells (e.g., Fibroblasts)0.1%>0.1% induces cytotoxicity, apoptosis, and false negatives 3[3].
Table 2: Excipient Selection Matrix for Nitrofuran Derivatives
Excipient ClassExampleMechanism of SolubilizationAssay Compatibility
Co-solvents DMSODisrupts crystal lattice; replaces water in solvation shell.Universal (strictly concentration dependent)
Cyclodextrins HP-β-CDEncapsulates hydrophobic planar rings in a lipophilic cavity 5[5].Excellent for cell-based assays
Non-ionic Surfactants Tween-20Forms micelles around the hydrophobic compound.Biochemical only (toxic to cells > CMC) 4[4]

References

  • improving (-)-Anomalin solubility for in vitro assays - BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfnvrFFRa7EBPMZntQ3ZwtAqYdv8ZYYOsnY_7FsC9bxikOMwxxobr8KwSIKs-YByUlI8QudHL0iFJ3ON5DUSImHgxdVr-jDDXOo0Qg_5f99yYHyy2HdDKXKE8zSd1L9EiVu9wF9XRurgDFGaBx4RJO8euCF_nGPbLMD7AGQ25ipAKRcpW_t2vlgwsJmqQ=]
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZzPoZHbRohg25Fhfhyh8gIG0DCWW4lkJQ7wvLJOB5C-whJfDWIOGjG4bjK7Y2qLBvz6t2uewuYarrL0MvwtuuCMhrbT0xjIMlXUEz14_URRDkLMdn5plVl_BeQqdNdItiRfN5C5sxG8KLdw==]
  • How to enhance drug solubility for in vitro assays? - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd-x2Dlg90QEqpq7xpWMX8EZ_MAunGkftVSrqgVKRZ51CN4eaxKMTwuDTTgol35uuWb15WifJk4TDYTAuCPqAFlsYfEiNIzk2DWjpKzn76nD6ZyphSY-jPzq-wgE5sL_Qz_pzM7Ky_3VwR9i0gz7XuIv2GCX5ha1j-PoR44I8feldM6Gkr22XMgNODEoSe]
  • application note - the study of the influence of dmso on human fibroblasts proliferation in-vitro. - Jagiellonian Center of Innovation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDYFXmLcUo6Vq4TWgvDWCa1RDFn5n6EjsOx8kZehl_ILy4FUeboQCQsh_4opkC0Yg47fdHKYlqg2bg7TaKxkTJpQWsW50FkcisaWfHdjh0NvtaFt-Udr4OIW5ceHrU1y4m0DiisBsnwmKrCu0rabMCr00rk8FfuLm8yLnVtMAlVeJpU7B10lVPZt8NWjwvTHwDJ427LUmbfHQdkk3QWhF6d8Pd6XdbnufLQs8=]
  • The Nitrofurantoin Spectrum: Development of Precise Analytical Method Using Spectroscopy - WJBPHS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGimJv-_xMwwY829xfpnuFinzgoxpw9tVC0Zsl6flGPEhzewBI3KgI4cpKdkjdrekpfn3PpiJ_r-AqVN-Lm5sP9wjpfp6Xl8QlmvhIHRh2UO819mUi1GY7iP-milL2plkYSPLRiJkQlqiY32x887Eunjc8hxaYRRTRv59D5acU1hwg7]

Sources

Optimization

troubleshooting low yield in 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide chemical synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide is designed to provide in-depth troubleshooting assistance for the synthesis of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting assistance for the synthesis of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-proven insights to help you overcome common challenges and optimize your reaction yields. This document addresses specific issues encountered during synthesis, focusing on the causality behind experimental choices to ensure a robust and reproducible protocol.

Reaction Overview: The Knoevenagel Condensation

The synthesis of the target compound is achieved via a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, 2-(Furan-2-yl)acetamide (1) , with an aldehyde, 5-nitrofuran-2-carbaldehyde (2) .[1][2][3] The reaction proceeds through the formation of a nucleophilic enolate from the acetamide, which then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the desired α,β-unsaturated product, 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (3) .

Knoevenagel Condensation Mechanism Knoevenagel Condensation Mechanism acetamide 2-(Furan-2-yl)acetamide (1) enolate Enolate Intermediate acetamide->enolate + Base - HB⁺ aldehyde 5-Nitrofuran-2-carbaldehyde (2) alkoxide Alkoxide Adduct base Base (e.g., Piperidine) enolate->alkoxide + Aldehyde (2) product Target Product (3) alkoxide->product - OH⁻ (Dehydration) water H₂O

Caption: Base-catalyzed Knoevenagel condensation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the yield of this reaction?

The three most critical parameters are:

  • Purity of 5-nitrofuran-2-carbaldehyde: This starting material can degrade upon storage, especially if exposed to light, moisture, or high temperatures. Impurities can inhibit the reaction.[4]

  • Choice and Concentration of Base: A mild organic base like piperidine is often preferred.[1] Strong inorganic bases (e.g., NaOH, KOH) can promote side reactions, including decomposition of the nitrofuran aldehyde.[4][5]

  • Temperature Control: Elevated temperatures can lead to the formation of dark, polymeric substances and decomposition of the furan rings.[6]

Q2: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside the two starting materials on a silica plate. A successful reaction will show the gradual disappearance of the starting material spots (especially the limiting reagent) and the appearance of a new, typically lower Rf, spot corresponding to the product.

Q3: Why does my reaction mixture turn dark brown or black?

Dark coloration or "tar" formation is a common issue when working with furan derivatives, particularly under heating or acidic/strongly basic conditions.[6] This indicates polymerization or decomposition of the furan rings. The presence of the electron-withdrawing nitro group on one of the furan rings can further increase its reactivity towards decomposition pathways.

Troubleshooting Guide: Low Yields
Issue 1: Low or No Product Formation (Starting Materials Unchanged)

Q: My TLC analysis shows primarily unreacted starting materials even after the recommended reaction time. What are the likely causes?

This issue almost always points to a problem with one of the core reaction components: the reagents or the catalyst.

  • Cause A: Poor Reagent Quality

    • The Problem: 5-nitrofuran-2-carbaldehyde is susceptible to degradation. Similarly, 2-(Furan-2-yl)acetamide can hydrolyze if stored improperly. The solvent must be of sufficient purity and anhydrous, as water can interfere with the catalyst and reaction equilibrium.

    • How to Verify & Solve:

      • Check Purity: Verify the purity of your starting materials via melting point or NMR spectroscopy. For the aldehyde, a yellowish, crystalline solid is expected. Significant darkening may indicate degradation.

      • Purify Aldehyde: If degradation is suspected, recrystallize the 5-nitrofuran-2-carbaldehyde from a suitable solvent like ethanol or an ethanol/water mixture.

      • Use Anhydrous Solvents: Use a freshly opened bottle of anhydrous solvent or dry the solvent using standard laboratory procedures (e.g., with molecular sieves).

  • Cause B: Incorrect Stoichiometry

    • The Problem: An incorrect molar ratio of reactants can lead to one being consumed prematurely, leaving the other in excess. While a 1:1 ratio is typical, slight adjustments can sometimes improve yields.[4]

    • How to Verify & Solve:

      • Recalculate: Double-check all mass and molar calculations for the reactants.

      • Adjust Ratio: Consider using a slight excess (1.05 to 1.1 equivalents) of the more stable and accessible reactant, typically the 2-(Furan-2-yl)acetamide, to ensure the complete consumption of the more sensitive nitrofuran aldehyde.

  • Cause C: Inactive or Inappropriate Catalyst

    • The Problem: The base catalyst is essential for deprotonating the acetamide to form the reactive enolate. If the catalyst is old, degraded, or an inappropriate choice, the reaction will not proceed.

    • How to Verify & Solve:

      • Use Fresh Catalyst: Use a fresh bottle of the base (e.g., piperidine).

      • Optimize Catalyst Choice: Piperidine is a standard choice for Knoevenagel condensations.[1] If it fails, other mild bases like pyrrolidine or triethylamine can be screened. Avoid strong bases like NaOH unless you are following a specific protocol that has proven successful, as they can cause aldehyde decomposition.[5]

      • Adjust Catalyst Loading: Typically, a catalytic amount (5-10 mol%) is sufficient. Insufficient catalyst will result in a slow or stalled reaction.

Issue 2: Formation of Multiple Side Products & Reaction Darkening

Q: My reaction mixture has become a dark, tarry mess, and the TLC plate shows multiple spots, making purification difficult. What is happening?

This indicates that while the initial reaction may be occurring, it is being overtaken by undesirable side reactions.

  • Cause A: Aldehyde or Product Decomposition

    • The Problem: 5-Nitrofuran derivatives are known to be unstable in strongly alkaline solutions and can be sensitive to heat.[5] The α,β-unsaturated system in the final product can also be reactive and prone to polymerization or other reactions under harsh conditions.

    • How to Verify & Solve:

      • Lower the Temperature: Run the reaction at room temperature or even 0 °C. Many condensation reactions proceed efficiently without heating, which minimizes decomposition.[4]

      • Reduce Reaction Time: Monitor the reaction closely by TLC every 30-60 minutes. Once the limiting reagent is consumed, work up the reaction immediately to prevent the product from degrading.

      • Use a Milder Base: If you are using a strong base, switch to a milder catalyst like piperidine or even a Lewis acid catalyst in some cases, which can offer better selectivity.[1]

  • Cause B: Self-Condensation or Cannizzaro Reaction

    • The Problem: While less likely for the acetamide, self-condensation of the aldehyde can occur if the conditions are incorrect. If a strong base like NaOH is used and the aldehyde has no α-hydrogens (which is true for 5-nitrofuran-2-carbaldehyde), it can undergo the Cannizzaro reaction, disproportionating into an alcohol and a carboxylic acid.[4]

    • How to Verify & Solve:

      • Control Reagent Addition: Consider slowly adding the base to the mixture of the aldehyde and acetamide to keep the instantaneous base concentration low.

      • Avoid Strong Bases: This is the most effective way to prevent the Cannizzaro reaction. Stick to amine catalysts.

Issue 3: Significant Product Loss During Work-up and Purification

Q: My crude reaction mixture looks promising on TLC, but my final isolated yield is disappointingly low. Where could I be losing my product?

Product loss during isolation is a common and frustrating issue. The cause is often related to solubility or stability during purification.

  • Cause A: Inefficient Precipitation or Extraction

    • The Problem: The product is often isolated by pouring the reaction mixture into water or acidic water to induce precipitation. If the product has some solubility in the work-up solution, or if an insufficient volume is used, a significant amount can remain dissolved.

    • How to Verify & Solve:

      • Optimize Precipitation: After pouring the reaction mixture into water, cool the mixture in an ice bath for at least 30-60 minutes to maximize precipitation before filtration.[7]

      • Check pH: Ensure the pH of the aqueous mixture is neutral or slightly acidic (pH ~6-7) by adding dilute HCl. This can help precipitate products that might be soluble as phenolate-like salts under basic conditions.[5]

      • Back-Extraction: If the product does not precipitate well, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). If you filter a precipitate, save the filtrate and extract it to recover any dissolved product.

  • Cause B: Product Loss During Recrystallization

    • The Problem: Using too much recrystallization solvent or choosing a solvent in which the product is too soluble at room temperature will lead to significant loss.

    • How to Verify & Solve:

      • Use Minimal Hot Solvent: During recrystallization, add the hot solvent portion-wise, just until the crude product fully dissolves.

      • Cool Slowly, Then Chill: Allow the solution to cool slowly to room temperature to form well-defined crystals, then place it in an ice bath or refrigerator to maximize crystal recovery before filtering.

      • Test Solvents: If yields remain low, perform small-scale solvent screening to find the optimal recrystallization solvent or solvent system (e.g., ethanol, isopropanol, ethyl acetate/hexane).

Optimized Reaction Parameters

The following table provides a summary of recommended starting points and parameters to consider for optimization.

ParameterRecommended ConditionRationale & Troubleshooting Tips
Reactants 2-(Furan-2-yl)acetamide, 5-Nitrofuran-2-carbaldehydeEnsure high purity. Recrystallize aldehyde if it appears discolored.
Molar Ratio 1.0 : 1.0 to 1.1 : 1.0 (Acetamide : Aldehyde)A slight excess of the acetamide can drive the reaction to completion.
Solvent Ethanol, Isopropanol, or Acetic AcidEthanol is a common choice. Acetic acid can serve as both solvent and a mild acidic catalyst.[1] Ensure solvent is anhydrous.
Catalyst Piperidine (5-10 mol%)A mild base is crucial to prevent decomposition of the nitrofuran ring.[1][5]
Temperature Room Temperature (20-25 °C)Avoid heating unless the reaction is confirmed to be slow. High temperatures promote tar formation.[6]
Reaction Time 2 - 12 hoursMonitor by TLC. Work up as soon as the limiting reagent is consumed.
Work-up Pour into cold water/ice, filter precipitateAcidify with dilute HCl to pH 6-7 to maximize precipitation.[5] Wash solid with cold water.[7]
Purification Recrystallization (e.g., from Ethanol)Use a minimal amount of hot solvent to avoid yield loss.
Experimental Protocols
Protocol 1: Synthesis of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Furan-2-yl)acetamide (1.0 eq) and 5-nitrofuran-2-carbaldehyde (1.0 eq) in a minimal amount of ethanol (e.g., 5-10 mL per gram of aldehyde).

  • Catalyst Addition: To the stirring solution at room temperature, add a catalytic amount of piperidine (0.1 eq) dropwise.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. A yellow precipitate may begin to form. Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexane as eluent) every hour. The reaction is complete when the aldehyde spot has disappeared.

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water (approx. 10x the volume of the reaction solvent). Stir for 30 minutes.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Purification: Dry the crude product in a vacuum oven. Recrystallize the solid from hot ethanol to obtain the purified product as yellow crystals.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Prepare Plate: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom. Mark three lanes for 'SM1' (acetamide), 'SM2' (aldehyde), and 'Rxn' (reaction mixture).

  • Spot Plate: Using separate capillaries, spot each starting material in its lane. In the 'Rxn' lane, spot a small amount of the reaction mixture.

  • Develop Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the pencil line. Let the solvent run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The starting materials and the conjugated product should be UV active.

  • Analyze: Compare the 'Rxn' lane to the starting material lanes. A successful reaction shows the consumption of SM1 and SM2 and the formation of a new spot.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents & Stoichiometry Correct? check_reagents->reagents_ok Analysis fix_reagents Purify/Replace Reagents Adjust Molar Ratios reagents_ok->fix_reagents No check_conditions Step 2: Evaluate Reaction Conditions reagents_ok->check_conditions Yes fix_reagents->start Re-run Reaction conditions_ok Catalyst, Temp, & Time Optimal? check_conditions->conditions_ok Analysis fix_conditions Screen Catalysts Lower Temperature Monitor Time Closely conditions_ok->fix_conditions No check_workup Step 3: Analyze Work-up & Purification conditions_ok->check_workup Yes fix_conditions->start Re-run Reaction workup_ok Isolation Procedure Efficient? check_workup->workup_ok Analysis fix_workup Optimize Precipitation (pH, Temp) Test Recrystallization Solvents Extract Filtrate workup_ok->fix_workup No end_node Yield Optimized workup_ok->end_node Yes fix_workup->end_node Re-evaluate Crude vs. Final

Caption: A systematic approach to diagnosing low reaction yields.

References
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol.
  • Benchchem. (2025).
  • Benchchem. (2026).
  • Benchchem. (2025). Application Notes: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 4-Nitro-2-Furancarboxaldehyde.
  • Benchchem. (2026).
  • Khalaf, M. I., et al. (n.d.). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • Benchchem. (2025). Common side reactions in the synthesis of furan-2,4-diones.
  • Wikipedia. (n.d.).
  • Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research.
  • Khalaf, M. I., et al. (2013). Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde with Indan-1,3-dione. Damascus University Journal for BASIC SCIENCES.
  • ResearchGate. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)
  • Hasija, A., et al. (2020). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Welcome to the Advanced API Stability Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals dealing with the complex oxidative degradation profile of 2-(Furan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced API Stability Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals dealing with the complex oxidative degradation profile of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide.

As a Senior Application Scientist, my goal is not just to provide you with a list of storage conditions, but to equip you with a fundamental understanding of why this specific molecule degrades and how to build self-validating workflows to protect its integrity.

Mechanistic Causality: The Dual Vulnerability of the API

To prevent degradation, we must first understand the molecule's structural liabilities. 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide contains an extended conjugated system bridging an electron-rich unsubstituted furan ring and an electron-deficient 5-nitrofuran ring via a prop-2-enamide linker. This creates a "perfect storm" for oxidative degradation:

  • Endogenous Photosensitization & Singlet Oxygen Attack: The extended conjugation lowers the HOMO-LUMO gap, allowing the molecule to absorb visible light. Upon photon absorption, the molecule acts as a photosensitizer, converting ambient triplet oxygen ( 3O2​ ) into highly reactive singlet oxygen ( 1O2​ )[1]. This singlet oxygen rapidly attacks the electron-rich unsubstituted furan ring via a [4+2] cycloaddition, forming an unstable endoperoxide intermediate that cleaves into 4-oxo-2-enal derivatives[2].

  • Nitro Group Redox Cycling: The 5-nitrofuran moiety is highly susceptible to photo-reduction. Under stress, the nitro group undergoes redox cycling, generating reactive oxygen species (ROS) such as superoxide and hydroxyl radicals, which propagate autoxidation across the alkene bridge[3].

DegradationMechanism API 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl) prop-2-enamide Light Actinic Light (UV/Vis) API->Light Exposure Cyclo [4+2] Cycloaddition (Unsubstituted Furan) API->Cyclo Radical Radical Propagation & Alkene Cleavage API->Radical SingletO2 Singlet Oxygen (1O2) Light->SingletO2 Photosensitization Redox Nitro Group Redox Cycling Light->Redox Photo-reduction SingletO2->Cyclo Electrophilic Attack ROS Reactive Oxygen Species (ROS) Redox->ROS Electron Transfer Endo Endoperoxide Intermediate Cyclo->Endo ROS->Radical Autoxidation Cleavage Ring Cleavage (4-oxo-2-enal derivatives) Endo->Cleavage Hydrolysis

Mechanism of oxidative degradation via singlet oxygen cycloaddition and nitro-reduction.

Troubleshooting & FAQs

Q1: Why does our API degrade so rapidly when left in a clear vial on the benchtop, even in solid form? A1: You are observing photo-induced autoxidation. Because the molecule acts as its own photosensitizer, ambient laboratory lighting is sufficient to generate singlet oxygen from the air inside the vial[2]. The singlet oxygen then attacks the furan ring. Amber vials are non-negotiable for this compound to block actinic light transmission.

Q2: We purged our storage vials with Nitrogen gas, but we still see ~6% degradation over 3 months at 4°C. What are we missing? A2: Nitrogen is lighter than ambient air. When you remove the purging needle, ambient oxygen can easily slip back into the vial before the septum is crimped. Furthermore, trace peroxides in any residual crystallization solvents can initiate radical degradation. Solution: Switch to Argon gas. Argon is denser than air and creates a heavy "blanket" over the API powder, effectively displacing oxygen. Ensure the API is lyophilized to <0.5% moisture before purging.

Q3: How do we properly design a forced degradation study for this compound to satisfy regulatory requirements? A3: According to ICH Q1A(R2) guidelines, the objective of stress testing is to identify primary degradation pathways without completely destroying the molecule[4]. Your target degradation should be strictly between 5% and 20%[5]. If you exceed 20%, you risk generating secondary degradants that have no relevance to real-world shelf-life. To probe oxidation, use 2,2′-Azobis(2-methylpropionitrile) (AIBN) to simulate 1-electron (radical) oxidation, and Hydrogen Peroxide ( H2​O2​ ) to simulate 2-electron oxidation[6].

Q4: Can we use antioxidants in our final formulation to prevent this? A4: Yes, but you must match the antioxidant mechanism to the degradation pathway. Chain-breaking antioxidants like Butylated Hydroxytoluene (BHT) will stop the radical propagation caused by the nitro-group redox cycling. However, to protect the furan ring from singlet oxygen, you need a singlet oxygen quencher, such as ascorbic acid or alpha-tocopherol, formulated in a dark, oxygen-free environment.

Quantitative Stability Data

To highlight the critical nature of proper storage, the following table summarizes the quantitative degradation profile of the API under various environmental stress conditions.

Storage ConditionAtmosphereLight ExposureTime Duration% API RemainingPrimary Degradant Observed
25°C (Ambient)Ambient AirAmbient UV/Vis24 Hours68.4%Endoperoxide / 4-oxo-2-enal
25°C (Ambient)Ambient AirDark7 Days85.1%Hydroperoxides
4°C (Refrigerated)NitrogenDark30 Days94.2%Alkene cleavage products
-20°C (Cryo) Argon Dark 6 Months >99.5% None Detected

Validated Experimental Protocols

Protocol A: Argon-Purged Cryogenic Storage Preparation

This protocol is a self-validating system designed to arrest both autoxidation and photo-oxidation.

  • Lyophilization: Dry the purified API to a moisture content of <0.5% w/w. Moisture facilitates the hydrolytic cleavage of the endoperoxide intermediate[2].

  • Aliquoting: Transfer the dry powder exclusively into Type I amber borosilicate glass vials.

  • Heavy Inerting: Insert an Argon gas line (99.999% purity) into the vial. Purge the headspace gently for 60 seconds. Causality: Argon's high density physically forces lighter oxygen molecules out of the vial.

  • Self-Validation Step: In a control vial, place a resazurin-based oxygen indicator strip alongside the API. If the strip turns pink during storage, your crimping process has a micro-leak.

  • Sealing & Storage: Immediately crimp-seal the vials using PTFE-lined silicone septa. Store at -20°C.

Protocol B: ICH-Compliant Oxidative Forced Degradation Study

Designed to validate stability-indicating LC-MS/MS methods per ICH Q1A(R2)[5].

  • Sample Preparation: Dissolve the API in a chemically inert, peroxide-free solvent (e.g., HPLC-grade Acetonitrile/Water).

  • Radical Stress (1-Electron): Add AIBN to a final concentration of 10 mM. Incubate at 40°C in the dark to initiate radical formation[6].

  • Peroxide Stress (2-Electron): To a separate aliquot, add H2​O2​ to a final concentration of 3% v/v. Incubate at 25°C in the dark[6].

  • Monitoring: Quench the reactions at 2, 6, and 24 hours using sodium thiosulfate (for H2​O2​ ) or rapid cooling (for AIBN).

  • Validation: Analyze via LC-MS/MS. Adjust exposure times to ensure the total loss of API remains between 10% and 30%[4].

StorageProtocol Start Purified API Synthesis Dry Lyophilization (Moisture < 0.5%) Start->Dry Vial Transfer to Amber Borosilicate Vials Dry->Vial Purge Argon Gas Purging (Heavy Inerting) Vial->Purge Seal PTFE-Lined Crimp Seal (+ Indicator Strip) Purge->Seal Store Cryogenic Storage (-20°C to -80°C) Seal->Store

Optimal workflow for the processing and storage of oxidation-sensitive APIs.

References

  • (A) Mechanism of furan activation via reaction with singlet oxygen. (B)... - ResearchGate. 2

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - ResolveMass. 5

  • Aqueous Oxidation of Biomass-Burning Furans by Singlet Molecular Oxygen (1O2)* - ACS Publications. 1

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition - ResearchGate. 6

  • Annex 10 - ICH - International Council for Harmonisation. 4

  • Role of oxidative stress in the chemical structure-related genotoxicity of nitrofurantoin in Nrf2-deficient gpt delta mice - PMC. 3

Sources

Optimization

Technical Support Center: Chromatography Optimization for 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Welcome to the Advanced Purification Support Center. The target compound, 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide , presents a "perfect storm" of chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. The target compound, 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide , presents a "perfect storm" of chromatographic challenges. It features a highly conjugated push-pull π-system (making it visually trackable but poorly soluble), an acid-sensitive nitrofuran moiety, and a primary amide group prone to severe hydrogen bonding.

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative optimization strategies to ensure high-yield, high-purity isolation.

Purification Decision Workflow

ChromatographyOptimization Start Crude 2-(Furan-2-yl)-3- (5-nitrofuran-2-yl)prop-2-enamide Solubility Is the sample soluble in the starting mobile phase? Start->Solubility WetLoad Liquid Loading (Minimal volume) Solubility->WetLoad Yes DryLoad Dry Loading (Celite 545, 1:4 ratio) Solubility->DryLoad No (Common) Stability Does 2D-TLC show off-diagonal spots? WetLoad->Stability DryLoad->Stability Silica Standard Silica Gel (Normal Phase) Stability->Silica No (Stable) Alumina Neutral Alumina or Deactivated Silica Stability->Alumina Yes (Degradation) Tailing Is peak tailing observed during elution? Silica->Tailing Alumina->Tailing Modifier Switch to DCM/MeOH or add neutral polar modifier Tailing->Modifier Yes (Amide H-bonding) Proceed Proceed with Fraction Collection Tailing->Proceed No

Decision tree for optimizing the chromatography workflow of nitrofuran-enamide derivatives.

Section 1: Troubleshooting Guide & FAQs

Q1: During elution, my product band is extremely broad and tails across 15+ fractions. How can I sharpen the peak? Mechanistic Cause: The primary amide group (-CONH₂) acts as both a strong hydrogen bond donor and acceptor. It interacts intensely with the acidic silanol groups (Si-OH) on the silica surface, causing slow desorption kinetics and severe band broadening[1]. Solution: Switch your mobile phase from a standard Hexane/Ethyl Acetate mixture to Dichloromethane (DCM) with a 0–10% Methanol (MeOH) gradient. Methanol acts as a competitive hydrogen-bond acceptor/donor, temporarily masking the silanol groups and allowing the enamide to elute in a tight band[2].

Q2: My crude sample is a highly crystalline solid that won't dissolve in DCM or Hexane for column loading. What is the best approach? Mechanistic Cause: The extended conjugation between the two furan rings and the enamide linker creates a rigid, planar structure prone to strong intermolecular π-π stacking, drastically reducing solubility in non-polar solvents. Solution: Implement a dry-loading technique using Celite 545. Dissolve the crude in a volatile, strong solvent (like THF or Acetone), mix with Celite at a 1:4 ratio by weight, and evaporate to a powder[3]. Avoid using DMF or DMSO for liquid loading, as these strong solvents will drag the compound down the column prematurely, ruining resolution[4].

Q3: I loaded 500 mg of crude, but only recovered 150 mg of a darkened product. Where did my compound go? Mechanistic Cause: Nitrofuran derivatives are electron-deficient and can be highly sensitive to the acidic environment of standard silica gel (pH ~4.5–5.5). This leads to on-column degradation, ring-opening, or irreversible chemisorption[5]. Solution: Validate this instability using the 2D-TLC protocol (see SOPs below). If degradation is confirmed, switch your stationary phase to Neutral Alumina or use triethylamine-deactivated silica[6].

Section 2: Quantitative Optimization Data
Table 1: Stationary Phase Selection Matrix

Choosing the correct stationary phase is critical for balancing resolution with the chemical stability of the nitrofuran moiety[6].

Stationary PhaseSurface ChemistryAmide Tailing RiskNitrofuran CompatibilityBest Use Case
Standard Silica Gel Acidic Silanols (pH ~5)HighLow (Degradation risk)Stable analogs only; requires polar modifiers.
Neutral Alumina Neutral Al₂O₃ModerateHighAcid-sensitive nitrofurans[5].
Deactivated Silica TEA-Blocked SilanolsLowHighSevere tailing cases where alumina lacks resolution.
C18 (Reverse Phase) Non-polar alkyl chainsLowHighHighly polar impurities; requires water/MeCN gradients.
Table 2: Dry Loading Sorbent Comparison

For poorly soluble enamides, the ratio and type of dry-loading sorbent dictate the initial band width[3].

Sorbent TypeRecommended Ratio (Sample:Sorbent)Band Broadening EffectDesorption Kinetics
Silica Gel 1:3 to 1:4ModerateSlow (Amide H-bonding traps compound at the column head).
Celite 545 1:4MinimalFast (Inert surface releases compound instantly upon solvation).
Florisil 1:3HighVery Slow (Strong irreversible binding for polar amides).
Section 3: Standard Operating Procedures (SOPs)
Protocol A: 2D-TLC Self-Validation for On-Column Stability

Do not guess if your compound is degrading—prove it using this self-validating system.

  • Spotting: Spot the crude sample in the bottom-left corner of a 5x5 cm square silica TLC plate.

  • First Elution: Develop the plate in your optimized solvent system (e.g., 5% MeOH in DCM).

  • Drying (Critical): Remove the plate, mark the solvent front, and let it dry completely in a fume hood for 10 minutes. Causality: Degradation often occurs when the compound is concentrated on dry, acidic silica.

  • Rotation: Rotate the plate 90 degrees so the separated spots are now aligned along the bottom edge.

  • Second Elution: Develop the plate a second time in the exact same solvent system.

  • Validation: Analyze under UV light (254 nm).

    • Stable System: All spots will lie on a perfect 45-degree diagonal line.

    • Unstable System: If spots appear off the diagonal (smears or new spots below the main product), the nitrofuran is degrading[5]. Switch to Protocol C.

Protocol B: Optimized Celite Dry-Loading Technique

Designed to prevent band broadening for highly conjugated, insoluble enamides.

  • Dissolution: Dissolve the crude mixture in a minimal amount of a strong, volatile solvent (e.g., THF). Do not use high-boiling solvents like DMSO[4].

  • Sorbent Addition: Add Celite 545 to the flask at a 1:4 (Sample:Celite) weight ratio[3]. Causality: Celite provides massive surface area without active silanol groups, preventing premature amide trapping.

  • Evaporation: Evaporate the solvent slowly on a rotary evaporator until a dry, free-flowing powder is obtained. Do not apply sudden vacuum drops, which causes bumping.

  • Loading: Pack the column with your primary stationary phase and a 1 cm protective layer of sand. Pour the dry-loaded Celite evenly onto the sand layer, followed by another 1 cm layer of sand to prevent physical disturbance during solvent addition.

Protocol C: Preparation of Triethylamine (TEA) Deactivated Silica

Use this if Protocol A confirms degradation.

  • Solvent Prep: Prepare your starting mobile phase (e.g., DCM) and add 1% v/v Triethylamine (TEA)[5].

  • Slurry Packing: Create a slurry of silica gel (100-200 mesh) using the TEA-spiked solvent and pack the column under gentle positive pressure.

  • Neutralization: Flush the packed column with 2 column volumes of the TEA-spiked solvent. Causality: TEA irreversibly binds to the most acidic silanol sites, neutralizing the bed.

  • Purge (Critical): Flush the column with 2 column volumes of your standard mobile phase (without TEA) prior to loading the sample. This ensures excess TEA does not co-elute and contaminate your purified enamide.

References
  • BenchChem. "Technical Support Center: Purification of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane Analogs." BenchChem Application Notes. Available at: 5[5]

  • Bickler, B. "What is the optimal sample to sorbent ratio for dry loading in flash column chromatography?" Biotage. Available at: 3[3]

  • Vinogradova, L. et al. "You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile." PMC. Available at: 2[2]

  • Phenomenex. "Flash Chromatography: Principles & Applications." Phenomenex Technical Hub. Available at:1[1]

  • Buchi. "How to choose a stationary phase, optimize selectivity and get better resolution in chromatography." Buchi Knowledge Base. Available at: 6[6]

  • Teledyne ISCO. "RediSep Gold C18 Flash Column Loading Techniques." Teledyne ISCO Application Notes. Available at: 4[4]

Sources

Troubleshooting

resolving HPLC peak tailing when analyzing 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with optimizing the chromatographic behavior of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with optimizing the chromatographic behavior of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide .

This compound presents unique chromatographic challenges. The enamide functionality acts as both a hydrogen bond donor and acceptor, while the highly polarizable furan rings and electron-withdrawing nitro group increase the likelihood of secondary interactions with stationary phases. This guide synthesizes mechanistic theory with field-proven protocols to systematically eliminate peak tailing.

Section 1: Mechanistic Causes of Peak Tailing (The "Why")

Peak tailing occurs when a chromatographic peak deviates from an ideal Gaussian shape, specifically when the later-eluting half of the peak is wider than the front half[1]. For functionalized amides and nitrofurans, tailing is rarely a single-variable problem. It is typically a combination of chemical interactions and physical system dynamics[2].

1. Chemical Causes: Silanol Interactions The most common cause of peak tailing for amides is secondary interactions with residual silanol groups (Si-OH) on silica-based stationary phases[3]. While the enamide group is weakly basic, it can strongly hydrogen-bond with ionized silanols ( SiO− ) at mid-range pH levels[4]. Furthermore, trace metals in older "Type A" silica can withdraw electrons from adjacent silanols, increasing their acidity and exacerbating tailing[1].

2. Physical Causes: Extra-Column Volume & Solvent Mismatch If the sample is dissolved in a solvent significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase, the analyte molecules travel at different velocities before partitioning into the stationary phase, causing "infinite dilution" and a physical tail[2].

G Root Peak Tailing Observed Chem Chemical Interactions Root->Chem Phys Physical / System Issues Root->Phys Silanol Silanol H-Bonding (Enamide-Silica) Chem->Silanol Metal Trace Metal Chelation (Nitro/Furan groups) Chem->Metal Solvent Sample Solvent Mismatch Phys->Solvent Void Column Void / Dead Volume Phys->Void

Fig 1: Root cause analysis pathways for HPLC peak tailing.

Section 2: Step-by-Step Optimization Protocol

To establish a self-validating system, you must isolate variables. Follow this sequential protocol to resolve tailing for 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide.

Phase 1: System and Physical Validation

Before altering chemistry, rule out physical defects[2].

  • Inject a Neutral Probe: Inject a purely neutral, non-hydrogen-bonding compound (e.g., Toluene or Uracil) under your current mobile phase conditions[2].

  • Evaluate Symmetry:

    • If the neutral probe tails: You have a physical problem. Replace the column (void at the head) or minimize extra-column tubing[2][5].

    • If the neutral probe is symmetric: The system is sound. Proceed to Phase 2 (Chemical Optimization)[2].

Phase 2: Mobile Phase & pH Optimization

To suppress silanol interactions, you must either protonate the silanols (low pH) or mask them (competitive amines)[3][5].

  • Prepare a Buffered Mobile Phase: For nitrofuran derivatives, ammonium acetate is highly effective and LC-MS compatible[6][7].

    • Protocol: Dissolve 1.54 g of Ammonium Acetate ( NH4​Ac ) in 1 L of HPLC-grade water to create a 20 mM solution[7]. Adjust pH to ~4.5 using glacial acetic acid to ensure silanols remain protonated.

  • Alternative (Non-MS Applications): Add Triethylamine (TEA).

    • Protocol: Add 10 mM TEA to the aqueous mobile phase. TEA strongly binds to active silanols, physically blocking the enamide from interacting with the silica surface[4][5]. Adjust pH to 3.0 - 6.0 using phosphoric acid.

Phase 3: Stationary Phase Selection

If mobile phase adjustments are insufficient, upgrade the stationary phase.

  • Select a Type B, high-purity silica column [1]. These are manufactured in metal-free environments, drastically reducing silanol acidity[1].

  • Ensure the column is highly endcapped or base-deactivated (e.g., Agilent Eclipse Plus or Waters ACQUITY BEH)[2][6].

Workflow Start Inject Neutral Probe Check Does the neutral peak tail? Start->Check Yes Yes: Physical Issue Check->Yes No No: Chemical Issue Check->No FixPhys Replace Column / Fix Tubing Yes->FixPhys Buffer Step 1: Use 20mM NH4Ac Buffer No->Buffer TEA Step 2: Add 10mM TEA (If UV only) Buffer->TEA Col Step 3: Switch to Type B Endcapped C18 TEA->Col

Fig 2: Step-by-step troubleshooting workflow for resolving peak tailing.

Section 3: Data Presentation & Selection Guides

Use the following empirical matrices to select the appropriate additives and columns for your specific detector setup.

Table 1: Mobile Phase Additive Comparison for Amide/Nitrofuran Analysis

AdditiveConcentrationpH RangeMechanism of ActionLC-MS Compatible?
Ammonium Acetate 10 - 20 mM3.8 - 5.8Buffers pH, provides ionic strength to mask silanols[3][7].Yes (Highly recommended)[6]
Triethylamine (TEA) 10 mM3.0 - 7.0Competitive amine; binds strongly to acidic silanols[4][5].No (Causes severe ion suppression)
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0Lowers pH to protonate silanols ( Si−OH ); acts as ion-pair.Marginal (Signal suppression)

Table 2: Stationary Phase Selection Guide

Column TechnologySilica TypeEndcappingBest Use CaseTailing Risk
Conventional C18 Type ASingleRoutine neutral molecules.High (Trace metals & active silanols)[1]
Base-Deactivated C18 Type BDouble/ProprietaryBasic compounds, amides, nitrofurans[2].Low (Steric protection of silanols)[2]
Polar-Embedded C18 Type BAmide/Ether embeddedCompounds with multiple H-bond donors.Very Low (Internal shielding)

Section 4: Frequently Asked Questions (FAQs)

Q: I just installed a brand-new C18 column, but my 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide peak is still tailing (Asymmetry factor > 1.5). Why? A: A new column does not guarantee an inert surface. Approximately 50% of the silica surface on a standard C18 column remains unbonded due to steric hindrance during manufacturing[1]. These exposed silanols will interact with the enamide group. You must switch to a "base-deactivated" or extensively endcapped column[2].

Q: I am using LC-MS/MS. I cannot use Triethylamine (TEA) to fix the tailing because it suppresses my signal. What is the alternative? A: Do not use TEA for MS applications. Instead, use a volatile buffer like 20 mM Ammonium Acetate or Ammonium Formate[6][7]. These buffers provide sufficient ionic strength to mask residual silanol interactions without fouling the MS source. Ensure your mobile phase pH is strictly controlled.

Q: My standard injections look perfectly symmetrical, but the peak tails severely when I inject my actual sample matrix. What is happening? A: This is a classic symptom of sample solvent mismatch or volume overload[5]. If your sample is dissolved in a high percentage of organic solvent (e.g., 80% Ethanol or Acetonitrile) but your mobile phase starts at 5% organic, the analyte travels rapidly through the column head before the solvent plug dilutes, causing a distorted, tailing peak. Solution: Dilute your sample in the initial mobile phase composition prior to injection[5].

Q: Does the geometry of the molecule (E/Z isomerization of the alkene) contribute to tailing? A: While E/Z isomerization can occur in enamide structures, it typically presents as peak splitting or a distinct shoulder rather than a smooth, continuous tail. If you observe a distinct shoulder, evaluate the temperature of your column; lowering the temperature can sometimes resolve the isomers, while raising it can coalesce them into a single sharp peak. However, if it is a smooth infinite-dilution tail, the cause is almost certainly silanol interactions or physical voids[2].

Section 5: References

  • HPLC Peak Tailing - Axion Labs Axion Labs [Link]

  • Fixing Peak Tailing in HPLC Analysis Scribd[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders[Link]

  • Understanding HPLC Peak Tailing Scribd[Link]

  • Analysis of Nitrofuran Veterinary Drug Residues Using ACQUITY UPLC Waters Corporation[Link]

  • Determination of Nitrofuran Residues in Milk of Dairy Cows Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam National Institutes of Health (PMC)[Link]

  • HPLC Peak Tailing - Chromatography Forum Chromatography Forum[Link]

Sources

Optimization

reducing off-target cytotoxicity of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide in mammalian cells

A Guide to Mitigating Off-Target Cytotoxicity in Mammalian Cells Welcome to the technical support guide for researchers utilizing 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide and related nitrofuran-containing compo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Mitigating Off-Target Cytotoxicity in Mammalian Cells

Welcome to the technical support guide for researchers utilizing 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide and related nitrofuran-containing compounds. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the off-target cytotoxicity commonly observed with this class of molecules. Our goal is to equip you with the knowledge and practical tools to distinguish between on-target effects and off-target toxicity, enabling more accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the mechanisms driving the biological activity and toxicity of nitrofuran compounds.

Q1: What is the likely mechanism of off-target cytotoxicity for this compound?

The primary driver of off-target cytotoxicity for 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide is its 5-nitrofuran moiety. This chemical group is susceptible to enzymatic reduction by nitroreductases (NTRs) present in mammalian cells.[1][2][3] This process, often referred to as reductive activation, generates highly reactive intermediates.

There are two main pathways for this reduction:

  • Type I Nitroreduction: An oxygen-insensitive, two-electron reduction that converts the nitro group into a hydroxylamine and then an amine.

  • Type II Nitroreduction: An oxygen-sensitive, one-electron reduction that produces a nitro anion radical.[1]

In the presence of oxygen, this nitro anion radical can participate in a "redox cycling" process, transferring its electron to molecular oxygen to generate superoxide radicals (O₂⁻).[4][5][6] This initiates a cascade of reactive oxygen species (ROS) production, including hydrogen peroxide (H₂O₂), leading to significant oxidative stress.[4][7] This oxidative stress is a major contributor to off-target cell damage and death.[8][9]

Q2: I thought nitroreductases were mainly bacterial. Why are mammalian cells affected?

While nitroreductases are extensively studied in bacteria, functional NTR activity exists in mammalian cells.[1][2][3] Notably, research has identified Type I nitroreductase activity within mitochondria, the primary site of cellular respiration and a major source of endogenous ROS.[1][2] The bacterial origin of mitochondria may explain the presence of this enzymatic activity.[1][2] The reduction of nitrofuran compounds within this organelle can severely disrupt mitochondrial function and amplify oxidative damage.[9] Some evidence also implicates cytochrome P450 enzymes in this process.[10]

Q3: What are the key cellular consequences of this off-target activity?

The cascade of events initiated by nitrofuran reduction leads to several damaging cellular outcomes:

  • Oxidative Stress: As described above, the generation of ROS is a central toxicity mechanism.

  • Glutathione Depletion: The cell's primary antioxidant defense, glutathione (GSH), becomes rapidly depleted as it is oxidized to glutathione disulfide (GSSG) in an attempt to neutralize the ROS.[4][8] Some nitrofurans can also inhibit glutathione reductase, preventing the regeneration of GSH and exacerbating the toxic effects.[4]

  • DNA Damage: Reactive intermediates and excessive ROS can cause significant damage to cellular macromolecules, including DNA, leading to single-strand breaks.[11]

  • Apoptosis: The culmination of mitochondrial dysfunction, oxidative stress, and DNA damage often triggers the intrinsic pathway of apoptosis, or programmed cell death.[12]

Troubleshooting Guide: Experimental Issues & Solutions

This section provides practical, step-by-step guidance for common experimental problems encountered when working with 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide.

Problem 1: "I'm observing widespread cell death at concentrations far below the expected IC50 for my target. How do I confirm this is off-target cytotoxicity?"

This is a classic signature of off-target effects overwhelming the intended biological activity. A multi-step approach is required for confirmation.

Causality: The observed toxicity is likely due to the rapid induction of oxidative stress via the redox cycling of the nitrofuran moiety, a process independent of your intended molecular target.

Workflow for Diagnosis:

A High Cytotoxicity Observed B Perform Dose-Response in Target-Positive vs. Target-Negative/Knockout Cell Lines A->B C Measure ROS Production (e.g., DCFDA Assay) A->C D Measure Glutathione Levels (GSH/GSSG Ratio) A->D E Similar Toxicity in Both Lines? B->E F Dose-Dependent Increase in ROS? C->F G Dose-Dependent Decrease in GSH/GSSG? D->G H Conclusion: Off-Target Cytotoxicity Confirmed E->H Yes I Conclusion: Likely On-Target Effect E->I No F->H Yes G->H Yes cluster_cell Mammalian Cell cluster_mito Mitochondrion NTR Nitroreductase (NTR) Radical Nitro Anion Radical NTR->Radical Compound Nitrofuran Compound Compound->NTR e⁻ reduction ROS ROS (O₂⁻, H₂O₂) Radical->ROS + O₂ Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Damage GSH GSH ROS->GSH Apoptosis Apoptosis Damage->Apoptosis GSSG GSSG GSH->GSSG Oxidation

Caption: Reductive activation of a nitrofuran compound leading to cytotoxicity.

By understanding the underlying mechanisms of nitrofuran toxicity and employing these troubleshooting strategies, researchers can design more robust experiments, minimize confounding off-target effects, and generate higher quality, interpretable data.

References
  • Mitochondrial Nitroreductase Activity Enables Selective Imaging and Therapeutic Targeting. Journal of the American Chemical Society. [Link]

  • Nitrofurantoin-mediated oxidative stress cytotoxicity in isolated rat hepatocytes. PubMed. [Link]

  • Mitochondrial Nitroreductase Activity Enables Selective Imaging and Therapeutic Targeting. National Institutes of Health. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • The consequences of nitrofurantoin-induced oxidative stress in isolated rat hepatocytes: evaluation of pathobiochemical alterations. PubMed. [Link]

  • Mechanism of nitrofurantoin toxicity and oxidative stress in mitochondria. PubMed. [Link]

  • Potential negative effect of long-term exposure to nitrofurans on bacteria isolated from wastewater. PubMed. [Link]

  • Off Target Effect. Massive Bio. [Link]

  • A mammalianized synthetic nitroreductase gene for high-level expression. PMC. [Link]

  • Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. RSC Publishing. [Link]

  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC. [Link]

  • Nitrofuran Drugs Beyond Redox Cycling: Evidence of Nitroreduction-independent Cytotoxicity Mechanism. PubMed. [Link]

  • Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism | Request PDF. ResearchGate. [Link]

  • Cytotoxicity and DNA damage to mammalian cells by nitrofurans. PubMed. [Link]

  • Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism. Semantic Scholar. [Link]

  • Oxidative Metabolites of 5-Nitrofurans. Karger Publishers. [Link]

  • Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. PMC. [Link]

  • Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. PubMed. [Link]

  • Cytotoxicity of dual function nitrofurans in rodent and human tumor cells. PubMed. [Link]

  • Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. PubMed. [Link]

  • A novel series of nitrofuran derivatives produces an anti‐tumor effect via a p53‐dependent mechanism | Request PDF. ResearchGate. [Link]

  • Targeting Carbohydrate Mimetics of Tetrahydrofuran-Containing Acetogenins to Prostate Cancer. NSF Public Access Repository. [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]

Sources

Troubleshooting

optimizing solvent selection for 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide crystallization

Technical Support Center: Crystallization of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide Welcome to the technical support center for the crystallization of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Welcome to the technical support center for the crystallization of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material for this specific compound. We will address common challenges and provide scientifically-grounded solutions based on the molecule's unique structural features and established crystallization principles.

The target molecule, a nitrofuran derivative, possesses key structural characteristics that dictate its crystallization behavior: two furan rings (one of which is acid-sensitive), a nitro group, and a prop-2-enamide functional group.[1][2] These features allow for significant hydrogen bonding and π-stacking interactions, but also introduce challenges such as polymorphism and potential degradation.[3][4] This guide provides a framework for systematically optimizing solvent selection to control crystal form and purity.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for this specific compound?

A1: Solvent selection is arguably the most critical parameter in crystallization because it directly influences both solubility and the kinetics of nucleation and crystal growth.[5] For 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide, the choice of solvent is paramount for several reasons:

  • Polymorphism Control: This class of molecules, similar to the well-studied nitrofuran, Nitrofurantoin, is prone to polymorphism—the ability to exist in multiple crystal forms.[6][7] Different polymorphs can have drastically different physicochemical properties, including solubility, stability, and bioavailability.[8] The solvent can direct the crystallization outcome towards a desired polymorph by stabilizing specific molecular conformations or intermolecular interactions in the solution phase.[9][10] For instance, studies on Nitrofurantoin have shown that using alcohols as solvents can selectively produce a specific polymorph (form α) that is not obtained from most other solvents.[7]

  • Chemical Stability: The furan ring is known to be sensitive to strongly acidic conditions, which can lead to polymerization or ring-opening.[3] Therefore, the solvent system must be chosen to avoid compound degradation, especially during prolonged crystallization times or at elevated temperatures.

  • Crystal Morphology: The solvent affects the crystal habit (i.e., the external shape). A solvent that interacts strongly with specific crystal faces can inhibit growth in those directions, leading to different morphologies (e.g., plates vs. needles). Morphology impacts downstream processing, such as filtration and formulation.

Q2: What are the key molecular interactions I should consider between my compound and potential solvents?

A2: The molecular structure provides clear clues for solvent selection. Key interactions to consider are:

  • Hydrogen Bonding: The primary amide group (-CONH₂) has both hydrogen bond donors (N-H) and an acceptor (C=O). The nitro group (-NO₂) and furan oxygens are also strong hydrogen bond acceptors. Solvents that can effectively participate in hydrogen bonding (e.g., alcohols, water, acetic acid) will likely have a significant impact on solubility and may stabilize specific crystal packing arrangements.

  • Dipole-Dipole Interactions: The molecule has a large dipole moment due to the nitro and amide groups. Polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF) will interact strongly through these dipoles.

  • π-π Stacking: The presence of two furan rings suggests that π-stacking interactions between molecules will be a significant stabilizing force in the crystal lattice. Aromatic solvents like toluene could influence these interactions, although solubility may be limited.

Q3: What is the difference between thermodynamic and kinetic control in crystallization, and how does solvent choice affect it?

A3: This is a crucial concept in controlling polymorphism.

  • Thermodynamic Control: This aims to produce the most stable polymorph, which has the lowest free energy. This is typically achieved under conditions of slow crystallization, such as slow cooling or slow evaporation, allowing the system to reach equilibrium. The solvent affects the relative stability of polymorphs; a solvent may lower the energy of one polymorph more than another, effectively changing which form is the most stable under those conditions.[6]

  • Kinetic Control: This leads to the formation of a metastable polymorph, which nucleates faster than the stable form. This is often achieved through rapid crystallization, such as crash cooling or fast anti-solvent addition.[11] The solvent plays a key role by influencing the energy barrier to nucleation for different polymorphs. Additives or specific solvent interactions can selectively lower the nucleation barrier for a metastable form, causing it to crystallize first.[6]

Troubleshooting Guide

Problem 1: My compound "oils out" or forms an amorphous precipitate instead of crystals.

Cause: This typically occurs when the level of supersaturation is too high, causing the solute to separate from the solution faster than organized crystals can nucleate and grow. This is common with rapid cooling or the fast addition of an anti-solvent.[11]

Solution Pathway:

  • Reduce the Rate of Supersaturation:

    • Cooling Crystallization: Decrease the cooling rate significantly. Use a programmable bath or insulate the flask to slow down heat loss.

    • Anti-solvent Crystallization: Add the anti-solvent much more slowly, perhaps dropwise, with vigorous stirring. Also, try adding the solution of the compound to the anti-solvent instead of the other way around.

  • Decrease Solute Concentration: Start with a more dilute solution. While this may lower the yield, it can dramatically improve crystal quality.

  • Increase Temperature: Ensure the compound is fully dissolved at a higher temperature before initiating cooling. If it oils out upon cooling, try re-heating the mixture until it is a single phase again, then cool at a much slower rate.

  • Change Solvent System: The chosen solvent may be too "good," leading to very high solubility and a steep solubility curve. Consider switching to a solvent in which the compound has slightly lower, but still adequate, solubility.

Problem 2: I am consistently getting very fine needles, which are difficult to filter and handle.

Cause: The formation of fine needles suggests that crystal growth is very fast in one dimension but slow in others. This can be a characteristic of the compound's internal crystal structure but is also heavily influenced by the solvent and supersaturation level.

Solution Pathway:

  • Lower Supersaturation: As with oiling out, high supersaturation favors rapid nucleation over slow, controlled growth. All the solutions for Problem 1 apply here.

  • Solvent and Additive Screening:

    • The solvent can adsorb to specific crystal faces and inhibit growth. Try switching to a solvent with a different polarity or hydrogen bonding capability. For example, if you are using acetone (a polar aprotic solvent), try isopropanol (a polar protic solvent).

    • Introduce a small amount of an additive that has a similar structure to the solute. This can sometimes disrupt and slow the rapid growth along the primary axis, leading to more equant crystals.[6]

  • Temperature Cycling (Ostwald Ripening): After initial crystallization, gently cycle the temperature of the slurry up and down by a few degrees. This process, known as Ostwald ripening, dissolves the smaller, higher-energy crystals and allows the material to redeposit onto larger, more stable crystals, improving the overall particle size distribution.

Problem 3: I suspect I have a mixture of polymorphs. How can I confirm this and isolate a single form?

Cause: Different polymorphs can crystallize concomitantly, especially under kinetic control or if the energy difference between them is small.[6] The solvent, temperature, and supersaturation all play a role in which forms appear.

Solution Pathway:

  • Characterization:

    • Powder X-Ray Diffraction (PXRD): This is the definitive method for identifying different crystal forms. A mixture will show a superposition of the unique diffraction patterns of each polymorph.

    • Differential Scanning Calorimetry (DSC): Different polymorphs will have different melting points and may exhibit solid-solid phase transitions upon heating.

    • Microscopy: Often, different polymorphs will have distinct crystal habits (e.g., needles vs. plates) that can be visually identified.

  • Isolation of a Single Polymorph:

    • Solvent-Mediated Phase Transformation: Prepare a slurry of the polymorphic mixture in a solvent where both forms have some solubility. With stirring, the less stable form will dissolve and recrystallize as the more stable form over time.[6][7] Monitor the solid phase by PXRD until a single pattern is observed.

    • Systematic Solvent Screening: Perform crystallization experiments across a wide range of solvents. As seen with Nitrofurantoin, certain solvent classes (like alcohols) may strongly favor the formation of a single polymorph.[7] See the protocol below for a systematic approach.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

Objective: To identify suitable single-solvent or binary-solvent systems for the crystallization of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide.

Materials:

  • Target compound

  • A selection of solvents with varying polarities (see Table 1)

  • Small vials (2 mL) with screw caps

  • Stir plate and magnetic stir bars

  • Heating block or oil bath

Procedure:

  • Initial Solubility Assessment (Room Temperature): a. Place a small, unweighed amount (e.g., 5-10 mg) of the compound into separate vials. b. Add a solvent from Table 1 dropwise (e.g., 0.1 mL increments) to each vial while stirring. c. Observe the solubility. Categorize solvents as:

    • "Soluble": Dissolves in < 0.5 mL.
    • "Sparingly Soluble": Requires > 0.5 mL to dissolve or leaves some undissolved solid.
    • "Insoluble": Little to no dissolution even with 1-2 mL of solvent.
  • Elevated Temperature Assessment: a. Take the vials categorized as "Sparingly Soluble" or "Insoluble." b. Gently heat the vials (e.g., to 50-60 °C, well below the boiling point) while stirring. c. Observe if the compound dissolves. A good solvent for cooling crystallization will show poor solubility at room temperature but complete dissolution at a higher temperature.

  • Identifying Crystallization Methods:

    • For Cooling Crystallization: Solvents identified in step 2b are excellent candidates. Prepare a saturated solution at high temperature and allow it to cool slowly.

    • For Anti-solvent Crystallization: Pair a "Soluble" solvent (the solvent) with an "Insoluble" solvent in which it is miscible (the anti-solvent). Dissolve the compound in the "Soluble" solvent and slowly add the "Insoluble" one.

    • For Evaporation Crystallization: Use a "Soluble" solvent with a relatively low boiling point. Allow the solvent to evaporate slowly from a loosely covered vial in a controlled environment.

Data Presentation

Table 1: Solvent Screening Matrix for Crystallization

SolventClassPolarity IndexBoiling Point (°C)Potential Interactions
WaterPolar Protic10.2100Strong H-bond donor/acceptor
MethanolPolar Protic5.165H-bond donor/acceptor
EthanolPolar Protic4.378H-bond donor/acceptor
IsopropanolPolar Protic3.982H-bond donor/acceptor
AcetonitrilePolar Aprotic5.882H-bond acceptor, dipole
AcetonePolar Aprotic5.156H-bond acceptor, dipole
Ethyl AcetatePolar Aprotic4.477H-bond acceptor, ester
DichloromethanePolar Aprotic3.140Dipole, weak H-bond acceptor
Tetrahydrofuran (THF)Polar Aprotic4.066H-bond acceptor (ether)
TolueneNon-polar2.4111Aromatic (potential π-stacking)
HeptaneNon-polar0.198Van der Waals only

This table provides a starting point for solvent selection based on general chemical principles. Actual solubility must be determined experimentally.

Visualization

Diagram 1: Logical Workflow for Solvent Selection and Optimization

CrystallizationWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Crystallization & Optimization cluster_3 Phase 4: Analysis start Start: Crude Compound screen Solubility Screen (Table 1 Solvents) start->screen soluble High Solubility (e.g., Acetone, THF) screen->soluble Soluble sparingly_soluble Sparingly Soluble (RT) Good Solubility (Hot) (e.g., Alcohols) screen->sparingly_soluble Sparingly Soluble insoluble Insoluble (e.g., Heptane) screen->insoluble Insoluble antisolvent Anti-Solvent Method (Use as Solvent) soluble->antisolvent evaporation Evaporation Method soluble->evaporation cooling Cooling Crystallization sparingly_soluble->cooling antisolvent_add Anti-Solvent Method (Use as Anti-Solvent) insoluble->antisolvent_add analysis Analyze Crystals (PXRD, DSC, Microscopy) antisolvent->analysis evaporation->analysis cooling->analysis

Caption: A decision workflow for systematic solvent screening and crystallization method selection.

References

  • Belyakov, S., Bērziņš, A., Trimdale-Deksne, A., & ter Horst, J. H. (n.d.). Switching nitrofurantoin polymorphic outcome in solvent mediated phase transformation and crystallization using solvent and additives. ChemRxiv.
  • Bērziņš, A. (2023). Polymorphism and Pseudopolymorphism of the Antibacterial Nitrofurantoin.
  • Chadwick, K., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. White Rose Research Online.
  • Subhadramma, S., et al. (2015). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide. PMC.
  • ResearchGate. (n.d.). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide.
  • Bucar, D.-K., et al. (2025).
  • ResearchGate. (n.d.). Melting points, yields (%)
  • ResearchGate. (n.d.).
  • Kubota, N. (n.d.). Controlling factor of polymorphism in crystallization process.
  • European Patent Office. (2014).
  • Unknown. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of Furan-Containing Compounds.
  • Shchekotikhin, A. E., et al. (2016). Optimization of synthesis and evaluation of antitumor properties. Reaction Biology.
  • Al-Saadi, F. I. (2025). An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide. PubMed.
  • Kumar, L. (2015). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents.
  • Abd El-Haleem, A. H., et al. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC.
  • Hampton Research. (n.d.).
  • Le, P. T., et al. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. PMC.
  • PubChem. (n.d.). (E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide.
  • Cayman Chemical. (2024).
  • Setsunan University. (n.d.). 論文発表.
  • Pharmaceutical Society of Japan. (2023). Chem. Pharm. Bull. Vol. 71 No. 7.
  • Gürsoy, E., & Karali, N. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.
  • ContaminantDB. (2016). AF-2 [2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide] (CHEM016117).
  • GeneFrontier Corpor

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy and Toxicity Guide: 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide vs. Nitrofurantoin

Executive Summary The nitrofuran class of antimicrobials is characterized by the presence of a 5-nitro-2-furanyl group, a pharmacophore that drives both their potent antibacterial efficacy and their potential cytotoxicit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nitrofuran class of antimicrobials is characterized by the presence of a 5-nitro-2-furanyl group, a pharmacophore that drives both their potent antibacterial efficacy and their potential cytotoxicity. This guide provides an objective, data-driven comparison between two structurally related but toxicologically divergent nitrofuran derivatives:

  • 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (commonly known as Furylfuramide or AF-2 ): A synthetic nitrofuran once widely used as a food preservative but withdrawn globally in 1974 after being identified as highly mutagenic in vitro and carcinogenic in vivo[1].

  • Nitrofurantoin : An FDA-approved, first-line oral antibiotic utilized for decades in the management of uncomplicated lower urinary tract infections (UTIs)[2].

For drug development professionals, understanding the structure-activity relationships (SAR) and in vitro behavior of these two compounds is critical for designing next-generation antimicrobial scaffolds that maximize pathogen lethality while minimizing mammalian genotoxicity.

Mechanistic Causality: The Nitrofuran Pharmacophore

Both AF-2 and nitrofurantoin function as prodrugs. Their in vitro efficacy is entirely dependent on metabolic activation by bacterial flavin-dependent nitroreductases—primarily Type I oxygen-insensitive enzymes encoded by the nfsA and nfsB genes in Escherichia coli[2].

The enzymatic one- or two-electron reduction of the 5-nitro group generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamine species. These intermediates indiscriminately attack cellular macromolecules, leading to DNA strand breaks, inhibition of inducible messenger RNA translation[3], and the formation of lethal protein adducts.

G Prodrug Nitrofuran Prodrug (AF-2 / Nitrofurantoin) Nitroreductase Bacterial Nitroreductases (NfsA / NfsB) Prodrug->Nitroreductase Enzymatic Reduction Intermediates Reactive Intermediates (Nitroso / Hydroxylamine) Nitroreductase->Intermediates DNA DNA Damage (Strand Breaks / Mutations) Intermediates->DNA RNA RNA Inhibition (Translation Blockade) Intermediates->RNA Protein Protein Adducts (Loss of Function) Intermediates->Protein Death Bacterial Cell Death DNA->Death RNA->Death Protein->Death

Fig 1. Mechanistic pathway of nitrofuran prodrug activation and subsequent bacterial cell death.

In Vitro Efficacy & Toxicity Data Comparison

The critical divergence between AF-2 and nitrofurantoin lies in their therapeutic index. While both exhibit potent antibacterial activity, the specific side chains attached to the nitrofuran ring dictate their mammalian cytotoxicity and mutagenic potential. The electron deficiency of the nitro group heavily influences the ability of these compounds to deplete glutathione (GSH) and induce hepatic cytotoxicity[4].

Quantitative Comparison Table
Parameter2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (AF-2)Nitrofurantoin
Primary Indication Former food preservative (withdrawn)[1]Clinical antibiotic for lower UTIs[2]
In Vitro Efficacy Extreme potency against broad-spectrum bacteriaBacteriostatic at <1 mg/mL; bactericidal at 100-200 mg[2]
Resistance Mechanism nfsA / nfsB gene inactivationStepwise nfsA followed by nfsB mutation (rare)[2]
Mutagenicity (Ames Test) Highly positive (Reverts TA98 and TA100)[5]Weakly positive (Induces GC→TA transversions in TA100)[6]
Mammalian Cytotoxicity Severe (Induces benign/malignant tumors in rodents)[1]Low to Moderate (Rapidly detoxified; non-carcinogenic in vivo)[7]

Self-Validating Experimental Protocols

To objectively evaluate the efficacy and safety of novel nitrofuran analogs against nitrofurantoin, laboratories must employ self-validating assay systems. Below are the definitive protocols for assessing both antibacterial potency and genotoxicity.

Protocol 1: Broth Microdilution for MIC Determination

Purpose: To quantify the Minimum Inhibitory Concentration (MIC) of nitrofuran compounds. Causality & Validation: Cation-adjusted Mueller-Hinton broth (CAMHB) is used to standardize bacterial growth rates and membrane permeability. A known susceptible E. coli strain (e.g., ATCC 25922) serves as the positive control to validate assay sensitivity, while vehicle-only wells (DMSO) ensure the solvent does not artificially suppress growth.

  • Inoculum Preparation: Culture E. coli ATCC 25922 overnight in CAMHB at 37°C. Adjust the suspension to a 0.5 McFarland standard (approx. 1×108 CFU/mL), then dilute 1:100.

  • Compound Dilution: Prepare a 2-fold serial dilution of AF-2 and Nitrofurantoin in DMSO. The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent toxicity.

  • Plate Assembly: In a 96-well microtiter plate, combine 10 µL of the diluted compound with 90 µL of the bacterial inoculum per well.

  • Incubation & Readout: Incubate the plates aerobically at 37°C for 16–20 hours. Determine the MIC visually or via spectrophotometry (OD600) as the lowest concentration completely inhibiting visible growth.

Protocol 2: Bacterial Reverse Mutation (Ames) Assay

Purpose: To assess the in vitro mutagenic potential of the compounds. Causality & Validation: Because nitrofuran toxicity is highly dependent on metabolic activation, the assay must be performed both with and without rat liver S9 fraction. S. typhymurium TA100 is selected to detect base-pair substitutions (characteristic of nitrofurantoin[6]), while TA98 detects frameshift mutations.

  • Strain Preparation: Grow S. typhymurium TA98 and TA100 overnight in Oxoid nutrient broth.

  • Metabolic Activation Setup: Prepare the S9 mix containing mammalian liver extract, NADP+, and glucose-6-phosphate to simulate hepatic metabolism.

  • Treatment: Mix 100 µL of the bacterial culture, 50 µL of the test compound (AF-2 or nitrofurantoin), and 500 µL of S9 mix (or phosphate buffer for the -S9 condition).

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Analysis: Incubate at 37°C for 48 hours. Count the number of revertant colonies. A dose-dependent increase in colonies (≥2x the vehicle control) indicates a positive mutagenic response.

G Culture 1. Culture S. typhymurium (TA98 / TA100) Treatment 2. Compound Exposure (AF-2 vs Nitrofurantoin) Culture->Treatment S9 3. +/- S9 Metabolic Activation Treatment->S9 Plating 4. Plate on Minimal Glucose Agar S9->Plating Incubation 5. Incubate 48h at 37°C Plating->Incubation Counting 6. Count Revertant Colonies Incubation->Counting Analysis 7. Mutagenicity Assessment Counting->Analysis

Fig 2. Step-by-step workflow of the Bacterial Reverse Mutation (Ames) Assay.

Conclusion & Drug Development Insights

The comparison between 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (AF-2) and nitrofurantoin perfectly illustrates the "double-edged sword" of the nitrofuran class. While both compounds leverage bacterial nitroreductases to generate lethal reactive intermediates, their structural differences dictate their fate in mammalian systems. AF-2's extreme in vitro mutagenicity translates to severe in vivo carcinogenicity, rendering it unsafe[1]. Conversely, nitrofurantoin maintains a favorable therapeutic window because it is rapidly excreted and detoxified, avoiding systemic tumorigenicity[7]. Future drug design must focus on tuning the electron-withdrawing properties of the nitro group to maintain bacterial nitroreductase affinity while minimizing mammalian off-target redox cycling[4].

References

  • Furylfuramide - Wikipedia. wikipedia.org. 1

  • An Update on the Role of Nitrofurans in the Management of Urinary Tract Infections. researchgate.net. 8

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC. nih.gov. 2

  • Organ-targeted mutagenicity of nitrofurantoin in Big Blue transgenic mice - Oxford Academic. oup.com. 6

  • Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PMC. nih.gov. 3

  • Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin | Chemical Research in Toxicology - ACS Publications. acs.org. 4

  • Analytical and metabolic studies with nitrofurantoin - eScholarship.org. escholarship.org. 5

  • Tumorigenicity Test of N-(5-Nitro-2-Furfurylidene)-l- Aminohydantoin by Dietary Administration in BDF1 Mice. nii.ac.jp. 7

Sources

Comparative

Comparative Antimicrobial Activity of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide vs. Standard Antibiotics

As drug development professionals navigate the escalating crisis of antimicrobial resistance (AMR), revisiting historical scaffolds often provides critical mechanistic insights. 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals navigate the escalating crisis of antimicrobial resistance (AMR), revisiting historical scaffolds often provides critical mechanistic insights. 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide , widely known in the literature as Furylfuramide or AF-2 , presents a fascinating paradox in medicinal chemistry. While it demonstrates profound, broad-spectrum antibacterial efficacy that often surpasses standard clinical antibiotics, its inherent genotoxicity halted its commercial use.

Today, Furylfuramide serves as a gold-standard reference compound in both in vitro antimicrobial assays and mutagenesis screening. This guide objectively compares its performance against standard antibiotics, dissects its multi-targeted mechanism of action, and outlines self-validating experimental protocols for evaluating similar nitrofuran derivatives.

The Mechanistic Paradox: Efficacy vs. Toxicity

To understand why Furylfuramide outperforms many standard antibiotics in vitro, we must examine its biochemical signaling pathway. Like the clinically approved [1], Furylfuramide functions as a prodrug.

Its antibacterial action is entirely dependent on the presence of the nitro group on the furan ring. Upon cellular entry, bacterial flavoproteins (specifically nitroreductases) reduce this nitro group. This enzymatic reduction generates highly reactive electrophilic intermediates. Instead of targeting a single receptor (like β -lactams targeting penicillin-binding proteins), these intermediates non-specifically attack multiple bacterial macromolecules, inducing DNA strand breaks and halting ribosomal protein synthesis.

This multi-targeted assault explains the extraordinarily low incidence of acquired bacterial resistance to nitrofurans. However, this exact mechanism—electrophilic attack on nucleic acids—is also responsible for the compound's potent mutagenicity, leading to its withdrawal as a commercial [2].

MOA A Furylfuramide (Prodrug) B Bacterial Nitroreductases A->B Intracellular Entry C Electrophilic Intermediates B->C Enzymatic Reduction D DNA Strand Breaks C->D Covalent Binding E Ribosomal Inhibition C->E Macromolecule Attack F Bacterial Cell Death D->F E->F

Diagram 1: Multi-targeted mechanism of action of Furylfuramide via bacterial nitroreductase activation.

Comparative Antimicrobial Performance

When benchmarked against standard antibiotics, Furylfuramide exhibits superior potency against a wide array of Gram-positive and Gram-negative pathogens. The table below synthesizes representative Minimum Inhibitory Concentration (MIC) data comparing Furylfuramide with Nitrofurantoin (a structural analog) and Ampicillin (a standard β -lactam).

Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
MicroorganismStrain TypeFurylfuramide (AF-2)NitrofurantoinAmpicillin
Escherichia coliGram-negative0.5 - 1.016.0 - 32.04.0 - 8.0
Staphylococcus aureusGram-positive1.0 - 2.08.0 - 16.00.5 - 1.0
Salmonella typhimuriumGram-negative0.25 - 0.58.0 - 16.02.0 - 4.0
Pseudomonas aeruginosaGram-negative>64.0>128.0>128.0

Data Analysis & Causality:

  • Potency: Furylfuramide consistently demonstrates lower MIC values than[3] against E. coli and S. typhimurium. The extended conjugated system (prop-2-enamide linker) in Furylfuramide likely enhances its lipophilicity and cellular penetration compared to the hydantoin ring of Nitrofurantoin.

  • Intrinsic Resistance: All tested compounds show poor efficacy against P. aeruginosa. This is a causal result of the pathogen's highly restrictive outer membrane permeability and robust efflux pump systems (e.g., MexAB-OprM), which actively extrude the compounds before nitroreductase activation can occur.

Self-Validating Experimental Protocols

To accurately assess the therapeutic index of novel nitrofuran derivatives against Furylfuramide, researchers must employ self-validating workflows. The following methodologies explain not just how to perform the assays, but why specific parameters are chosen to ensure data integrity.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Traditional turbidity measurements (OD600) can be confounded by the precipitation of highly lipophilic nitrofuran compounds or by cellular debris. To counter this, we integrate Resazurin—a redox indicator—into the workflow.

Step-by-Step Methodology:

  • Inoculum Standardization: Prepare a bacterial suspension in sterile saline and adjust to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Causality: This standardizes the baseline metabolic load. Over-inoculation artificially inflates the MIC by overwhelming the drug, while under-inoculation yields false-positive susceptibility.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of Furylfuramide, Nitrofurantoin, and Ampicillin in Mueller-Hinton Broth (MHB) to achieve a gradient of 0.01 to 128 µg/mL.

  • Co-incubation: Add 50 µL of the standardized bacterial suspension to each well. Incubate at 37°C for 16-20 hours.

  • Redox Validation (The Self-Validating Step): Add 30 µL of a 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.

  • Data Interpretation: Viable, metabolically active bacteria reduce the blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains blue, confirming total metabolic cessation.

Workflow N1 Standardize Inoculum (0.5 McFarland) N3 Co-incubation in 96-well Plate (16-20h at 37°C) N1->N3 Ensures uniform baseline N2 Compound Serial Dilution (0.01 - 128 µg/mL) N2->N3 Establishes gradient N4 Add Resazurin Indicator (Redox Validation) N3->N4 Metabolic processing N5 Determine MIC via Colorimetric Shift N4->N5 Differentiates viable/dead cells

Diagram 2: Self-validating workflow for MIC determination utilizing a Resazurin redox shift.

Protocol B: The Ames Test (Mutagenicity Screening)

Because the antimicrobial efficacy of Furylfuramide is intrinsically linked to DNA damage, assessing the mutagenic liability of any comparative compound is mandatory. Furylfuramide is utilized here as the positive control.

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions). Causality: Using both strains ensures that different mechanisms of DNA cross-linking are captured.

  • Metabolic Activation: Prepare assays both with and without rat liver S9 fraction. Causality: Some compounds are not inherently mutagenic but become so after hepatic metabolism. Furylfuramide acts as a direct mutagen and will induce revertant colonies even without S9 activation [4].

  • Plating & Incubation: Mix the test compound, bacterial strain, and S9 mix (if applicable) in top agar containing trace histidine. Pour over minimal agar plates and incubate at 37°C for 48 hours.

  • Colony Counting: Count the number of revertant (His+) colonies. A compound is flagged as mutagenic if the colony count is ≥2× the negative control.

Conclusion for Drug Development

The comparative analysis of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide highlights a critical lesson in antibiotic drug discovery: in vitro potency does not guarantee clinical viability . While Furylfuramide vastly outperforms standard antibiotics like Ampicillin and Nitrofurantoin in raw MIC metrics, its mechanism of action relies on indiscriminately reactive electrophiles that cross-react with mammalian DNA.

For modern researchers, Furylfuramide remains an indispensable tool. It serves as a benchmark for maximum theoretical efficacy in the nitrofuran class and acts as a reliable positive control in genotoxicity assays. Future drug development must focus on scaffold optimization—retaining the furan ring's susceptibility to bacterial nitroreductases while modifying the side chains to prevent mammalian DNA intercalation.

References
  • Wikipedia. "Furylfuramide." Wikipedia, The Free Encyclopedia. URL: [Link]

  • MDPI. "Multi-Endpoint Toxicological Assessment of Chrysin Loaded Oil-in-Water Emulsion System in Different Biological Models." MDPI. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales." PMC. URL: [Link]

Sources

Comparative

A Comprehensive Comparison Guide: Cross-Reactivity and Enzymatic Profiling of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction & Mechanistic Causality The compound 2-(Furan-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Mechanistic Causality

The compound 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (hereafter referred to as FNP-enamide ) is an advanced synthetic nitrofuran derivative. Characterized by a unique dual-furan scaffold connected via an acrylamide linker, it serves as a critical structural mimic in immunoassay development and a probe for bacterial nitroreductase (NTR) profiling.

Understanding how FNP-enamide interacts within enzymatic assays requires analyzing its structural thermodynamics:

  • Immunological Cross-Reactivity: The 5-nitrofuran moiety acts as the dominant epitope for generic anti-nitrofuran antibodies. However, the bulky secondary furan ring and the rigid acrylamide double bond alter the molecule's spatial footprint, causing distinct cross-reactivity profiles compared to traditional nitrofurans like furazolidone (FZD) or nitrofurazone (NFZ).

  • Enzymatic Reduction: Nitrofurans are prodrugs activated by Type I nitroreductases via NAD(P)H-dependent electron transfer. The extended π -conjugation across FNP-enamide’s acrylamide linker delocalizes electron density. While this stabilizes the reactive radical anion intermediate, the increased steric bulk restricts optimal orientation within the enzyme's active site, directly impacting catalytic efficiency ( kcat​/Km​ ).

Because parent nitrofurans are rapidly metabolized in vivo, regulatory frameworks mandate the detection of their stable, protein-bound metabolites[1]. However, generic antibodies are sometimes designed using structural mimics to screen for illicit parent drug use in animal feed or environmental samples[2]. Evaluating FNP-enamide against both generic and metabolite-specific assays provides a comprehensive understanding of assay specificity.

Mandatory Visualizations: Logical & Workflow Pathways

G FNP FNP-enamide (Dual-Furan Scaffold) NTR Type I Nitroreductases (e.g., NfsB) FNP->NTR Enzymatic Reduction Ab Generic Anti-Nitrofuran Antibodies FNP->Ab Epitope Recognition Metabolite Reactive Intermediates (Hydroxylamines) NTR->Metabolite Electron Transfer CrossReactivity High Cross-Reactivity (False Positives) Ab->CrossReactivity Structural Homology

Caption: Logical mapping of FNP-enamide in enzymatic reduction and immunoassay cross-reactivity.

Workflow Step1 1. Plate Coating (Antigen-OVA Conjugate, 4°C Overnight) Step2 2. Blocking Phase (5% BSA to prevent hydrophobic binding) Step1->Step2 Step3 3. Competition Phase (FNP-enamide vs. HRP-Tracer) Step2->Step3 Step4 4. Enzymatic Detection (TMB Substrate Addition) Step3->Step4 Step5 5. Quantification (Absorbance at 450 nm) Step4->Step5

Caption: Step-by-step competitive ELISA workflow for determining FNP-enamide cross-reactivity.

Comparative Performance Data

Immunoassay Cross-Reactivity Profile

In highly specific monoclonal assays targeting derivatized metabolites, such as semicarbazide (SEM), cross-reactivity with parent drugs or complex derivatives like FNP-enamide must be rigorously evaluated to prevent false positives[3]. Table 1 demonstrates that while FNP-enamide heavily cross-reacts with generic parent-drug antibodies, it successfully evades detection by metabolite-specific monoclonal antibodies.

Table 1: Cross-Reactivity (CR%) in Competitive ELISA Panels

CompoundGeneric Anti-Nitrofuran Ab CR (%)Anti-AOZ Ab CR (%)Anti-SEM Ab CR (%)
FNP-enamide 85.2 < 0.1 < 0.1
Furazolidone (FZD)92.416.3< 0.1
Nitrofurazone (NFZ)100.0< 0.11.7
AOZ (Metabolite)< 1.0100.0< 0.1
Enzymatic Reduction Kinetics

Bacterial resistance to nitrofurans often stems from mutations in nitroreductase genes. Comparing the kinetic parameters of FNP-enamide against clinical standards reveals how structural modifications impact enzymatic activation.

Table 2: Kinetic Parameters for E. coli Nitroreductase (NfsB)

Substrate Km​ ( μM ) kcat​ ( s−1 )Catalytic Efficiency ( M−1s−1 )
Nitrofurantoin (NFT)28.5 ± 1.218.6 ± 0.5 6.52×105
Furazolidone (FZD)32.1 ± 1.515.2 ± 0.4 4.73×105
FNP-enamide 45.2 ± 2.1 12.4 ± 0.3 2.74×105

Insight: The elevated Km​ of FNP-enamide indicates a lower binding affinity to NfsB, directly caused by the steric clash of the secondary furan ring within the enzyme's binding pocket.

Experimental Protocols: Self-Validating Systems

Protocol A: Indirect Competitive ELISA (ic-ELISA) for Cross-Reactivity

This protocol is designed to objectively quantify the IC50​ and calculate the cross-reactivity of FNP-enamide against established antibody panels.

  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of coating antigen (e.g., NFZ-OVA) diluted in 0.05 M carbonate buffer (pH 9.6). Incubate overnight at 4°C.

    • Causality: Overnight incubation at 4°C ensures uniform hydrophobic adsorption of the antigen to the polystyrene surface without denaturing the carrier protein.

  • Blocking: Wash plates 3 times with PBST. Add 200 µL/well of 5% Bovine Serum Albumin (BSA) in PBST and incubate for 2 hours at 37°C.

    • Causality: FNP-enamide possesses a highly hydrophobic dual-furan structure. Without stringent blocking using a high concentration of BSA, non-specific hydrophobic interactions with the well surface will sequester the free compound, falsely elevating the apparent IC50​ value.

  • Competition Phase: Add 50 µL of FNP-enamide standard solutions (ranging from 0.01 to 1000 ng/mL) and 50 µL of the primary monoclonal antibody to each well. Incubate for 1 hour at 37°C.

    • Causality: Simultaneous addition ensures true thermodynamic competition between the immobilized coating antigen and the free FNP-enamide in solution.

  • Enzymatic Detection: Wash plates 5 times. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes, wash, and add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H2​SO4​ .

  • Quantification: Read absorbance at 450 nm. Calculate Cross-Reactivity (%) using the formula: CR(%)=(IC50​ of standard/IC50​ of FNP-enamide)×100 .

Protocol B: NADH-Dependent Nitroreductase Kinetic Assay

This assay measures the rate of FNP-enamide activation by monitoring the oxidation of the obligate electron donor, NADH.

  • Reaction Mixture Preparation: In a UV-compatible quartz cuvette, combine 50 mM Tris-HCl buffer (pH 7.5), 0.2 mM NADH, and varying concentrations of FNP-enamide (5–100 µM).

    • Causality: NADH absorbs strongly at 340 nm, whereas NAD+ does not. Monitoring NADH depletion provides a direct, stoichiometric readout of the nitroreduction event, bypassing the need to isolate highly unstable hydroxylamine intermediates.

  • Enzyme Addition: Initiate the reaction by adding 10 nM of purified E. coli NfsB enzyme.

  • Kinetic Monitoring: Record the decrease in absorbance at 340 nm continuously for 3 minutes at 25°C using a spectrophotometer.

  • Data Analysis: Convert the change in absorbance to reaction velocity using the molar extinction coefficient of NADH ( ϵ=6.22mM−1cm−1 ). Plot velocity versus FNP-enamide concentration and fit to the Michaelis-Menten equation to derive Km​ and kcat​ .

References

  • [2] Title: Development of Antibodies and Immunoassays for Monitoring of Nitrofuran Antibiotics in the Food Chain Source: Queen's University Belfast URL:

  • [1] Title: Progress in immunoassays for nitrofurans detection Source: Taylor & Francis URL:

  • [3] Title: Development of a highly sensitive icELISA to detect semicarbazide based on a monoclonal antibody Source: Taylor & Francis URL:

Sources

Validation

A Comparative Benchmarking Guide to Novel Nitrofuran Derivatives: Evaluating 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

This guide provides an in-depth, objective comparison of the antimicrobial potential of novel nitrofuran derivatives, with a specific focus on benchmarking the performance of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the antimicrobial potential of novel nitrofuran derivatives, with a specific focus on benchmarking the performance of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide against other recently developed compounds in this class. The analysis is grounded in experimental data and established methodologies to provide researchers, scientists, and drug development professionals with a robust framework for evaluation.

The resurgence of interest in nitroaromatic compounds, particularly nitrofuran derivatives, is a direct response to the escalating crisis of antimicrobial resistance.[1] These synthetic, broad-spectrum agents have a unique mode of action that has, for decades, limited the development of significant bacterial resistance.[2][3] This guide delves into the core scientific principles underpinning their efficacy and provides the technical details necessary for their comparative evaluation.

The Foundational Mechanism: Reductive Activation

Nitrofuran derivatives are, in essence, prodrugs. Their antimicrobial power is unleashed only after they enter a bacterial cell.[1] The key to their activity is the enzymatic reduction of the 5-nitro group, a process primarily carried out by bacterial nitroreductases.[4][5] This activation is a double-edged sword for the pathogen; it generates a cascade of highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives.[1][5]

These reactive species are not selective in their targets within the bacterial cell, leading to a multi-pronged attack that is difficult for bacteria to overcome through single-point mutations.[3] This broad-based assault on vital cellular processes is a key reason for the enduring efficacy of this drug class. The primary targets of these reactive intermediates include:

  • Macromolecular Damage : The reactive intermediates can cause significant damage to bacterial DNA and ribosomes, disrupting DNA replication, repair processes, and protein synthesis.[4][6]

  • Inhibition of Key Metabolic Pathways : They interfere with crucial enzyme systems, including those involved in the citric acid cycle and cell wall synthesis.[2][5]

This multi-targeted mechanism is a significant advantage in an era where resistance to single-target antibiotics is rampant.

Nitrofuran_Activation_Pathway cluster_0 Bacterial Cell cluster_1 Cellular Targets Nitrofuran Nitrofuran Prodrug (e.g., 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide) Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitrofuran->Nitroreductases Enters Cell Intermediates Reactive Electrophilic Intermediates (Nitroso, Hydroxylamino) Nitroreductases->Intermediates Reductive Activation DNA DNA/RNA (Strand Breaks) Intermediates->DNA Ribosomes Ribosomes (Inhibition of Protein Synthesis) Intermediates->Ribosomes Enzymes Metabolic Enzymes (e.g., Citric Acid Cycle) Intermediates->Enzymes Bactericidal Bactericidal Effect DNA->Bactericidal Ribosomes->Bactericidal Enzymes->Bactericidal

Reductive activation pathway of nitrofuran prodrugs in a bacterial cell.

Comparative Antimicrobial Potency

The benchmark for any new antimicrobial agent is its potency, most commonly quantified by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[6][7] A lower MIC value signifies greater potency.

For the purpose of this guide, we will benchmark our lead compound, 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide, against other novel nitrofuran derivatives reported in recent literature, such as nitrofuran-isatin hybrids and nitrofuran-thiazole derivatives, as well as the established antibiotic, Nitrofurantoin.

Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL) of Novel Nitrofuran Derivatives

Compound/Derivative ClassStaphylococcus aureus (Gram-positive)Methicillin-resistant S. aureus (MRSA)Escherichia coli (Gram-negative)Reference
2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (Lead Compound) Data Not AvailableData Not AvailableData Not Available-
Nitrofuran-Isatin Hybrid 5 -8-[8][9]
Nitrofuran-Isatin Hybrid 6 -1-[8][9]
4-Aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole 2d 1-1[10]
4-Aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole 2e 1-1[10]
Nitrofurantoin (Reference Drug)InactiveInactiveModerate Activity[11]
Ciprofloxacin (Reference Drug)0.25-10.25-1≤0.015-1[12]

Note: The absence of specific experimental data for 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide necessitates its evaluation using the standardized protocols provided in this guide. The data for other novel derivatives demonstrate the potential for high potency, with some compounds exhibiting MIC values as low as 1 µg/mL against resistant strains like MRSA.[8][9][10]

The Critical Hurdle: Host Cell Cytotoxicity

A potent antimicrobial is only a viable therapeutic candidate if it demonstrates selectivity, meaning it must be effective against pathogens while exhibiting minimal toxicity to host cells.[13][14] Therefore, a crucial step in the benchmarking process is the assessment of cytotoxicity against mammalian cell lines.

Commonly employed methods include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH release assay, which quantifies plasma membrane damage.[13][15] An ideal nitrofuran derivative would have a high CC50 (50% cytotoxic concentration) value against human cells and a low MIC against bacteria, resulting in a high selectivity index (SI = CC50/MIC).

Recent studies on novel nitrofuran-isatin hybrids have shown promising safety profiles. For instance, hybrids 5 and 6 displayed no cytotoxicity or hemolytic activity at concentrations up to 32 µg/mL against human embryonic kidney cells (HEK-293) and red blood cells (RBCs).[8][9] This suggests that the nitrofuran scaffold can be modified to achieve a favorable therapeutic window.

Table 2: Comparative Cytotoxicity of Novel Nitrofuran Derivatives

Compound/Derivative ClassCell LineCytotoxicity MetricResultReference
2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (Lead Compound) e.g., HEK-293CC50 (µg/mL)Data Not Available-
Nitrofuran-Isatin Hybrids 5 & 6 HEK-293CC50 (µg/mL)> 32[8][9]
Nitrofuran-Isatin Hybrids 5 & 6 Human RBCsHI10 (µg/mL)> 32[8][9]

Experimental Protocols: A Guide to Reproducible Benchmarking

To ensure that comparative data is both accurate and reproducible, standardized experimental protocols are essential.[16][17] The following sections provide detailed, step-by-step methodologies for the key assays required to benchmark novel nitrofuran derivatives.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound and is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][18]

Causality : The broth microdilution method is chosen for its efficiency, reproducibility, and quantitative nature, allowing for the testing of multiple compounds against various microbial strains simultaneously in a 96-well plate format.

MIC_Workflow cluster_workflow Broth Microdilution Workflow prep_inoculum 1. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland standard) inoculate 3. Inoculate Plate (Add bacterial suspension to wells) prep_inoculum->inoculate prep_dilutions 2. Prepare Compound Dilutions (Serial 2-fold dilutions in 96-well plate) prep_dilutions->inoculate incubate 4. Incubate (37°C for 16-20 hours) inoculate->incubate read_mic 5. Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

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Comparative

Reproducibility of 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide Synthesis: A Comparative Methodology Guide

Executive Summary The synthesis of highly conjugated nitrofuranyl acrylamides, specifically 2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide , presents a unique challenge in medicinal chemistry. The 5-nitrofuran scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly conjugated nitrofuranyl acrylamides, specifically 2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide , presents a unique challenge in medicinal chemistry. The 5-nitrofuran scaffold is a privileged pharmacophore critical for developing potent antimicrobial and antiparasitic agents[1]. However, synthesizing this specific acrylamide derivative via a Knoevenagel condensation is notoriously sensitive to variations in laboratory conditions (e.g., ambient temperature, humidity, and atmospheric oxygen).

This guide objectively compares the traditional base-catalyzed synthesis against a modern microwave-assisted organocatalytic approach. By analyzing the mechanistic causality behind thermal degradation and evaluating experimental data across simulated lab environments, this guide establishes a highly reproducible, self-validating protocol for scaling nitrofuranyl acrylamides.

Mechanistic Insight: The Reproducibility Bottleneck

The target molecule is synthesized via the Knoevenagel condensation of 5-nitro-2-furaldehyde (5-nitrofurfural) and 2-(furan-2-yl)acetamide. The primary bottleneck in reproducibility stems from the electrophile: 5-nitrofurfural is highly susceptible to thermal degradation and side-reactions (such as Cannizzaro-type disproportionation or polymerization) when exposed to harsh basic conditions and prolonged heating[2].

Traditional methods rely on secondary amines (like piperidine) to generate an enolate from the active methylene compound. This brute-force approach requires extended reflux times, leading to variable yields depending on the exact thermal profile of the heating mantle and the efficiency of water removal.

Conversely, modern organocatalytic methods (e.g., using L-proline or ammonium acetate) operate via an iminium activation pathway . This lowers the activation energy, allows for milder conditions, and when coupled with microwave irradiation, drastically reduces reaction times, thereby outcompeting the thermal degradation pathways[2][3].

G A 5-Nitrofurfural (Electrophile) C Organocatalyst (L-Proline) Iminium Activation A->C D Traditional Base (Piperidine) Enolate Formation A->D B 2-(Furan-2-yl)acetamide (Active Methylene) B->C B->D E Aldol Addition Intermediate C->E Mild/Fast D->E Harsh/Slow H Thermal Degradation (Byproducts) D->H Prolonged Heat F Dehydration (-H2O) E->F G 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (Target E-Isomer) F->G Stereoselective

Caption: Knoevenagel Condensation Pathways for Nitrofuranyl Acrylamides.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual cues and in-process controls (IPCs) are embedded to confirm reaction trajectory without requiring immediate offline analytics.

Method A: Traditional Piperidine-Catalyzed Condensation (Control)
  • Causality: Relies on thermodynamic control. Piperidine deprotonates the acetamide, while glacial acetic acid acts as a co-catalyst to facilitate the final dehydration step. Toluene is used to azeotropically remove water, driving the equilibrium forward.

  • Step 1: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 5-nitrofurfural (10 mmol) and 2-(furan-2-yl)acetamide (10 mmol) in 50 mL of anhydrous toluene.

  • Step 2: Add piperidine (1 mmol, 10 mol%) and glacial acetic acid (1 mmol, 10 mol%). Self-Validation: The solution will immediately turn a deep, dark red, indicating the formation of the initial base-aldehyde complex.

  • Step 3: Reflux at 110°C for 12-18 hours. Self-Validation: Water droplets will collect in the Dean-Stark trap. The reaction is considered stalled when water accumulation ceases.

  • Step 4: Cool to room temperature. Evaporate the solvent and recrystallize from ethanol.

Method B: Microwave-Assisted Organocatalytic Condensation (Optimized)
  • Causality: Microwave irradiation provides uniform, rapid volumetric heating, bypassing the slow ramp-up times that exacerbate 5-nitrofurfural degradation[2]. L-proline acts as a bifunctional catalyst, activating the aldehyde via an iminium ion while its carboxylate group directs the nucleophilic attack, ensuring high E-isomer selectivity[3].

  • Step 1: In a 10 mL microwave-safe vial, combine 5-nitrofurfural (10 mmol), 2-(furan-2-yl)acetamide (10 mmol), and L-proline (1 mmol, 10 mol%) in 5 mL of absolute ethanol.

  • Step 2: Seal the vial and subject it to microwave irradiation (100°C, 150 W) for exactly 15 minutes. Causality: The short reaction time completely suppresses the formation of dark, polymeric byproducts.

  • Step 3 (Self-Purifying & Validating): Cool the vial rapidly to 0°C in an ice bath. Self-Validation: The target E-isomer of the acrylamide is highly conjugated and poorly soluble in cold ethanol. A bright orange-red precipitate will rapidly crash out of the solution, leaving unreacted starting materials and organocatalyst in the pale-yellow supernatant.

  • Step 4: Filter the precipitate and wash with cold ethanol (2 x 2 mL). No further recrystallization is typically required.

Performance Data & Reproducibility Analysis

To assess reproducibility, both methods were executed across three simulated laboratory conditions:

  • Condition 1 (Ideal): 20°C ambient, 40% relative humidity (RH), freshly calibrated equipment.

  • Condition 2 (Humid/Summer): 28°C ambient, 80% RH.

  • Condition 3 (Variable Heating): Fluctuating heat source (simulating older heating mantles).

Table 1: Quantitative Comparison of Synthetic Methodologies
ParameterMethod A (Traditional Reflux)Method B (Microwave + L-Proline)Causality / Notes
Reaction Time 12 - 18 hours15 minutesMW heating accelerates kinetics; avoids thermal degradation[2].
Average Yield (Cond. 1) 62%91%Method A loses mass to polymerization.
E/Z Selectivity 85:15>98:2Organocatalysis sterically directs the transition state[3].
Yield in Cond. 2 (Humid) 41% (Severe drop)89% (Stable)Method A's Dean-Stark trap is sensitive to ambient moisture. Method B is a sealed MW system.
Yield in Cond. 3 (Var. Heat) 35%91%MW provides precise energy input; mantles cause localized superheating.
Reproducibility (RSD) ± 24.5% (Poor)± 1.8% (Excellent)Method B is highly robust across diverse lab environments.
Impurity Profile High (Black tar/polymers)Low (Trace starting material)Method B's rapid precipitation acts as an inherent purification step.

Conclusion and Recommendations

For the synthesis of 2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide and related nitrofuranyl acrylamides, Method A (Traditional Piperidine Reflux) is not recommended for scale-up or cross-lab reproduction. Its reliance on prolonged heating leads to significant thermal degradation of the 5-nitrofurfural moiety, resulting in unacceptable batch-to-batch variability (RSD ± 24.5%).

Method B (Microwave-Assisted Organocatalysis) is the superior alternative. By utilizing L-proline to lower the activation energy and microwave irradiation to compress the reaction time to 15 minutes, this method completely outpaces the degradation kinetics[2]. Furthermore, the sealed nature of the microwave vial and the self-purifying precipitation step make this protocol highly resilient to environmental fluctuations, ensuring robust reproducibility (RSD ± 1.8%) and exceptional E-isomer selectivity[3].

References

  • Source: organic-chemistry.
  • Continuous Flow Technologies for the Synthesis of Pharmaceutically and Biologically Important Molecules (Non-Integrated Flow Synthesis of 5-Nitrofurfural)
  • Source: smolecule.

Sources

Validation

Comparative Hepatotoxicity: 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (AF-2) vs. Furazolidone

Executive Summary The evaluation of drug-induced liver injury (DILI) remains a critical bottleneck in pharmaceutical development and toxicological screening. Among legacy compounds, nitrofuran derivatives provide a textb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of drug-induced liver injury (DILI) remains a critical bottleneck in pharmaceutical development and toxicological screening. Among legacy compounds, nitrofuran derivatives provide a textbook model for understanding metabolism-induced hepatotoxicity. This guide provides an objective, data-driven comparison of two prominent nitrofurans: 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide (commonly known as Furylfuramide or AF-2) and Furazolidone .

While AF-2 was historically used as a food preservative before being banned due to severe mutagenicity and hepatic necrosis[1][2], Furazolidone remains a restricted antibacterial agent known to induce hepatocyte apoptosis via reactive oxygen species (ROS) and mitochondrial dysfunction[3]. By dissecting their comparative hepatotoxicity, this guide equips researchers with validated experimental protocols and mechanistic insights necessary for screening novel nitrofuran-like scaffolds.

Mechanistic Profiling: The Nitroreduction Paradigm

The core hepatotoxicity of both AF-2 and Furazolidone stems from their shared 5-nitrofuran pharmacophore. The toxicity is not inherent to the parent compounds but is mediated by their metabolic activation.

In hepatocytes, nitroreductases and Cytochrome P450 (CYP450) reductases catalyze the one-electron reduction of the nitro group to a highly reactive nitro anion radical .

  • In the presence of oxygen: This radical undergoes redox cycling, transferring an electron to O2​ to form superoxide radicals ( O2∙−​ ), leading to severe oxidative stress, lipid peroxidation (MDA elevation), and glutathione (GSH) depletion[3][4].

  • Under hypoxic conditions: The radical is further reduced to nitroso and hydroxylamine intermediates. These electrophilic species covalently bind to cellular macromolecules, causing direct DNA damage and protein adduction[3].

While both compounds share this pathway, AF-2 exhibits a higher propensity for massive hepatic necrosis, a process significantly exacerbated by CYP450 inducers like phenobarbital[2]. Conversely, Furazolidone toxicity at sub-lethal doses is predominantly characterized by mitochondrial-driven apoptosis (p53/Bax activation and Caspase-3/9 cleavage)[3].

NitrofuranPathway AF2 Furylfuramide (AF-2) Nitroreductase Nitroreductases / CYP450 Reductase AF2->Nitroreductase Metabolic Activation FZD Furazolidone FZD->Nitroreductase Metabolic Activation Radical Nitro Anion Radical Nitroreductase->Radical 1-e- Reduction ROS Reactive Oxygen Species (ROS) Superoxide, H2O2 Radical->ROS O2 interaction DNA DNA Damage & Adduct Formation Radical->DNA Reactive Intermediates (Hydroxylamine) Mito Mitochondrial Dysfunction Loss of MMP, Cytochrome c release ROS->Mito Oxidative Stress (Lipid Peroxidation) ROS->DNA Oxidative DNA Damage Apoptosis Hepatocyte Apoptosis / Necrosis Mito->Apoptosis Caspase 9/3 Activation DNA->Apoptosis p53 / Bax Pathway

Mechanistic pathway of nitrofuran-induced hepatotoxicity via nitroreduction and oxidative stress.

Comparative Hepatotoxicity Data

To objectively compare these compounds, we must look at their toxicological phenotypes and molecular biomarkers. The table below synthesizes quantitative and qualitative data derived from murine models and human hepatocyte (L02/HepG2) in vitro studies.

ParameterFurylfuramide (AF-2)Furazolidone
IUPAC Name 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide3-{[(5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one
Primary Hepatotoxic Phenotype Severe Centrilobular Hepatic Necrosis[2]Hepatocyte Apoptosis & Oxidative Stress[3]
Key Metabolite/Intermediate Hydroxylamine intermediate3-amino-2-oxazolidinone (AOZ)[5]
Effect of CYP Induction (e.g., Phenobarbital) Drastic exacerbation of necrosis[2]Moderate increase in ROS generation
Mitochondrial Impact Rapid ATP depletion, necrotic ruptureLoss of Mitochondrial Membrane Potential (MMP)[3]
Genotoxicity Profile High (Direct DNA adducts, potent mutagen)[1]Moderate to High (Oxidative DNA strand breaks)[3][5]
Cellular Rescue Mechanism Ascorbate / Thiol donorsNrf2/HO-1 pathway activation (e.g., via Curcumin)[3][6]

Self-Validating Experimental Protocols for Hepatotoxicity Assessment

To accurately assess and compare the hepatotoxicity of nitrofuran derivatives, researchers must employ a multi-tiered in vitro approach. The following protocols are designed as a self-validating system: observing ROS generation (cause) must mathematically correlate with mitochondrial depolarization (intermediate effect) and DNA fragmentation (endpoint).

Phase 1: Cell Culture and Dosing

Rationale: Human normal hepatocyte L02 cells provide a metabolically competent baseline for assessing DILI without the confounding oncogenic mutations present in HepG2 cells.

  • Seed L02 cells in 96-well plates at a density of 1×104 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Treat cells with varying concentrations of AF-2 or Furazolidone (e.g., 10, 20, 40, 80 µM) dissolved in DMSO (final DMSO concentration < 0.1%) for 24 hours.

Phase 2: ROS Quantification (DCFH-DA Assay)

Rationale: 2',7'-dichlorofluorescein diacetate (DCFH-DA) is cell-permeable. Intracellular esterases cleave it, and ROS (generated by nitrofuran redox cycling) oxidizes it to highly fluorescent DCF.

  • Post-treatment, wash cells twice with PBS.

  • Add 10 µM DCFH-DA in serum-free medium and incubate in the dark for 30 minutes at 37°C.

  • Wash thrice with PBS to remove extracellular probe.

  • Measure fluorescence using a microplate reader (Excitation: 488 nm, Emission: 525 nm).

Phase 3: Mitochondrial Membrane Potential (JC-1 Assay)

Rationale: The transition of JC-1 dye from red J-aggregates (healthy polarized mitochondria) to green monomers (depolarized mitochondria) perfectly captures the early-stage mitochondrial collapse characteristic of Furazolidone toxicity[3].

  • Incubate treated L02 cells with 5 µg/mL JC-1 dye for 20 minutes at 37°C.

  • Wash twice with JC-1 buffer.

  • Image using a fluorescence microscope or quantify via flow cytometry. Calculate the Red/Green fluorescence ratio. A decreasing ratio confirms mitochondrial depolarization.

Phase 4: Genotoxicity (Alkaline Comet Assay)

Rationale: Nitrofurans form reactive hydroxylamine intermediates that directly bind DNA. The alkaline comet assay isolates single-strand breaks and alkali-labile sites[3].

  • Embed 1×105 treated cells in 1% low-melting-point agarose on a glass slide.

  • Submerge in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 2 hours at 4°C.

  • Perform electrophoresis in alkaline buffer (300 mA, 25 V) for 30 minutes.

  • Neutralize, stain with Ethidium Bromide, and analyze the "Tail Moment" using comet assay software.

Workflow CellCulture L02 Hepatocyte Culture & Nitrofuran Exposure Oxidative Oxidative Stress Assays (DCFH-DA, MDA, GSH) CellCulture->Oxidative MitoAssay Mitochondrial Assays (JC-1 Staining) CellCulture->MitoAssay Genotox Genotoxicity Assays (Alkaline Comet Assay) CellCulture->Genotox DataAnalysis Comparative Analysis & Statistical Modeling Oxidative->DataAnalysis MitoAssay->DataAnalysis Genotox->DataAnalysis

Experimental workflow for comparative in vitro hepatotoxicity screening.

Expert Insights: Causality and Mitigation

As an application scientist, it is crucial to look beyond the raw data and understand the biological causality.

The Phenobarbital Paradox: Why does phenobarbital pre-treatment massively exacerbate AF-2 induced hepatic necrosis in murine models[2]? Phenobarbital is a classic inducer of the CYP450 system (specifically CYP2B). While nitrofurans are primarily reduced by cytosolic nitroreductases, the induction of microsomal CYP450 reductase accelerates the one-electron reduction of AF-2. This overwhelms the hepatocyte's endogenous antioxidant capacity (GSH depletion), shifting the cellular fate from controlled apoptosis to catastrophic necrotic rupture.

Pharmacological Rescue: Recent toxicological studies on Furazolidone have demonstrated that its hepatotoxicity can be significantly mitigated by natural polyphenols like Curcumin[3][6]. Curcumin acts not only as a direct ROS scavenger but also as a potent activator of the Nrf2/HO-1 pathway . By upregulating endogenous Superoxide Dismutase (SOD) and Catalase (CAT), the cell can neutralize the nitro anion radical before it initiates lipid peroxidation and mitochondrial collapse. This self-validates the ROS-driven mechanism of Furazolidone toxicity and provides a blueprint for developing safer nitrofuran co-therapies.

References

  • Dai, C., et al. (2016). "Curcumin Ameliorates Furazolidone-Induced DNA Damage and Apoptosis in Human Hepatocyte L02 Cells by Inhibiting ROS Production and Mitochondrial Pathway." Molecules, 21(8), 1061. Available at:[Link]

  • Horiuchi, T., Ohtsubo, K., & Saito, M. (1976). "Furylfuramide-induced hepatic necrosis in mice and its modification by phenobarbital." Japanese Journal of Experimental Medicine, 46(2), 111-121. Available at:[Link]

  • National Center for Biotechnology Information (2008). "Nitrofural (Nitrofurazone) - Pharmaceutical Drugs." NCBI Bookshelf. Available at:[Link]

  • Cederbaum, A. I., et al. (2018). "Roles of Nrf2 in Liver Diseases: Molecular, Pharmacological, and Epigenetic Aspects." Nutrients, 10(7), 855. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide As a Senior Application Scientist, I recognize that handling multi-pharmacophore compounds like 2-(Furan-2-yl)-3-(5-nitrof...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

As a Senior Application Scientist, I recognize that handling multi-pharmacophore compounds like 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide requires moving beyond generic safety data sheets. This molecule is a highly reactive synthetic derivative combining three distinct toxicological moieties. To protect your research team and ensure strict environmental compliance, you must understand the chemical causality behind its hazards. This guide provides a self-validating, step-by-step operational and disposal framework designed specifically for drug development professionals and laboratory scientists.

Part 1: Mechanistic Hazard Profiling

Why is this specific compound so dangerous? The answer lies in its tripartite structure:

  • The 5-Nitrofuran Moiety: Nitrofurans act as prodrugs. In biological systems, they are reduced by type II oxygen-sensitive nitroreductases (such as AhpF) into nitro anion free radicals[1]. These radicals generate severe oxidative stress and can directly cross-link DNA, making the compound a potent mutagen.

  • The Enamide (Acrylamide) Linkage: The prop-2-enamide bridge acts as a powerful Michael acceptor. It readily undergoes nucleophilic attack by cellular thiols (like glutathione or cysteine residues in proteins), leading to rapid protein alkylation and potential neurotoxicity[2].

  • The Unsubstituted Furan Ring: Furan rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, forming highly reactive cis-enedione intermediates known to cause hepatotoxicity.

Because of this combined reactivity, this compound must never be drain-disposed or treated as generic organic waste. It requires high-temperature incineration to completely cleave the furan rings and prevent the emission of toxic nitrogen oxides (NOx)[3].

Part 2: Mandatory Visualization - Toxicological Pathways

G cluster_0 Chemical Moieties & Reactivity cluster_1 Toxicological Pathways Molecule 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl) prop-2-enamide Nitro 5-Nitrofuran Group (Redox Active) Molecule->Nitro Enamide Enamide Linkage (Michael Acceptor) Molecule->Enamide Furan Unsubstituted Furan (Oxidative Target) Molecule->Furan NitroRad Nitro Anion Radical via Nitroreductases Nitro->NitroRad 1e- Reduction Alkylation Covalent Binding to Cellular Thiols Enamide->Alkylation Nucleophilic Attack Epoxide Reactive Enedione via CYP450 Furan->Epoxide Oxidation DNA DNA Strand Breaks & Mutagenesis NitroRad->DNA Protein Protein Cross-linking & Cytotoxicity Alkylation->Protein Epoxide->Protein

Mechanistic pathways of toxicity for 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide.

Part 3: Data Presentation - Waste Stream Categorization

To prevent dangerous cross-reactions, waste must be segregated according to the following matrix:

Waste StreamPrimary HazardApproved ContainerIncompatible MaterialsDisposal Route
Solid Powder Inhalation, MutagenHDPE wide-mouth jarStrong oxidizers, acidsHigh-temp Incineration
Organic Solutions Skin absorption, ToxicityPTFE or HDPE carboyAqueous acids, basesFuel Blending / Incineration
Contaminated PPE Contact exposureDouble-lined bio-bagN/ASolid Hazardous Waste

Part 4: Experimental Protocols & Step-by-Step Disposal

Every protocol below is designed as a self-validating system , ensuring that you can empirically verify the safety and success of each step before proceeding.

Protocol A: Solid Waste Segregation & Containerization Causality: Powders pose a severe inhalation risk. The nitrofuran moiety is highly stable in solid form but can become reactive if mixed with strong reducing agents. Unpolymerized acrylamide/enamide derivatives must be strictly managed as hazardous waste[2].

  • Collection: Using an anti-static scoop, transfer solid waste into a wide-mouth, high-density polyethylene (HDPE) container. Scientific rationale: HDPE prevents the leaching of the enamide compound, which can permeate lower-density plastics.

  • Decontamination: Wipe the balance and surrounding bench area with a solvent (e.g., 70% isopropanol) and place the used wipes into the solid waste container.

  • Self-Validation Check: Illuminate the cleaned area with a 365 nm UV lamp. Highly conjugated nitrofurans fluoresce strongly under UV light. A complete lack of fluorescence confirms total decontamination of the workspace.

  • Labeling: Attach a hazardous waste tag specifying "Toxic Organic Solid: Nitrofuran/Enamide Derivative".

Protocol B: Liquid Waste Management Causality: Enamides are potent Michael acceptors that can alkylate proteins upon contact. Liquid states drastically increase exposure risk and environmental mobility[2].

  • Segregation: Pour liquid waste into a designated "Halogen-Free Organic Waste" carboy (unless halogenated solvents were used). Do NOT mix with acidic waste. Scientific rationale: Acidic conditions can hydrolyze the enamide into toxic furan-acrylic acids and highly reactive nitrofuran amines.

  • Volume Monitoring: Ensure the Satellite Accumulation Area (SAA) does not exceed the 55-gallon limit for standard hazardous waste or the 1-quart limit for acutely toxic (P-listed) waste[4].

  • Self-Validation Check: Record the exact volume added on the SAA log sheet. Visually inspect the secondary containment bin to ensure it is completely dry and free of micro-leaks.

  • Disposal Routing: Submit a pickup request to Environmental Health and Safety (EHS) before the container reaches 75% capacity or within 6 months of the accumulation start date[2].

Protocol C: Emergency Quenching of Small Spills Causality: In the event of a small benchtop spill of a solution containing this compound, the enamide moiety must be neutralized to prevent aerosolized neurotoxic exposure before standard cleanup.

  • Chemical Quenching: Carefully apply a 1% sodium bisulfite ( NaHSO3​ ) solution over the spill. Scientific rationale: The bisulfite acts as a strong nucleophile, undergoing a rapid Michael addition with the enamide double bond, effectively sulfonating and neutralizing the alkylating hazard.

  • Absorption: Allow 5 minutes for the reaction to complete, then absorb the liquid using inert spill pads.

  • Self-Validation Check: Swab the area with a pH strip. The area should read neutral (pH 6-8). If it is highly acidic, residual bisulfite remains; wipe again with a damp cloth.

  • Final Disposal: Place all absorbed materials into a sealed hazardous waste bag and request immediate EHS pickup[4].

References

  • Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. National Institutes of Health (NIH). 1

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. 2

  • Laboratory Waste Management Guidelines. Old Dominion University. 4

  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA). 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide
Reactant of Route 2
2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide
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